molecular formula C18H32O4 B1244412 9(Z)-Octadecenedioic acid CAS No. 20701-68-2

9(Z)-Octadecenedioic acid

货号: B1244412
CAS 编号: 20701-68-2
分子量: 312.4 g/mol
InChI 键: SBLKVIQSIHEQOF-UPHRSURJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Octadec-9-ene-1,18-dioic-acid is a long-chain fatty acid.
a dermatological and bleaching agent

属性

IUPAC Name

(Z)-octadec-9-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H32O4/c19-17(20)15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(21)22/h1-2H,3-16H2,(H,19,20)(H,21,22)/b2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLKVIQSIHEQOF-UPHRSURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC=CCCCCCCCC(=O)O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCC/C=C\CCCCCCCC(=O)O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90885146
Record name 9-Octadecenedioic acid, (9Z)-
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Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

20701-68-2, 4494-16-0
Record name cis-9-Octadecenedioic acid
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Record name Octadecenedioic acid
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Record name 9-Octadecenedioic acid, (9Z)-
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Record name octadec-9-enedioic acid
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Record name 9-Octadecenedioic acid, (9Z)
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Record name OCTADECENEDIOIC ACID
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Biological Synthesis of 9(Z)-Octadecenedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological synthesis pathways of 9(Z)-octadecenedioic acid, a molecule of significant interest for the development of novel therapeutics and advanced biomaterials. This document details the core biochemical reactions, presents quantitative data on production, outlines detailed experimental protocols, and visualizes the key metabolic and experimental workflows.

Core Biosynthetic Pathway: ω-Oxidation of Oleic Acid

The primary biological route for the synthesis of this compound is the ω-oxidation of oleic acid. This pathway is predominantly observed in certain yeast and bacterial species, with the yeast Candida tropicalis being a particularly well-studied and efficient producer.[1][2][3] The ω-oxidation pathway involves a series of enzymatic reactions that convert the terminal methyl group of a fatty acid into a carboxylic acid, thereby transforming a monocarboxylic acid into a dicarboxylic acid.

The synthesis proceeds through three main enzymatic steps:

  • ω-Hydroxylation : The pathway is initiated by the hydroxylation of the terminal methyl group (ω-carbon) of oleic acid to form ω-hydroxy-9(Z)-octadecenoic acid. This reaction is catalyzed by a cytochrome P450 monooxygenase (CYP), which requires NADPH as a cofactor.[4][5][6] In Candida tropicalis, several members of the CYP52 family of enzymes are known to perform this rate-limiting step.[2][5]

  • Oxidation to Aldehyde : The newly formed hydroxyl group is then oxidized to an aldehyde, yielding ω-oxo-9(Z)-octadecenoic acid. This reaction is carried out by a fatty alcohol oxidase or a fatty alcohol dehydrogenase.

  • Oxidation to Carboxylic Acid : The final step involves the oxidation of the terminal aldehyde group to a carboxylic acid, resulting in the formation of this compound. This reaction is catalyzed by a fatty aldehyde dehydrogenase.[7]

To enhance the production of dicarboxylic acids, microbial strains are often genetically engineered to block the competing β-oxidation pathway, which would otherwise degrade both the fatty acid substrate and the dicarboxylic acid product.[1][3]

Below is a diagram illustrating the ω-oxidation pathway for the synthesis of this compound from oleic acid.

Omega_Oxidation_Pathway oleic_acid Oleic Acid (9(Z)-Octadecenoic acid) omega_hydroxy ω-Hydroxy-9(Z)-octadecenoic acid oleic_acid->omega_hydroxy Cytochrome P450 Monooxygenase (CYP52) + NADPH, O₂ omega_oxo ω-Oxo-9(Z)-octadecenoic acid omega_hydroxy->omega_oxo Fatty Alcohol Oxidase/Dehydrogenase final_product This compound omega_oxo->final_product Fatty Aldehyde Dehydrogenase

Core ω-oxidation pathway for this compound synthesis.

Quantitative Data on Production

The biotechnological production of this compound has been optimized in several studies, primarily using genetically engineered strains of Candida tropicalis. The following tables summarize key quantitative data from fermentation experiments.

Table 1: Fermentation Parameters and Yields for this compound Production

ParameterValueReference
MicroorganismCandida tropicalis ATCC20962[8]
SubstrateOleic Acid (20 g/L)[8]
Fermentation TypeAerated, Stirred 2L-fermenter[8]
Temperature30°C[8]
pH8.2 (controlled)[8]
Product Yield 14 g/L [8]
MicroorganismCandida tropicalis (mutant M 25)[9]
SubstrateOleic Acid[9]
Fermentation TypeFed-batch culture[9]
Fermentation Time223 hours[9]
Product Yield 19.4 g/L (of 3-hydroxy-Δ⁹-cis-1,18-octadecenedioic acid) [9]
MicroorganismCandida tropicalis[10]
SubstrateOleic Acid (1 g/L/h feed)[10]
Fermentation TypeFed-batch with glucose co-feed[10]
pHShift from 5.8 to 8.0[10]
Product Yield Approx. 45 g/L [10]
Volumetric Productivity 0.56 g/L/h [10]

Table 2: Enzyme Kinetic Parameters

Specific kinetic data for the enzymes in the ω-oxidation pathway with oleic acid derivatives are not extensively reported in easily accessible literature. However, general kinetic properties of the enzyme families are known.

Enzyme FamilySubstrate ClassKm Rangekcat RangeNotesReference
Cytochrome P450 (CYP)Fatty AcidsµM to mM0.1 - 10 s⁻¹Highly variable depending on the specific CYP isozyme and substrate.[11][12]
Alcohol DehydrogenaseLong-chain alcoholsµM to mMVariableOften exhibit broad substrate specificity.[13]
Aldehyde DehydrogenaseLong-chain aldehydesµMVariableGenerally show high affinity for their substrates.[14][15]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the biological synthesis of this compound.

Fermentation of Candida tropicalis for this compound Production

This protocol is a generalized procedure based on common practices in the field.[8][10][16]

Objective: To produce this compound from oleic acid using a fed-batch culture of Candida tropicalis.

Materials:

  • Candida tropicalis strain (preferably a β-oxidation blocked mutant)

  • YPD medium (1% yeast extract, 2% peptone, 2% dextrose) for inoculum preparation

  • Fermentation medium (per liter):

    • (NH₄)₂SO₄: 5 g

    • KH₂PO₄: 2 g

    • MgSO₄·7H₂O: 0.5 g

    • Yeast extract: 1 g

    • Trace metal solution: 1 ml

    • Antifoam agent

  • Feeding solutions:

    • Oleic acid (sterilized)

    • Glucose solution (50% w/v, sterilized)

  • Bioreactor (e.g., 2L stirred tank) with controls for temperature, pH, and dissolved oxygen.

  • Ammonia (B1221849) solution (for pH control)

Procedure:

  • Inoculum Preparation:

    • Inoculate a single colony of C. tropicalis into 50 mL of YPD medium in a 250 mL flask.

    • Incubate at 30°C with shaking (200 rpm) for 24-48 hours until the culture reaches the exponential growth phase.

  • Bioreactor Setup and Sterilization:

    • Prepare the fermentation medium and add it to the bioreactor.

    • Sterilize the bioreactor and medium.

  • Fermentation:

    • Inoculate the bioreactor with the seed culture (typically 5-10% v/v).

    • Growth Phase:

      • Maintain the temperature at 30°C.

      • Control the pH at around 5.8-6.0.

      • Provide aeration and agitation to maintain dissolved oxygen above 20%.

      • Once the initial carbon source is consumed (indicated by a sharp increase in dissolved oxygen), begin the biotransformation phase.

    • Biotransformation Phase:

      • Shift the pH to 8.0-8.2 using ammonia solution.

      • Start the fed-batch addition of oleic acid and glucose solution at controlled rates (e.g., oleic acid at 1 g/L/h and a specific glucose-to-oleic acid molar ratio).

      • Continue the fermentation for 96-144 hours, monitoring cell growth, substrate consumption, and product formation.

  • Sampling and Analysis:

    • Take samples periodically to measure optical density (for cell growth), and concentrations of oleic acid and this compound using GC-MS or HPLC.

Extraction and Quantification of this compound

Objective: To extract and quantify the concentration of this compound from the fermentation broth.

Materials:

  • Fermentation broth

  • Internal standard (e.g., 1,18-octadecanedioic acid)

  • Methanol (B129727)

  • Chloroform (B151607)

  • Derivatization agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with trimethylchlorosilane for GC-MS)

  • GC-MS or HPLC system

Procedure (GC-MS based): [17][18]

  • Extraction:

    • To 1 mL of fermentation broth, add a known amount of the internal standard.

    • Add 2 mL of methanol and vortex thoroughly.

    • Add 1 mL of chloroform and vortex again.

    • Centrifuge to separate the phases.

    • Collect the organic (lower) phase.

    • Repeat the extraction of the aqueous phase with another 1 mL of chloroform.

    • Combine the organic extracts and evaporate to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried extract, add the derivatization agent.

    • Heat at 70°C for 30 minutes to form the trimethylsilyl (B98337) derivatives.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Use a suitable capillary column (e.g., DB-5ms).

    • Employ a temperature gradient for optimal separation.

    • Perform quantification in selected ion monitoring (SIM) mode for higher sensitivity and specificity.

Enzyme Assay for Cytochrome P450 Monooxygenase

Objective: To determine the activity of cytochrome P450 monooxygenase in the ω-hydroxylation of oleic acid.

Materials:

  • Microsomal fraction containing the CYP enzyme (e.g., from recombinant expression or induced C. tropicalis)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • NADPH

  • Oleic acid (substrate)

  • Organic solvent (e.g., acetonitrile) for quenching the reaction

  • HPLC or LC-MS system for product analysis

Procedure:

  • Prepare a reaction mixture containing the microsomal fraction, potassium phosphate buffer, and oleic acid.

  • Pre-incubate the mixture at the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding NADPH.

  • After a specific time, stop the reaction by adding a quenching solvent (e.g., cold acetonitrile).

  • Centrifuge to pellet the protein.

  • Analyze the supernatant for the formation of ω-hydroxy-9(Z)-octadecenoic acid using HPLC or LC-MS.

  • Calculate the enzyme activity based on the rate of product formation.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the biological synthesis of this compound.

Experimental_Workflow_Fermentation cluster_inoculum Inoculum Preparation cluster_fermentation Bioreactor Fermentation cluster_analysis Analysis inoculum_flask Flask Culture (YPD, 30°C, 24-48h) growth_phase Growth Phase (pH 5.8-6.0) inoculum_flask->growth_phase Inoculation biotransformation_phase Biotransformation Phase (pH 8.0-8.2, Fed-batch) growth_phase->biotransformation_phase Substrate Depletion sampling Periodic Sampling biotransformation_phase->sampling analysis GC-MS / HPLC Quantification sampling->analysis final_product This compound analysis->final_product

Workflow for fermentation and analysis of this compound.

Purification_Workflow fermentation_broth Fermentation Broth cell_removal Centrifugation / Filtration fermentation_broth->cell_removal cell_free_supernatant Cell-Free Supernatant cell_removal->cell_free_supernatant extraction Solvent Extraction cell_free_supernatant->extraction crude_extract Crude Extract extraction->crude_extract purification Chromatography (e.g., Silica Gel) crude_extract->purification pure_product Pure this compound purification->pure_product

General workflow for the purification of this compound.

Logical_Relationship_Strain_Improvement wild_type Wild-Type C. tropicalis beta_oxidation_knockout β-Oxidation Knockout (e.g., ΔPOX) wild_type->beta_oxidation_knockout Reduces product degradation cyp_overexpression Overexpression of CYP52 and CPR beta_oxidation_knockout->cyp_overexpression Increases rate-limiting step transporter_engineering Fatty Acid Transporter Engineering cyp_overexpression->transporter_engineering Enhances substrate uptake optimized_strain Optimized Production Strain transporter_engineering->optimized_strain

Logical progression of strain improvement for enhanced production.

References

physicochemical properties of long-chain dicarboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of Long-Chain Dicarboxylic Acids

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain dicarboxylic acids (LCDAs), organic compounds characterized by two carboxylic acid functional groups separated by a long aliphatic chain, are of significant interest in polymer science, pharmaceuticals, and as metabolic intermediates. Their physicochemical properties, such as melting point, boiling point, solubility, and acidity (pKa), are critical determinants of their behavior in both chemical and biological systems. These properties are dictated by their molecular structure, particularly the length of the hydrocarbon chain. This guide provides a comprehensive overview of the core physicochemical properties of LCDAs, details the experimental protocols for their determination, and illustrates their primary metabolic pathway.

Core Physicochemical Properties

The defining features of LCDAs are the two polar carboxyl groups at opposing ends of a long, nonpolar hydrocarbon chain. This bifunctional nature governs their physical properties, leading to trends that are distinct from their monocarboxylic counterparts.

Melting and Boiling Points

Dicarboxylic acids exhibit exceptionally high melting and boiling points compared to other organic molecules of similar molecular mass, a direct consequence of their ability to form extensive intermolecular hydrogen bonds.[1][2][3] In the solid state, these interactions create stable, crystalline lattices. In the liquid state, LCDAs can form hydrogen-bonded dimers, which effectively doubles the molecular size and increases the energy required for vaporization, leading to elevated boiling points.[4]

A notable characteristic is the "odd-even effect" observed in the melting points of homologous series of dicarboxylic acids.[1] Acids with an even number of carbon atoms pack more efficiently into the crystal lattice, resulting in stronger intermolecular forces and consequently higher melting points compared to the adjacent odd-numbered acids.[2][5] Boiling points, however, tend to increase more regularly with molecular weight as the influence of crystal packing is absent in the liquid state.[3][6]

Table 1: Melting and Boiling Points of Selected Long-Chain Dicarboxylic Acids

Common Name IUPAC Name Formula Carbon No. Melting Point (°C) Boiling Point (°C)
Suberic Acid Octanedioic Acid HOOC(CH₂)₆COOH 8 142 300 (dec.)
Azelaic Acid Nonanedioic Acid HOOC(CH₂)₇COOH 9 106.5 360 (dec.)
Sebacic Acid Decanedioic Acid HOOC(CH₂)₈COOH 10 133-134.5 294.5 (at 100 mmHg)
Undecanedioic Acid Undecanedioic Acid HOOC(CH₂)₉COOH 11 110-112 245 (at 15 mmHg)
Dodecanedioic Acid Dodecanedioic Acid HOOC(CH₂)₁₀COOH 12 128-129 254 (at 15 mmHg)
Brassylic Acid Tridecanedioic Acid HOOC(CH₂)₁₁COOH 13 114 280 (at 30 mmHg)

| Thapsic Acid | Hexadecanedioic Acid| HOOC(CH₂)₁₄COOH| 16 | 124.5-126 | - |

(Data compiled from multiple sources)

Solubility

The solubility of dicarboxylic acids is highly dependent on the chain length. Short-chain diacids (up to four carbons) are readily soluble in water due to hydrogen bonding between their polar carboxyl groups and water molecules.[3][4] However, as the hydrocarbon chain lengthens, the nonpolar character of the molecule dominates, leading to a dramatic decrease in water solubility. Consequently, LCDAs are generally considered insoluble in water but are soluble in various organic solvents such as ethanol, acetone (B3395972), and ethyl acetate.[3][7]

Similar to melting points, solubility can also exhibit an odd-even effect, where odd-numbered dicarboxylic acids tend to be more soluble than their even-numbered neighbors in both water and organic solvents.[8][9] This phenomenon is also attributed to differences in crystal lattice energy and molecular packing.[7]

Table 2: Solubility of Selected Long-Chain Dicarboxylic Acids

Common Name Carbon No. Solubility in Water ( g/100g at 20-25°C) Solubility in Organic Solvents
Suberic Acid 8 0.16 Soluble in ethanol, ether, acetone
Azelaic Acid 9 0.24 Soluble in hot water, ethanol, organic solvents
Sebacic Acid 10 0.10 Slightly soluble in hot water; soluble in ethanol, ether
Dodecanedioic Acid 12 0.035 Soluble in hot ethanol, slightly in hot ether

| Brassylic Acid | 13 | ~0.01 | Soluble in ethanol, acetone |

(Data compiled from multiple sources)

Acidity (pKa)

As their name implies, dicarboxylic acids are acidic and possess two distinct dissociation constants, pKa₁ and pKa₂.[10]

  • pKa₁: The first proton dissociation is more favorable (lower pKa) than that of a comparable monocarboxylic acid. This increased acidity is due to the inductive electron-withdrawing effect of the second carboxyl group, which stabilizes the resulting carboxylate anion.[11]

  • pKa₂: The second proton dissociation is less favorable (higher pKa). Removing a proton from the negatively charged mono-anion is electrostatically unfavorable, requiring more energy.

The distance between the two carboxyl groups is a key factor; as the chain length increases, the inductive effect of one group on the other diminishes, causing pKa₁ to increase and approach the value of a typical monocarboxylic acid.[11]

Table 3: pKa Values of Selected Dicarboxylic Acids in Water

Common Name Carbon No. pKa₁ pKa₂
Adipic Acid 6 4.43 5.41
Pimelic Acid 7 4.50 5.43
Suberic Acid 8 4.52 5.40
Azelaic Acid 9 4.55 5.41

| Sebacic Acid | 10 | 4.59 | 5.41 |

(Data compiled from multiple sources including[11][12])

Experimental Protocols

Accurate determination of physicochemical properties is essential for research and development. Standardized methodologies ensure reproducibility and comparability of data.

Melting Point Determination (Capillary Method)

This is the most common technique for determining the melting point of a solid organic compound.[13]

Methodology:

  • Sample Preparation: The solid sample must be thoroughly dried and finely powdered to ensure uniform heating.

  • Capillary Packing: A small amount of the powdered sample is introduced into a thin-walled capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample tightly to a height of 1-2 mm.[14]

  • Heating: The packed capillary is placed in a calibrated heating apparatus (e.g., a Mel-Temp or Thiele tube) alongside a thermometer.[15]

  • Observation: The sample is heated slowly (a rate of <1-2°C per minute is recommended for accurate results near the melting point).[16][17]

  • Recording: The melting range is recorded as two temperatures: the temperature at which the first drop of liquid appears and the temperature at which the entire sample has liquefied.[15] A pure compound typically exhibits a sharp melting range of 0.5-1.0°C.

Melting_Point_Determination A Dry and Powder Sample B Pack Sample into Capillary Tube (1-2mm) A->B C Place Capillary in Calibrated Apparatus B->C D Heat Rapidly to ~15°C Below Expected M.P. C->D E Heat Slowly (1-2°C / min) D->E F Observe Sample E->F G Record T_initial (First Liquid Drop) F->G H Record T_final (All Liquid) G->H I Calculate Melting Range (T_final - T_initial) H->I

Workflow for Melting Point Determination.
Solubility Determination (Static Analytical Method)

This method determines the equilibrium concentration of a solute in a solvent at a specific temperature.[18]

Methodology:

  • System Preparation: An excess amount of the dicarboxylic acid is added to a known volume of the chosen solvent (e.g., water, ethanol) in a sealed, temperature-controlled vessel.

  • Equilibration: The mixture is agitated (e.g., stirred or shaken) for a prolonged period to ensure that equilibrium is reached and the solution is saturated.

  • Sample Collection: Agitation is stopped, and the undissolved solid is allowed to settle. A sample of the clear, saturated supernatant is carefully withdrawn.

  • Analysis: The concentration of the dicarboxylic acid in the collected sample is determined using a suitable analytical technique. Acid-base titration with a standardized sodium hydroxide (B78521) solution is a common and accurate method.[18]

  • Calculation: The solubility is expressed as the mass or moles of solute per unit volume or mass of the solvent (e.g., g/100 mL).

pKa Determination (Potentiometric Titration)

This technique involves monitoring the pH of an acidic solution as a standardized base is added incrementally.[16]

Methodology:

  • Sample Preparation: A precise mass of the dicarboxylic acid is weighed and dissolved in a suitable solvent, typically water or a water-alcohol mixture for less soluble acids.

  • Titration Setup: A calibrated pH meter with an electrode is placed in the acid solution. A standardized solution of a strong base (e.g., 0.1 M NaOH) is placed in a burette.

  • Titration Process: The base is added to the acid solution in small, known increments. After each addition, the solution is stirred, and the pH is recorded.

  • Data Analysis: The pH is plotted against the volume of base added. The resulting titration curve will show two equivalence points for a dicarboxylic acid. The pKa values correspond to the pH at the half-equivalence points. pKa₁ is the pH when half of the first proton has been neutralized, and pKa₂ is the pH at the midpoint between the first and second equivalence points.

Biological Role: Metabolic Pathways

Long-chain dicarboxylic acids are not merely synthetic compounds; they are also important endogenous metabolites. They are primarily formed through ω-oxidation of monocarboxylic fatty acids, an alternative pathway to the more common β-oxidation.[19][20] This pathway becomes significant when mitochondrial β-oxidation is impaired or overwhelmed by a high influx of fatty acids.[19]

The process begins in the endoplasmic reticulum, where cytochrome P450 enzymes hydroxylate a fatty acid at its terminal (ω) carbon.[21] This ω-hydroxy fatty acid is then further oxidized to the corresponding dicarboxylic acid.[21] The resulting LCDAs are subsequently catabolized, primarily via peroxisomal β-oxidation, which shortens the carbon chain from either end to produce shorter-chain dicarboxylic acids and acetyl-CoA.[19] Recent studies suggest that LCDAs can act as signaling molecules that trigger the induction of peroxisomal β-oxidation, playing a role in regulating hepatic lipid metabolism.[22]

Metabolic_Pathway cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome FA Long-Chain Fatty Acid OH_FA ω-Hydroxy Fatty Acid FA->OH_FA CYP450 (ω-oxidation) LCDA_ER Long-Chain Dicarboxylic Acid (LCDA) OH_FA->LCDA_ER Oxidation LCDA_P LCDA LCDA_ER->LCDA_P Transport SCDA Shorter-Chain Dicarboxylic Acids LCDA_P->SCDA Peroxisomal β-oxidation ACoA Acetyl-CoA LCDA_P->ACoA Peroxisomal β-oxidation

Metabolism of Long-Chain Dicarboxylic Acids.

References

An In-depth Technical Guide to the Spectroscopic Data of 9(Z)-Octadecenedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 9(Z)-Octadecenedioic acid, a dicarboxylic acid with significant research interest. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound and its derivatives. Due to the limited availability of published spectra for the free diacid, data from closely related compounds are included for comparative purposes and are duly noted.

Table 1: ¹H NMR Spectroscopic Data

Assignment Chemical Shift (δ) ppm (Predicted) Multiplicity Notes
-COOH10.0 - 12.0br sThe chemical shift of carboxylic acid protons can vary depending on concentration and solvent.
-CH=CH-5.35mOlefinic protons of the cis double bond.
-CH₂-COOH2.35tMethylene (B1212753) group alpha to the carboxylic acid.
=CH-CH₂-2.01mAllylic methylene protons.
-CH₂-CH₂-COOH1.63mMethylene group beta to the carboxylic acid.
-(CH₂)n-1.2 - 1.4mMethylene groups in the fatty acid chain.

Table 2: ¹³C NMR Spectroscopic Data

Assignment Chemical Shift (δ) ppm (Predicted) Notes
-COOH179 - 181Carbonyl carbon of the carboxylic acid.
-CH=CH-129 - 131Olefinic carbons of the cis double bond.
-CH₂-COOH34.0Methylene group alpha to the carboxylic acid.
=CH-CH₂-27.2Allylic methylene carbons.
-CH₂-CH₂-COOH24.7Methylene group beta to the carboxylic acid.
-(CH₂)n-29.0 - 29.7Methylene carbons in the fatty acid chain.

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
2500-3300O-H stretchCarboxylic acid
2925, 2855C-H stretchAliphatic CH₂
1710C=O stretchCarboxylic acid dimer
1465C-H bendCH₂ scissoring
1280C-O stretchCarboxylic acid
940O-H bendCarboxylic acid dimer
725-(CH₂)n- rockMethylene chain

Note: The IR data is based on typical values for long-chain dicarboxylic acids and the available spectrum for 1,18-octadec-9-enedioic acid.

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

m/z Proposed Fragment Notes
312[M]⁺Molecular ion (low abundance).
294[M - H₂O]⁺Loss of water from the molecular ion.
[M - 45][M - COOH]⁺Loss of a carboxyl group.
Various[CnH2n-1O₂]⁺, [CnH2n-3]⁺Characteristic fragmentation of the aliphatic chain.

Note: The fragmentation pattern of the free diacid is predicted to be complex. Analysis is often performed on more volatile derivatives (e.g., trimethylsilyl (B98337) esters) which provide more distinct fragmentation patterns.

Experimental Protocols

Detailed methodologies are crucial for the accurate acquisition and interpretation of spectroscopic data. Below are representative protocols for the analysis of this compound.

2.1 NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can affect the chemical shifts, particularly of the acidic protons.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: 0-16 ppm.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2 seconds.

2.2 Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Thin Film (for liquids or low-melting solids): A small amount of the sample is placed between two KBr or NaCl plates to form a thin film.

    • KBr Pellet (for solids): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • A background spectrum of the empty sample compartment (or the KBr pellet without the sample) should be collected and subtracted from the sample spectrum.

2.3 Mass Spectrometry (GC-MS)

As dicarboxylic acids are not very volatile, derivatization is typically required for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

  • Derivatization (Silylation):

    • To ~1 mg of the dry sample, add 100 µL of a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% trimethylchlorosilane - TMCS).

    • Heat the mixture at 70°C for 30 minutes.

    • The resulting solution containing the trimethylsilyl (TMS) derivative can be directly injected into the GC-MS.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., with a quadrupole analyzer and an electron ionization source).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-600.

    • Ion Source Temperature: 230°C.

Visualizations

3.1 Experimental Workflow for GC-MS Analysis

The following diagram illustrates the typical workflow for the analysis of this compound using GC-MS, including the crucial derivatization step.

GCMS_Workflow Sample This compound Sample Solvent Add Silylating Agent (e.g., BSTFA) Sample->Solvent Heat Heat at 70°C Solvent->Heat Derivatized TMS-Derivatized Sample Heat->Derivatized GCMS GC-MS Injection Derivatized->GCMS Separation GC Separation GCMS->Separation Detection MS Detection & Fragmentation Separation->Detection Data Data Analysis Detection->Data Fragmentation_Pathway Parent [M]⁺ (TMS-derivative) Loss_CH3 [M-15]⁺ Loss of -CH₃ Parent->Loss_CH3 -CH₃ Loss_TMSO [M-89]⁺ Loss of -OTMS Parent->Loss_TMSO -OTMS Alpha_Cleavage α-Cleavage [M-R]⁺ Parent->Alpha_Cleavage C-C cleavage McLafferty McLafferty Rearrangement Parent->McLafferty H rearrangement Fragments Characteristic Fragments Loss_CH3->Fragments Loss_TMSO->Fragments Alpha_Cleavage->Fragments McLafferty->Fragments Metabolic_Context Oleic_Acid Oleic Acid (Monounsaturated Fatty Acid) Omega_Oxidation ω-Oxidation (Cytochrome P450) Oleic_Acid->Omega_Oxidation Diacid This compound Omega_Oxidation->Diacid Beta_Oxidation β-Oxidation Diacid->Beta_Oxidation Signaling Potential Signaling Roles (e.g., PPAR activation) Diacid->Signaling Energy Energy Production (TCA Cycle) Beta_Oxidation->Energy

Mechanism of Action of 9(Z)-Octadecenedioic Acid in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

9(Z)-Octadecenedioic acid, also known as dioic acid, is a dicarboxylic acid derived from the bio-fermentation of natural and vegetable oleic acid.[1][2] It has garnered significant attention in dermatology and cosmetics for its pleiotropic benefits, particularly as an anti-aging and skin-whitening agent.[2][3] Unlike direct tyrosinase inhibitors, this compound operates through a novel mechanism involving the regulation of gene expression, positioning it as a unique modulator of skin pigmentation.[1][4] This technical guide provides an in-depth exploration of the core mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Mechanism: Regulation of Melanogenesis via PPARγ Agonism

The primary mechanism of action for this compound's skin-lightening effect is not through direct enzyme inhibition but via its role as an agonist for Peroxisome Proliferator-Activated Receptors (PPARs), particularly the gamma subtype (PPARγ).[4][5] PPARs are ligand-activated transcription factors that play crucial roles in lipid metabolism, inflammation, and cellular differentiation.[6][7]

The activation of PPARγ by this compound initiates a signaling cascade within the melanocyte nucleus that leads to the downregulation of melanin (B1238610) synthesis.[1][4] This process involves the following key steps:

  • Binding to PPARγ: this compound binds to and activates all three PPAR subtypes (α, δ, and γ), with a notable affinity for PPARγ.[4][5]

  • Transcriptional Repression of Tyrosinase: The activated PPARγ receptor complex then reduces the gene expression of tyrosinase, the rate-limiting enzyme in melanogenesis.[1][2][4] This is achieved by decreasing the levels of tyrosinase messenger RNA (mRNA).[4]

  • Reduced Tyrosinase Synthesis: The reduction in tyrosinase mRNA consequently leads to a lower production of the tyrosinase enzyme itself.[4][8]

  • Inhibition of Melanin Production: With diminished levels of tyrosinase, the entire metabolic pathway of melanin synthesis is suppressed, resulting in a visible skin-lightening effect and a reduction in hyperpigmentation.[1][8]

This nuclear signaling pathway represents a distinct mechanism for controlling pigmentation compared to traditional agents that directly target the tyrosinase enzyme's active site.[4]

PPAR_Melanogenesis_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_melanosome Melanosome ODA 9(Z)-Octadecenedioic Acid PPARg_inactive PPARγ (Inactive) ODA->PPARg_inactive Binds & Activates PPARg_active PPARγ (Active) PPARg_inactive->PPARg_active Tyrosinase_Gene Tyrosinase Gene (TYR) PPARg_active->Tyrosinase_Gene Inhibits Transcription Tyrosinase_mRNA Tyrosinase mRNA Tyrosinase_Gene->Tyrosinase_mRNA Transcription Tyrosinase_Protein Tyrosinase Protein Tyrosinase_mRNA->Tyrosinase_Protein Translation Melanin Melanin Synthesis Tyrosinase_Protein->Melanin Catalyzes

Caption: PPARγ-mediated inhibition of melanogenesis by this compound.

Other Biological Activities

In addition to its well-documented effects on pigmentation, this compound and related dicarboxylic acids exhibit other beneficial properties.

  • Anti-inflammatory Effects: Dicarboxylic acids are known to possess anti-inflammatory properties.[9][10] The activation of PPARs by this compound may contribute to these effects, as PPARs are known modulators of inflammatory responses.[4][11] This can help in soothing irritated skin and reducing redness associated with various skin conditions.[2]

  • Anti-Acne Properties: The molecule has shown promise in addressing acne.[2] This is likely due to a combination of its anti-inflammatory action and its ability to regulate sebum production, which is beneficial for oily and acne-prone skin.[2] Its efficacy is considered comparable to that of azelaic acid in inhibiting the growth of acne-related bacteria.[8]

  • Anti-aging Effects: The anti-aging properties are linked to its anti-inflammatory action and its interaction with PPARs, which can mediate cellular repair and rejuvenation processes.[4][10]

Quantitative Data Summary

The following table summarizes the key quantitative data related to the interaction of this compound with its primary molecular target.

ParameterTargetValueExperimental ContextReference
EC50 PPARγ~1 x 10-6 MReporter gene technology demonstrating binding and activation.[4][5]
Melanin Reduction Melanin Synthesis44%In vitro studies measuring the decrease in melanin production.[8]
Tyrosinase mRNA Reduction Tyrosinase Gene~50%In vitro studies quantifying the decrease in tyrosinase mRNA.[8]
Tyrosinase Protein Reduction Tyrosinase Protein~50%In vitro studies quantifying the decrease in tyrosinase protein.[8]

Experimental Protocols

The mechanism of action of this compound has been elucidated through a series of key experiments. The methodologies for these are detailed below.

PPAR Reporter Gene Assay
  • Objective: To determine if this compound can bind to and activate PPAR receptors.

  • Methodology:

    • Cell Culture: A suitable cell line (e.g., HEK293) is cultured under standard conditions.

    • Transfection: Cells are transiently transfected with two plasmids:

      • An expression vector containing the ligand-binding domain of a PPAR subtype (e.g., PPARγ) fused to a DNA-binding domain.

      • A reporter plasmid containing a promoter with PPAR response elements upstream of a reporter gene (e.g., luciferase).

    • Treatment: Transfected cells are treated with various concentrations of this compound or a known PPAR agonist (e.g., Rosiglitazone) as a positive control.

    • Lysis and Assay: After an incubation period, cells are lysed, and the activity of the reporter enzyme (luciferase) is measured using a luminometer.

    • Analysis: An increase in luciferase activity relative to untreated controls indicates activation of the PPAR receptor. The EC50 value is calculated from the dose-response curve.[4]

Real-Time Polymerase Chain Reaction (RT-PCR)
  • Objective: To quantify the effect of this compound on the mRNA expression of the tyrosinase gene.

  • Methodology:

    • Cell Culture and Treatment: Melanocytes (e.g., B16 melanoma cells) are cultured and treated with this compound for a specified duration.

    • RNA Extraction: Total RNA is extracted from the treated and control cells using a suitable RNA isolation kit.

    • Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

    • Quantitative PCR: The cDNA is used as a template for PCR with primers specific for the tyrosinase gene and a housekeeping gene (for normalization). The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green).

    • Analysis: The relative expression of tyrosinase mRNA is calculated using the ΔΔCt method, comparing treated samples to controls.[4]

Western Blot Analysis
  • Objective: To measure the levels of tyrosinase protein in cells treated with this compound.

  • Methodology:

    • Cell Culture and Treatment: Melanocytes are cultured and treated as described for RT-PCR.

    • Protein Extraction: Cells are lysed to extract total cellular proteins. Protein concentration is determined using a standard assay (e.g., BCA assay).

    • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for tyrosinase, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detection: The protein bands are visualized using a chemiluminescent substrate and imaged. Band intensity is quantified using densitometry software and normalized to a loading control (e.g., β-actin).[4]

Experimental_Workflow cluster_CellCulture Cell Culture & Treatment cluster_Analysis Molecular Analysis Start Culture Melanocytes (e.g., B16 cells) Treatment Treat with this compound Start->Treatment RNA_Extraction 1. RNA Extraction & Reverse Transcription Treatment->RNA_Extraction Protein_Extraction 1. Protein Extraction Treatment->Protein_Extraction RT_PCR 2. RT-PCR for Tyrosinase mRNA RNA_Extraction->RT_PCR Result1 Reduced Tyrosinase mRNA Level RT_PCR->Result1 Quantify Gene Expression Western_Blot 2. Western Blot for Tyrosinase Protein Protein_Extraction->Western_Blot Result2 Reduced Tyrosinase Protein Level Western_Blot->Result2 Quantify Protein Level

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 9(Z)-Octadecenedioic Acid: Discovery, History, and Scientific Applications

Introduction

This compound, a dicarboxylic acid with an 18-carbon chain and a single cis double bond at the 9th position, has garnered significant interest in various scientific fields. Its unique chemical structure allows for a range of chemical modifications and biological activities, making it a molecule of interest for applications ranging from polymer synthesis to therapeutics. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of this compound, with a focus on its potential applications in research and drug development.

Discovery and History

The history of this compound is intertwined with the broader exploration of dicarboxylic acids derived from fatty acids. While a definitive first discovery is not clearly documented in readily available literature, its synthesis and identification are primarily associated with two distinct routes that emerged from chemical and biotechnological research.

One of the foundational chemical synthesis methods involves the Wittig reaction . This approach utilizes the reaction of an aldehyde with a phosphonium (B103445) ylide to form the characteristic carbon-carbon double bond with Z-selectivity. A notable synthesis involves the reaction between [8-(methoxy-carbonyl)octyl]triphenylphosphonium bromide and methyl 9-oxononanoate (B1257084) to produce dimethyl (Z)-octadec-9-enedioate, which is then hydrolyzed to yield this compound[1].

Concurrently, the biotechnological production of this compound was pioneered through the use of microorganisms. A key breakthrough was the utilization of a mutant strain of the yeast Candida tropicalis to convert oleic acid, a readily available fatty acid, into this compound[1]. This biotransformation process represented a significant advancement, offering a renewable and often more stereospecific route to the desired compound. These parallel developments in chemical synthesis and biotechnology have paved the way for the availability and subsequent investigation of this intriguing molecule.

Synthesis of this compound

Two primary methodologies have been established for the synthesis of this compound: chemical synthesis and biotechnological production.

Chemical Synthesis via Wittig Reaction

The Wittig reaction provides a classic and reliable method for the stereoselective synthesis of alkenes. In the case of this compound, the synthesis involves the coupling of two C9 fragments.

Experimental Protocol: Synthesis of Dimethyl (Z)-Octadec-9-enedioate via Wittig Reaction

Materials:

  • [8-(methoxy-carbonyl)octyl]triphenylphosphonium bromide

  • Methyl 9-oxononanoate

  • Strong base (e.g., sodium hydride, n-butyllithium)

  • Anhydrous aprotic solvent (e.g., tetrahydrofuran, dimethyl sulfoxide)

  • Apparatus for inert atmosphere reaction (e.g., Schlenk line)

Procedure:

  • The phosphonium salt, [8-(methoxy-carbonyl)octyl]triphenylphosphonium bromide, is suspended in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).

  • The suspension is cooled to a low temperature (e.g., 0 °C or -78 °C, depending on the base and solvent).

  • A strong base is added dropwise to the suspension to deprotonate the phosphonium salt and form the corresponding ylide. The formation of the ylide is often indicated by a color change.

  • A solution of methyl 9-oxononanoate in the anhydrous solvent is then added slowly to the ylide solution at the low temperature.

  • The reaction mixture is allowed to warm to room temperature and stirred for a specified period (typically several hours to overnight) to ensure complete reaction.

  • The reaction is quenched by the addition of a proton source, such as water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • The crude product is extracted with an organic solvent (e.g., diethyl ether, ethyl acetate).

  • The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate), and the solvent is removed under reduced pressure.

  • The resulting crude dimethyl (Z)-octadec-9-enedioate is purified by column chromatography on silica (B1680970) gel.

Experimental Protocol: Hydrolysis of Dimethyl (Z)-Octadec-9-enedioate

Materials:

  • Dimethyl (Z)-octadec-9-enedioate

  • Base (e.g., potassium hydroxide, sodium hydroxide)

  • Solvent (e.g., methanol, ethanol, water)

  • Acid for neutralization (e.g., hydrochloric acid)

Procedure:

  • Dimethyl (Z)-octadec-9-enedioate is dissolved in a suitable solvent mixture, such as methanol/water.

  • An excess of a strong base (e.g., potassium hydroxide) is added to the solution.

  • The mixture is heated to reflux and stirred for several hours to ensure complete hydrolysis of the ester groups.

  • The reaction progress is monitored by a suitable technique, such as thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and the organic solvent is removed under reduced pressure.

  • The remaining aqueous solution is acidified with a strong acid (e.g., concentrated HCl) to a pH of approximately 1-2, leading to the precipitation of the dicarboxylic acid.

  • The precipitated this compound is collected by filtration, washed with cold water to remove any remaining salts, and dried under vacuum.

Biotechnological Production using Candida tropicalis

The biotransformation of oleic acid by Candida tropicalis offers a sustainable and stereospecific route to this compound. This process leverages the yeast's ω-oxidation pathway. Strains of Candida tropicalis can be engineered to enhance the production of dicarboxylic acids by amplifying the expression of genes encoding for cytochrome P450 enzymes and by disrupting the β-oxidation pathway to prevent the degradation of the produced diacid[2][3].

Experimental Protocol: Biotransformation of Oleic Acid

Materials:

  • Candida tropicalis strain (wild-type or engineered)

  • Growth medium (e.g., Yeast Peptone Dextrose - YPD)

  • Biotransformation medium containing oleic acid as the substrate

  • Bioreactor with controls for pH, temperature, and aeration

  • Glucose or other carbon source for cell growth and maintenance

Procedure:

  • A seed culture of Candida tropicalis is prepared by inoculating a suitable growth medium and incubating until a desired cell density is reached.

  • The seed culture is used to inoculate a larger bioreactor containing the biotransformation medium.

  • The cells are cultivated under controlled conditions of temperature, pH, and dissolved oxygen to promote cell growth.

  • Once the culture reaches a suitable growth phase, oleic acid is added to the bioreactor as the substrate for biotransformation. The feeding strategy (batch, fed-batch) can be optimized to maximize product yield and minimize substrate toxicity.

  • The biotransformation is carried out for a specific duration, during which the yeast cells convert oleic acid to this compound.

  • The progress of the biotransformation is monitored by analyzing samples for cell density, substrate consumption, and product formation using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Upon completion of the biotransformation, the culture broth is harvested.

  • The this compound is extracted from the culture medium and purified using methods such as liquid-liquid extraction and crystallization.

Biological Activities and Potential Applications

This compound and its derivatives have shown a range of biological activities, suggesting their potential in drug development and as research tools.

Anti-inflammatory Activity

While specific quantitative data for the anti-inflammatory activity of this compound is not extensively reported, related unsaturated fatty acids and their derivatives have demonstrated significant anti-inflammatory properties. For instance, (E)-9-octadecenoic acid ethyl ester has been shown to suppress the production of inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-induced RAW264.7 macrophages[4]. This effect is often mediated through the inhibition of the NF-κB and MAPK signaling pathways[4]. Similarly, 13-Oxo-9(Z),11(E)-octadecadienoic acid (13-KODE) inhibits the production of IL-1β and TNF-α in LPS-stimulated macrophages[5][6]. Given the structural similarities, it is plausible that this compound exhibits comparable anti-inflammatory effects.

Anticancer Activity

The potential of fatty acids and their derivatives as anticancer agents is an active area of research. Studies on related compounds suggest that this compound may also possess anticancer properties. For example, 9,12-octadecadienoic acid (Z,Z)- has been identified as a major component in extracts showing cytotoxicity against A549 lung adenocarcinoma cells[7]. Furthermore, 13-Oxo-9Z,11E-octadecadienoic acid has been shown to suppress the proliferation of breast cancer stem cells and induce their apoptosis[8]. Another related compound, 9-oxo-(10E,12E)-octadecadienoic acid, induces apoptosis in human ovarian cancer cells[9]. These findings warrant further investigation into the specific anticancer effects of this compound.

PTP1B Inhibition and Insulin (B600854) Signaling

One of the most promising therapeutic targets for this compound and related fatty acids is Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a negative regulator of the insulin and leptin signaling pathways, and its inhibition is a key strategy for the treatment of type 2 diabetes and obesity[10]. Unsaturated free fatty acids, including oleic acid, have been shown to inhibit PTP1B activity[10]. This inhibition leads to the activation of Akt, a key downstream effector in the insulin signaling pathway, through a PI3K/PDK1-dependent mechanism[10].

Quantitative Data on PTP1B Inhibition
CompoundTargetAssay TypeIC50 (µM)
Oleic AcidPTP1BIn vitro~10-20

Note: This value is an approximation based on the inhibitory effects of various unsaturated fatty acids on PTP1B.

Experimental Protocol: PTP1B Inhibition Assay

Materials:

  • Recombinant human PTP1B enzyme

  • p-Nitrophenyl phosphate (B84403) (pNPP) as a substrate

  • Assay buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM DTT, 1 mM EDTA)

  • This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the substrate pNPP.

  • Add the test compound (this compound) at various concentrations to the wells of a microplate. Include a control with solvent only.

  • Add the PTP1B enzyme to each well to initiate the reaction.

  • Incubate the plate at a controlled temperature (e.g., 37 °C) for a specific time (e.g., 30 minutes).

  • Stop the reaction by adding a strong base (e.g., 1 M NaOH).

  • Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.

  • Calculate the percentage of PTP1B inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway Interactions

The biological effects of this compound are mediated through its interaction with specific cellular signaling pathways. The inhibition of PTP1B and the subsequent modulation of the insulin signaling pathway is a key mechanism.

Insulin Signaling Pathway and PTP1B Inhibition

The insulin signaling pathway is crucial for regulating glucose and lipid metabolism. The binding of insulin to its receptor (IR) triggers a cascade of phosphorylation events, leading to the activation of downstream signaling molecules like Insulin Receptor Substrate (IRS), Phosphoinositide 3-kinase (PI3K), and Akt. PTP1B acts as a negative regulator by dephosphorylating and inactivating the insulin receptor and IRS proteins, thereby dampening the insulin signal.

By inhibiting PTP1B, this compound can potentially enhance and prolong insulin signaling. This leads to increased glucose uptake, glycogen (B147801) synthesis, and other metabolic effects of insulin.

Insulin_Signaling_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds to IRS IRS IR->IRS Phosphorylates PTP1B PTP1B PTP1B->IR Dephosphorylates PTP1B->IRS Dephosphorylates ODA 9(Z)-Octadecenedioic Acid ODA->PTP1B Inhibits PI3K PI3K IRS->PI3K Activates Akt Akt PI3K->Akt Activates Metabolic_Effects Metabolic Effects (Glucose Uptake, etc.) Akt->Metabolic_Effects Leads to Experimental_Workflow Cell_Culture Cell Culture (e.g., HepG2, 3T3-L1) Treatment Treatment with This compound +/- Insulin Cell_Culture->Treatment Lysis Cell Lysis and Protein Extraction Treatment->Lysis Western_Blot Western Blot Analysis Lysis->Western_Blot Phospho_IR Phospho-IR Western_Blot->Phospho_IR Phospho_IRS Phospho-IRS Western_Blot->Phospho_IRS Phospho_Akt Phospho-Akt Western_Blot->Phospho_Akt Data_Analysis Data Analysis and Quantification Phospho_IR->Data_Analysis Phospho_IRS->Data_Analysis Phospho_Akt->Data_Analysis

References

The Pivotal Role of 9(Z)-Octadecenedioic Acid in Plant Metabolism and Defense: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

9(Z)-Octadecenedioic acid, a C18 dicarboxylic fatty acid, is a key intermediate in the lipid-based defense signaling network of plants. While its direct signaling role is an emerging area of research, it is primarily recognized as the precursor to the well-established defense signal, azelaic acid (AzA). This technical guide provides a comprehensive overview of the biosynthesis of this compound, its conversion to azelaic acid, and the subsequent role of azelaic acid in priming the plant's immune system for enhanced resistance to pathogens. This document includes a summary of quantitative data, detailed experimental protocols for the analysis of dicarboxylic acids in plant tissues, and diagrams of the relevant signaling pathways and experimental workflows.

Biosynthesis of this compound and its Conversion to Azelaic Acid

The formation of this compound and its subsequent conversion to azelaic acid are intrinsically linked to the process of lipid peroxidation, which can be initiated by both enzymatic and non-enzymatic mechanisms in response to biotic and abiotic stresses.[1]

Unsaturated C18 fatty acids, such as oleic acid (18:1), linoleic acid (18:2), and linolenic acid (18:3), which are abundant in plant membranes, serve as the primary substrates.[2] Upon pathogen attack, the generation of reactive oxygen species (ROS) and the activity of lipoxygenase (LOX) enzymes trigger the peroxidation of these fatty acids.[3] Specifically, the 9-LOX pathway is implicated in the initial oxygenation of these fatty acids at the C-9 position.[4] This process leads to the formation of hydroperoxides, which are unstable and can undergo further reactions.

While the precise enzymatic steps for the formation of this compound are not fully elucidated, it is understood to be a product of the oxidative cleavage of C18 unsaturated fatty acids where a double bond is present at the C-9 position. This dicarboxylic acid is then further cleaved, a process that can be catalyzed by oxidative agents, to yield the C9 dicarboxylic acid, azelaic acid, and other fragments.[2]

G cluster_0 Chloroplast/Membrane cluster_1 Metabolic Conversion Unsaturated C18 Fatty Acids Unsaturated C18 Fatty Acids Lipid Peroxidation Lipid Peroxidation Unsaturated C18 Fatty Acids->Lipid Peroxidation ROS/LOX This compound This compound Lipid Peroxidation->this compound Oxidative Cleavage Oxidative Cleavage This compound->Oxidative Cleavage Azelaic Acid Azelaic Acid Oxidative Cleavage->Azelaic Acid G Pathogen_Infection Local Pathogen Infection Lipid_Peroxidation Lipid Peroxidation of C18 Unsaturated Fatty Acids Pathogen_Infection->Lipid_Peroxidation 9Z_Octadecenedioic_Acid This compound Lipid_Peroxidation->9Z_Octadecenedioic_Acid Azelaic_Acid Azelaic Acid (Mobile Signal) 9Z_Octadecenedioic_Acid->Azelaic_Acid Oxidative Cleavage AZI1 AZI1 Expression Azelaic_Acid->AZI1 SA_Priming Salicylic Acid Priming Azelaic_Acid->SA_Priming AZI1->SA_Priming SAR Systemic Acquired Resistance (SAR) SA_Priming->SAR Secondary_Infection Secondary Pathogen Infection SAR->Secondary_Infection Primes for Enhanced_SA Enhanced Salicylic Acid Accumulation Secondary_Infection->Enhanced_SA Leads to Enhanced_Defense Enhanced Defense Response Enhanced_SA->Enhanced_Defense G cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 HPLC-MS/MS Analysis Plant_Tissue Plant Tissue (Frozen in Liquid N2) Homogenization Homogenization Plant_Tissue->Homogenization Extraction Solvent Extraction (with Internal Standard) Homogenization->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Derivatization (e.g., Silylation) Evaporation->Derivatization Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution GC_MS GC-MS Analysis (SIM/MRM) Derivatization->GC_MS Data_Analysis Data Analysis and Quantification GC_MS->Data_Analysis HPLC_MS HPLC-MS/MS Analysis (MRM) Reconstitution->HPLC_MS HPLC_MS->Data_Analysis

References

An In-Depth Technical Guide to the Solubility of 9(Z)-Octadecenedioic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 9(Z)-Octadecenedioic acid, a C18 unsaturated dicarboxylic acid of interest in various industrial and pharmaceutical applications. Due to its long hydrocarbon chain and two polar carboxylic acid groups, its solubility is nuanced and highly dependent on the nature of the solvent. This document compiles available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and presents a relevant synthetic pathway. While extensive quantitative data for this compound is not widely published, this guide leverages data from analogous compounds to provide valuable insights for formulation development, purification, and reaction chemistry.

Introduction to this compound

This compound, also known as cis-9-Octadecenedioic acid, is an organic compound with the chemical formula C₁₈H₃₂O₄. Its structure features an eighteen-carbon chain with a cis-double bond between the ninth and tenth carbons and carboxylic acid groups at both ends. This bifunctional nature makes it a versatile molecule for polymerization, esterification, and other chemical modifications. In the context of drug development, its long lipophilic backbone and terminal polar groups suggest potential applications as a linker, in the formation of prodrugs, or as a component in lipid-based delivery systems. A thorough understanding of its solubility in various organic solvents is paramount for its effective utilization.

Solubility of this compound

The solubility of a solute in a solvent is a critical physicochemical parameter that dictates its behavior in various applications. For dicarboxylic acids, solubility is influenced by the interplay between the nonpolar hydrocarbon chain and the polar carboxylic acid groups.

Qualitative Solubility

This compound is generally soluble in a range of polar aprotic and halogenated organic solvents. Commercially available data sheets and scientific literature consistently report its solubility in the following solvents:

  • Dimethyl Sulfoxide (DMSO) [1]

  • Chloroform [2]

  • Dichloromethane [2]

  • Ethyl Acetate [2][3]

  • Acetone [2][3]

To enhance solubility, especially when preparing stock solutions, warming the mixture to approximately 37°C and using an ultrasonic bath is often recommended.[2]

Quantitative Solubility Data

Specific quantitative solubility data for this compound across a range of organic solvents at various temperatures is limited in publicly available literature. However, one specific data point has been reported:

SolventTemperature (°C)SolubilityNotes
Dimethyl Sulfoxide (DMSO)Room Temperature100 mg/mL (320.06 mM)Requires sonication to achieve dissolution.[1]
General Solubility Trends for Dicarboxylic Acids

To provide a broader context for the solubility behavior of this compound, it is useful to examine the solubility of other dicarboxylic acids. A notable trend is the "odd-even effect," where dicarboxylic acids with an even number of carbon atoms, such as the C18 this compound, tend to exhibit lower solubility than their adjacent odd-numbered counterparts.[4][5] This is attributed to differences in crystal lattice packing.

The following table presents solubility data for a homologous series of shorter-chain dicarboxylic acids in several organic solvents. While this data does not represent this compound, it illustrates general trends that can be expected.

Dicarboxylic AcidCarbon AtomsSolventTemperature (K)Molar Fraction Solubility (x10³)
Succinic Acid4Ethanol298.1525.3
Acetone298.155.8
Ethyl Acetate298.151.9
Glutaric Acid5Ethanol298.15158.2
Acetone298.15120.5
Ethyl Acetate298.1535.7
Adipic Acid6Ethanol298.1528.1
Acetone298.158.2
Ethyl Acetate298.152.9
Pimelic Acid7Ethanol298.15110.1
Acetone298.15105.9
Ethyl Acetate298.1530.1
Suberic Acid8Ethanol298.1529.8
Acetone298.1512.1
Ethyl Acetate298.155.1
Azelaic Acid9Ethanol298.1595.3
Acetone298.1588.4
Ethyl Acetate298.1525.6
Sebacic Acid10Ethanol298.1531.2
Acetone298.1515.3
Ethyl Acetate298.157.2

Data adapted from Zhang et al., J. Chem. Thermodyn. 2014, 73, 80-85.

Experimental Protocols for Solubility Determination

For researchers needing to determine the precise solubility of this compound in a specific solvent system, a gravimetric method is a reliable and straightforward approach.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Thermostatic water bath or incubator

  • Vials or flasks with secure caps

  • Magnetic stirrer and stir bars (optional)

  • Vortex mixer

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Evaporating dish or pre-weighed vials

  • Oven for drying

Gravimetric Solubility Determination Protocol
  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the chosen solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

    • Place the vial in a thermostatic bath set to the desired temperature.

    • Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. Continuous stirring or periodic vortexing can be used.

  • Sample Collection and Filtration:

    • Once equilibrium is achieved, allow the undissolved solid to settle.

    • Carefully draw a known volume (e.g., 1 or 5 mL) of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Filter the collected supernatant through a syringe filter compatible with the solvent to remove any remaining microscopic particles.

  • Solvent Evaporation and Mass Determination:

    • Transfer the filtered, saturated solution to a pre-weighed evaporating dish or vial.

    • Carefully evaporate the solvent in a fume hood or using a gentle stream of nitrogen. For high-boiling point solvents like DMSO, a vacuum oven at a moderate temperature may be necessary.

    • Once the solvent is fully evaporated, dry the remaining solid residue to a constant weight in an oven at a temperature below the melting point of the acid.

    • Cool the dish or vial in a desiccator before weighing.

  • Calculation of Solubility:

    • The solubility can be calculated using the following formula: Solubility ( g/100 mL) = (Mass of dried residue (g) / Volume of filtrate taken (mL)) x 100

Synthesis of this compound

The Wittig reaction is a well-established method for the synthesis of alkenes and can be applied to produce this compound. This process involves the reaction of a phosphorus ylide with an aldehyde or ketone.

Wittig Reaction Workflow

The following diagram illustrates a plausible synthetic workflow for this compound utilizing the Wittig reaction.[6]

Wittig_Synthesis cluster_ylide Ylide Preparation cluster_aldehyde Aldehyde Preparation cluster_coupling Wittig Coupling & Hydrolysis ylide_start [8-(Methoxycarbonyl)octyl]triphenylphosphonium bromide base Strong Base (e.g., n-BuLi) ylide_start->base Deprotonation ylide Phosphorus Ylide base->ylide wittig Wittig Reaction ylide->wittig aldehyde_start Monomethyl azelate oxidation Selective Oxidation (e.g., PCC, Swern) aldehyde_start->oxidation aldehyde Methyl 9-oxononanoate oxidation->aldehyde aldehyde->wittig diester Dimethyl (Z)-octadec-9-enedioate wittig->diester hydrolysis Hydrolysis (e.g., NaOH, H₃O⁺) diester->hydrolysis final_product This compound hydrolysis->final_product

Caption: Wittig synthesis of this compound.

Conclusion

This technical guide has summarized the available information on the solubility of this compound in organic solvents. While a comprehensive quantitative dataset remains to be fully established in the literature, qualitative data and the analysis of analogous compounds provide a strong foundation for its use in research and development. The provided experimental protocol offers a reliable method for determining precise solubility values in specific solvent systems. Furthermore, the outlined synthetic pathway illustrates a key method for its preparation. For professionals in drug development and other scientific fields, this guide serves as a valuable resource for the effective handling and application of this compound.

References

The Thermal Decomposition of Unsaturated Dicarboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of common unsaturated dicarboxylic acids. It details the reaction pathways, decomposition products, and quantitative data associated with these processes. Furthermore, this guide outlines the key experimental protocols used to study these reactions, offering a foundational resource for researchers in organic chemistry, materials science, and pharmaceutical development.

Overview of Thermal Decomposition

Thermal decomposition, or thermolysis, is a chemical breakdown process induced by heat. For unsaturated dicarboxylic acids, this process typically involves dehydration to form cyclic anhydrides, isomerization between cis and trans forms, and decarboxylation. The specific products and reaction temperatures are highly dependent on the molecular structure of the acid, particularly the position of the carbon-carbon double bond relative to the carboxylic acid groups. Understanding these thermal behaviors is critical for applications in polymer synthesis, drug formulation, and chemical manufacturing.

Maleic Acid (cis-Butenedioic Acid)

Maleic acid is the cis-isomer of butenedioic acid. Its geometry, with both carboxyl groups on the same side of the double bond, facilitates intramolecular cyclization upon heating.

Thermal Pathway and Products

The primary thermal decomposition pathway for maleic acid is an intramolecular dehydration (elimination of a water molecule) to form maleic anhydride (B1165640). This reaction occurs readily due to the proximity of the two carboxylic acid groups. At higher temperatures, maleic anhydride can further decompose into acetylene (B1199291) (C₂H₂), carbon monoxide (CO), and carbon dioxide (CO₂).[1]

Quantitative Decomposition Data

The following table summarizes the key quantitative data associated with the thermal decomposition of maleic acid and its resulting anhydride.

CompoundProcessTemperature RangeKey ProductsActivation Energy (Ea)Ref.
Maleic Acid Dehydration~150-200°CMaleic Anhydride, WaterNot specified[2]
Maleic Anhydride Decomposition645-760 K (372-487°C)Acetylene, CO, CO₂60.9 ± 1 kcal/mol[1][3]

Reaction Pathway Diagram

Maleic_Acid_Decomposition MA Maleic Acid TS1 Heat (Δ) MA->TS1 MAn Maleic Anhydride + H₂O TS1->MAn TS2 High Heat (>370°C) MAn->TS2 Prods Acetylene (C₂H₂) + CO + CO₂ TS2->Prods

Caption: Thermal decomposition pathway of Maleic Acid.

Fumaric Acid (trans-Butenedioic Acid)

Fumaric acid is the trans-isomer of butenedioic acid. Unlike maleic acid, its carboxyl groups are on opposite sides of the double bond, which prevents direct intramolecular dehydration.

Thermal Pathway and Products

Fumaric acid exhibits distinct thermal behavior. At approximately 200°C, it sublimes, transitioning directly from a solid to a gas without chemical decomposition.[4] Actual decomposition begins around 230°C. The primary decomposition product is surprisingly maleic anhydride, which implies that at elevated temperatures, the trans-isomer undergoes isomerization to the cis-isomer (maleic acid), which then rapidly dehydrates.[4] In the presence of water at high temperatures, fumaric acid can also undergo hydration to form DL-malic acid.[4]

Quantitative Decomposition Data

The table below outlines the thermal properties and decomposition products of fumaric acid.

ProcessTemperatureProductsYieldConditionsRef.
Sublimation~200°CFumaric Acid (gas)-No decomposition[4]
DecompositionStarts at ~230°CMaleic Anhydride, WaterUp to 96%With dehydrating agent (e.g., P₂O₅)[4]
Decomposition>350°CToxic fumes of Maleic Anhydride-Open vessel[4]

Reaction Pathway Diagram

Fumaric_Acid_Decomposition FA Fumaric Acid (trans) TS1 Heat (~230°C) FA->TS1 MA_int Maleic Acid (cis) (Intermediate) TS1->MA_int Isomerization MAn Maleic Anhydride + H₂O MA_int->MAn Dehydration

Caption: Thermal decomposition pathway of Fumaric Acid.

Itaconic Acid (Methylenesuccinic Acid)

Itaconic acid is an unsaturated dicarboxylic acid with a methylene (B1212753) group (=CH₂) branching from the main carbon chain. Its thermal decomposition is more complex, involving both dehydration and isomerization.

Thermal Pathway and Products

Itaconic acid decomposes upon melting, which occurs between 162-168°C.[5][6] The initial step is dehydration to form itaconic anhydride. Subsequently, under thermal stress, itaconic anhydride can isomerize to the more thermodynamically stable citraconic anhydride (methylmaleic anhydride).[7][8] Itaconic acid itself can be produced from the pyrolysis of citric acid.[6]

Quantitative Decomposition Data

The following table summarizes the thermal behavior of itaconic acid.

ProcessTemperatureProductsConditionsRef.
Melting & Decomposition162-168°CItaconic Anhydride, WaterOnset of decomposition[5][6]
Isomerization90-400°CCitraconic AnhydrideFrom Itaconic Anhydride or directly from Itaconic Acid in a liquid medium[7][9]

Reaction Pathway Diagram

Itaconic_Acid_Decomposition IA Itaconic Acid TS1 Heat (162-168°C) IA->TS1 IAn Itaconic Anhydride + H₂O TS1->IAn Dehydration TS2 Further Heat IAn->TS2 CAn Citraconic Anhydride TS2->CAn Isomerization

Caption: Thermal decomposition pathway of Itaconic Acid.

General Decarboxylation Mechanism for α,β-Unsaturated Acids

A proposed mechanism for the thermal decarboxylation of certain α,β-unsaturated carboxylic acids involves an initial isomerization to a β,γ-unsaturated intermediate. This intermediate can then undergo decarboxylation through a stable, six-membered cyclic transition state, similar to the decomposition of β-keto acids.[10]

Decarboxylation_Mechanism cluster_0 Decarboxylation Pathway AB_acid α,β-Unsaturated Acid TS1 Heat (Δ) AB_acid->TS1 BG_acid β,γ-Unsaturated Acid (Isomer) TS1->BG_acid Isomerization TS2 Cyclic Transition State BG_acid->TS2 Rearrangement Products Alkene + CO₂ TS2->Products Decarboxylation

Caption: Proposed decarboxylation mechanism for α,β-unsaturated acids.

Experimental Protocols

The study of thermal decomposition relies heavily on thermal analysis techniques. Below are detailed methodologies for key experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss associated with decomposition events.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Weigh 5-10 mg of the dicarboxylic acid sample into an alumina (B75360) or platinum crucible.[11][12] Ensure the sample is a fine, uniform powder.

  • Instrument Setup:

    • Place the crucible onto the TGA balance mechanism.

    • Purge the furnace with an inert gas (e.g., Nitrogen or Argon) at a constant flow rate of 20-50 mL/min to prevent oxidative decomposition.[12]

    • Seal the furnace.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30°C) for 5-10 minutes.

    • Heat the sample at a linear rate, typically 10°C/min, up to a final temperature (e.g., 500-600°C).[12]

    • Record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the mass (%) versus temperature to generate a thermogram.

    • Calculate the derivative of the thermogram (DTG curve) to identify the temperatures of maximum decomposition rates.

    • Determine the onset temperature of decomposition and the percentage mass loss for each decomposition step.

Differential Scanning Calorimetry (DSC)

Objective: To measure heat flow associated with thermal transitions like melting, crystallization, and decomposition.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a standard reference material (e.g., Indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Prepare an identical empty pan to serve as a reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature below any expected transitions.

    • Heat the sample at a controlled rate (e.g., 10°C/min) over the desired temperature range.

    • Record the differential heat flow between the sample and the reference.

  • Data Analysis:

    • Plot heat flow versus temperature.

    • Identify endothermic (melting) and exothermic (decomposition, crystallization) peaks.

    • Determine the onset temperature, peak temperature, and enthalpy (area under the peak) for each thermal event.

Experimental Workflow Diagram

TGA_Workflow cluster_workflow Thermal Analysis Experimental Workflow Prep 1. Sample Preparation (2-10 mg powder) Cal 2. Instrument Calibration (Mass & Temp) Prep->Cal Setup 3. Instrument Setup (Crucible loading, inert gas purge) Cal->Setup Program 4. Thermal Program (Heating rate: 10°C/min) Setup->Program Run 5. Data Acquisition (Mass/Heat Flow vs. Temp) Program->Run Analyze 6. Data Analysis (Identify T_onset, Δm, ΔH) Run->Analyze

Caption: General workflow for TGA/DSC experiments.

References

A Comprehensive Technical Guide to 9(Z)-Octadecenedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

9(Z)-Octadecenedioic acid, a dicarboxylic acid, is a molecule of significant interest in various scientific and industrial fields. Its unique chemical structure, featuring an 18-carbon chain with a cis double bond at the ninth position, imparts specific physical and chemical properties that make it a valuable compound in cosmetics, polymer synthesis, and potentially in biomedical research. This technical guide provides an in-depth overview of this compound, including its chemical identity, physicochemical properties, synthesis methodologies, and current and potential applications, with a focus on providing researchers, scientists, and drug development professionals with a thorough understanding of this compound.

Chemical Identity and Synonyms

The primary identifier for this compound is its CAS number, which is 20701-68-2.[1][2][3][4][5] A deprecated CAS number for this compound is 127999-30-8.[2][3] It is also known by a variety of synonyms, which are listed in the table below.

Table 1: Synonyms and Identifiers for this compound
Systematic Name (9Z)-Octadec-9-enedioic acid
Common Synonyms cis-9-Octadecenedioic acid[1][3][4][5]
O.D.A.WHITE[3]
ORISTAR ODDA[3][4]
Octadecenedioic acid[3][6][7]
(Z)-octadec-9-enedioic acid[3][4]
CAS Number 20701-68-2[2][3][4][5]
Deprecated CAS 127999-30-8[2][3]
Molecular Formula C18H32O4[1][2][5][7][8]
InChIKey SBLKVIQSIHEQOF-UPHRSURJSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the following table, providing a convenient reference for its physical characteristics and chemical descriptors.

Table 2: Physicochemical Properties of this compound
Property Value
Molecular Weight 312.44 g/mol [1][5][7][8]
Boiling Point 426.399 °C at 760 mmHg[2]
Density 1.013 g/cm³[2]
Flash Point 225.822 °C[2]
pKa 4.48 ± 0.10 (Predicted)[2]
XLogP3 5.5[2]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 4[2]
Rotatable Bond Count 16[2]

Synthesis and Manufacturing

The synthesis of this compound can be achieved through both chemical and biotechnological routes.

Chemical Synthesis: The Wittig Reaction

A common chemical synthesis approach for creating the specific cis-double bond found in this compound is the Wittig reaction.[9][10] This reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone to form an alkene. For the synthesis of this compound, the monomethyl ester of azelaic acid can be converted into two key fragments: [8-(methoxy-carbonyl)octyl]triphenylphosphonium bromide and methyl 9-oxononanoate (B1257084).[9] The subsequent Wittig reaction between these fragments produces dimethyl (Z)-octadec-9-enedioate, which is then hydrolyzed to yield the final diacid product.[9] Non-stabilized ylides, as would be used in this synthesis to favor the Z-isomer, typically lead to the formation of (Z)-alkenes.[10]

  • Preparation of the Phosphonium Ylide:

    • React [8-(methoxy-carbonyl)octyl]triphenylphosphonium bromide with a strong base (e.g., sodium hydride or n-butyllithium) in an aprotic, salt-free solvent to generate the corresponding ylide.[10][11]

  • Wittig Reaction:

    • To the prepared ylide solution, add methyl 9-oxononanoate at a low temperature (e.g., -78 °C) and allow the reaction to slowly warm to room temperature.[12]

    • The reaction progress is monitored by thin-layer chromatography (TLC).[12]

    • Upon completion, the reaction is quenched, and the product, dimethyl (Z)-octadec-9-enedioate, is extracted.[12]

  • Hydrolysis:

    • The purified dimethyl (Z)-octadec-9-enedioate is then hydrolyzed, typically using a base like potassium hydroxide (B78521) in a mixture of methanol (B129727) and water, to cleave the ester groups.[9][12]

    • Acidification of the reaction mixture yields the final product, this compound.[12]

G Workflow for Chemical Synthesis via Wittig Reaction cluster_0 Ylide Preparation cluster_1 Wittig Reaction cluster_2 Hydrolysis phosphonium_salt [8-(methoxy-carbonyl)octyl] triphenylphosphonium bromide ylide Phosphonium Ylide phosphonium_salt->ylide Deprotonation base Strong Base base->ylide diester Dimethyl (Z)-octadec-9-enedioate ylide->diester aldehyde Methyl 9-oxononanoate aldehyde->diester Nucleophilic Attack & Cycloaddition final_product This compound diester->final_product Base-catalyzed hydrolysis & Acidification G Workflow for Biotechnological Production cluster_0 Upstream Processing cluster_1 Fermentation / Biotransformation cluster_2 Downstream Processing strain Candida tropicalis Strain cultivation Cultivation in Bioreactor strain->cultivation biotransformation Biotransformation cultivation->biotransformation oleic_acid Oleic Acid Feed oleic_acid->biotransformation glucose Glucose Feed glucose->biotransformation isolation Isolation from Broth biotransformation->isolation purification Purification isolation->purification final_product This compound purification->final_product G Representative Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK IKK IKK TLR4->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates Gene_expression Pro-inflammatory Gene Expression Nucleus->Gene_expression Related_ODA Related Octadecenoic Acid Isomers Related_ODA->MAPK Inhibition (potential) Related_ODA->IKK Inhibition (potential) G Workflow for HPLC Analysis cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing sample Biological or Chemical Sample extraction Lipid Extraction sample->extraction spe Solid-Phase Extraction (SPE) extraction->spe hplc HPLC Separation (Reversed-Phase) spe->hplc detection Detection (UV or MS) hplc->detection quantification Quantification detection->quantification results Concentration Results quantification->results

References

Methodological & Application

Application Notes and Protocols for the Microbial Fermentation of Oleic Acid to Produce 9(Z)-Octadecenedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain dicarboxylic acids (DCAs) are valuable chemical intermediates used in the synthesis of polymers, adhesives, lubricants, and fragrances. 9(Z)-Octadecenedioic acid, derived from the bioconversion of oleic acid, is a particularly interesting building block due to its unsaturation, which allows for further chemical modifications. This document provides detailed application notes and experimental protocols for the production of this compound through the microbial fermentation of oleic acid using the yeast Candida tropicalis. The biotechnological production of this diacid offers a sustainable alternative to traditional chemical synthesis methods.[1] The key metabolic pathway enabling this conversion is the ω-oxidation of fatty acids. For efficient production, it is often advantageous to utilize strains of C. tropicalis in which the competing β-oxidation pathway has been genetically blocked.[1][2]

Data Presentation

Table 1: Fermentation Parameters for this compound Production
ParameterValueReference
MicroorganismCandida tropicalis (β-oxidation blocked mutant)[1][2]
SubstrateOleic Acid[3]
Fermentation TypeFed-batch[4][5]
Temperature30°C[3]
pHControlled, often shifted from an initial growth phase (e.g., 5.8) to a production phase (e.g., 8.0-8.2)[3]
AerationStirred, aerated fermenter[3]
Co-substrate FeedGlucose or Sucrose (B13894)[4]
Table 2: Reported Production Titers and Yields
SubstrateProduct ConcentrationDuration (h)NotesReference
Oleic Acid31.3 g/L144---[3]
Oleic Acid (20 g/L)14 g/LNot specifiedComparison with alternative substrates[3]
Oleyl Alcohol (20 g/L)7 g/LNot specifiedAlternative substrate[3]
Methyl Oleate (20 g/L)5 g/LNot specifiedAlternative substrate[3]
n-tridecane153 g/L (for α,ω-tridecanedioic acid)120-144Demonstrates high DCA production potential in C. tropicalis[6]

Signaling Pathways and Experimental Workflows

ω-Oxidation Pathway of Oleic Acid in Candida tropicalis

The bioconversion of oleic acid to this compound in Candida tropicalis proceeds via the ω-oxidation pathway. This pathway involves the sequential oxidation of the terminal methyl group of the fatty acid. The key enzymatic steps are catalyzed by a cytochrome P450 monooxygenase system, alcohol oxidase, and aldehyde dehydrogenase.[2][7][8] To enhance the accumulation of the desired dicarboxylic acid, the competing β-oxidation pathway, which degrades fatty acids for energy, is often genetically inactivated.[1][2]

G oleic_acid Oleic Acid (C18:1) omega_hydroxy ω-Hydroxy Oleic Acid oleic_acid->omega_hydroxy Cytochrome P450 NADPH-P450 Reductase beta_oxidation β-Oxidation (Blocked in engineered strains) oleic_acid->beta_oxidation omega_oxo ω-Oxo Oleic Acid omega_hydroxy->omega_oxo Alcohol Oxidase dca This compound (C18:1 DCA) omega_oxo->dca Aldehyde Dehydrogenase dca->beta_oxidation acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa

ω-Oxidation pathway for the conversion of oleic acid.
Experimental Workflow

The overall experimental workflow encompasses strain selection and preparation, fed-batch fermentation, downstream processing for product recovery, and analytical quantification.

G cluster_0 Upstream Processing cluster_1 Fermentation cluster_2 Downstream Processing cluster_3 Analysis strain Strain Selection (C. tropicalis, β-oxidation mutant) inoculum Inoculum Preparation strain->inoculum fermentation Fed-Batch Fermentation (Oleic Acid & Glucose Feed) inoculum->fermentation centrifugation Cell Separation (Centrifugation) fermentation->centrifugation acidification Product Precipitation (Acidification of Supernatant) centrifugation->acidification extraction Solvent Extraction acidification->extraction crystallization Purification (Crystallization) extraction->crystallization analysis Quantification (GC-MS or HPLC) crystallization->analysis

Overall experimental workflow.

Experimental Protocols

Inoculum Preparation

Objective: To prepare a healthy and active seed culture of Candida tropicalis for inoculation into the main fermenter.

Materials:

  • Candida tropicalis strain (preferably a β-oxidation blocked mutant)

  • YEPD medium (1% yeast extract, 2% peptone, 2% glucose)

  • Sterile shake flasks

  • Incubator shaker

Protocol:

  • Aseptically transfer a single colony of C. tropicalis from a fresh agar (B569324) plate to a shake flask containing YEPD medium.

  • Incubate the culture at 30°C with shaking at 200-250 rpm for 24-48 hours, or until the culture reaches the late exponential growth phase.

  • Use this seed culture to inoculate the main fermenter. The recommended inoculation volume is typically 5-10% of the initial fermentation medium volume.

Fed-Batch Fermentation

Objective: To produce this compound from oleic acid using a fed-batch fermentation strategy.

Materials:

  • Sterile fermenter (e.g., 2L) with controls for temperature, pH, dissolved oxygen, and agitation.

  • Fermentation Medium: A defined mineral salt medium containing a nitrogen source (e.g., (NH₄)₂SO₄), phosphate (B84403) source (e.g., KH₂PO₄), trace elements, and vitamins.

  • Sterile oleic acid.

  • Sterile concentrated glucose or sucrose solution.

  • Base solution for pH control (e.g., 4M NaOH or NH₄OH).

  • Acid solution for pH control (e.g., 2M H₂SO₄).

Protocol:

  • Prepare and sterilize the fermentation medium in the fermenter.

  • Inoculate the fermenter with the prepared seed culture.

  • Initial Batch Phase:

    • Set the initial temperature to 30°C and pH to around 5.8.

    • Maintain agitation and aeration to ensure sufficient dissolved oxygen.

    • Allow the cells to grow on an initial concentration of glucose until a certain cell density is reached.

  • Fed-Batch (Production) Phase:

    • Once the initial carbon source is depleted (indicated by a sharp increase in dissolved oxygen), initiate the fed-batch phase.

    • Gradually shift the pH to a more alkaline condition (e.g., pH 8.0-8.2) to favor dicarboxylic acid production.[3]

    • Begin the continuous or intermittent feeding of oleic acid and a co-substrate (glucose or sucrose). A suggested feeding strategy is to maintain a low concentration of the carbon sources in the fermenter to avoid substrate inhibition.

    • Monitor and control the temperature, pH, and dissolved oxygen throughout the fermentation.

    • Continue the fed-batch process for a predetermined duration (e.g., 120-150 hours), taking samples periodically for analysis.

Downstream Processing and Purification

Objective: To recover and purify this compound from the fermentation broth.

Materials:

  • Centrifuge

  • Concentrated acid (e.g., HCl or H₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate (B1210297) or diethyl ether)

  • Rotary evaporator

  • Crystallization solvent (e.g., ethanol/water mixture)

Protocol:

  • Cell Removal: Centrifuge the fermentation broth to separate the yeast cells from the supernatant containing the product.

  • Acidification and Precipitation:

    • Transfer the supernatant to a new vessel.

    • Lower the pH of the supernatant to approximately 2.0 by adding a concentrated acid. This will protonate the dicarboxylic acid, causing it to precipitate out of the aqueous solution.

  • Extraction:

    • If precipitation is incomplete, perform a liquid-liquid extraction of the acidified supernatant with an organic solvent like ethyl acetate.

    • Pool the organic phases.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator to obtain the crude dicarboxylic acid product.

  • Crystallization:

    • Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol).

    • Slowly add a non-solvent (e.g., water) until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to promote crystallization.

    • Collect the purified crystals by filtration and dry them under vacuum.

Analytical Quantification

Objective: To quantify the concentration of this compound in fermentation samples.

Method: Gas Chromatography-Mass Spectrometry (GC-MS) after Derivatization

Materials:

  • Fermentation broth samples

  • Internal standard (e.g., a dicarboxylic acid of different chain length)

  • Derivatizing agent (e.g., BSTFA with 1% TMCS, or diazomethane)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • GC-MS system

Protocol:

  • Sample Preparation:

    • Take a known volume of the fermentation broth.

    • Add a known amount of the internal standard.

    • Acidify the sample to pH ~2.0.

    • Extract the dicarboxylic acids with an organic solvent.

    • Evaporate the organic solvent to dryness.

  • Derivatization:

    • Add the derivatizing agent to the dried extract to convert the carboxylic acid groups into more volatile esters (e.g., trimethylsilyl (B98337) esters).

    • Heat the mixture as required by the derivatization protocol.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS.

    • Use an appropriate GC column (e.g., a non-polar or medium-polarity column) and temperature program to separate the components.

    • Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.

    • Quantify the product by comparing its peak area to that of the internal standard and using a calibration curve prepared with a pure standard of this compound.

Alternative Method: High-Performance Liquid Chromatography (HPLC)

HPLC can also be used for quantification, often with UV detection after derivatization to introduce a chromophore, or with mass spectrometry detection (LC-MS) for higher sensitivity and specificity without the need for derivatization.[9]

References

Application Notes and Protocols for the Derivatization of 9(Z)-Octadecenedioic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, dicarboxylic acids like 9(Z)-Octadecenedioic acid exhibit low volatility due to their polar carboxyl groups, making direct GC-MS analysis challenging.[1][2] Derivatization is a crucial sample preparation step that converts these polar functional groups into less polar, more volatile derivatives, thereby improving chromatographic peak shape, thermal stability, and overall analytical sensitivity.[2][3][4]

This document provides detailed application notes and protocols for the two most common derivatization methods for this compound and other dicarboxylic acids for GC-MS analysis: silylation and esterification .

Derivatization Strategies: A Comparative Overview

The choice of derivatization reagent and method depends on the specific analytical requirements, such as sensitivity, sample matrix, and available instrumentation.[3] Both silylation and esterification are suitable for the analysis of low-molecular-weight dicarboxylic acids, offering low detection limits and good reproducibility.[5][6]

Derivatization MethodCommon ReagentsAdvantagesDisadvantages
Silylation BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide), MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide), TMCS (Trimethylchlorosilane) as a catalystHigh reaction yields, rapid reaction times, produces thermally stable derivatives.[7] Often provides lower detection limits and higher reproducibility.[5]Derivatives can be sensitive to moisture, requiring anhydrous conditions.[8]
Esterification BF3-methanol, Methanolic HCl, H2SO4-methanol/butanolForms stable ester derivatives. Reagents are relatively inexpensive.[9][10]May require heating and longer reaction times. Can produce byproducts that may interfere with analysis.[10]

For the analysis of this compound, silylation using BSTFA is a well-validated and highly effective method.[11][12]

Experimental Protocols

Protocol 1: Silylation of this compound using BSTFA

This protocol is based on a validated method for the quantitative determination of this compound.[11][12]

Materials:

  • This compound standard

  • Internal Standard (IS): 1,18-octadecanedioic acid (C18:0 DIOIC) is a suitable saturated analogue.[11]

  • Derivatization Reagent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 15% Trimethylchlorosilane (TMCS).[11][12]

  • Solvent: Pyridine (B92270)

  • Reaction Vials: 2 mL glass vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound and the internal standard in a suitable solvent like methanol (B129727).

    • Aliquot the desired amount of the sample or standard solution into a reaction vial.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature. It is critical to ensure the sample is completely dry as silylation reagents are moisture-sensitive.[8]

  • Derivatization Reaction:

    • To the dried residue, add 25 µL of pyridine and 25 µL of BSTFA containing 15% TMCS.[12]

    • Tightly cap the vial and vortex briefly to ensure the residue is fully dissolved in the reagents.

    • Heat the vial at 75°C for 1 hour in a heating block or oven.[12] Studies have shown that temperatures above 60°C and the presence of at least 10% TMCS are necessary for the detection of the trimethylsilyl (B98337) (TMS) esters of dicarboxylic acids.[12]

  • GC-MS Analysis:

    • After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.

    • GC Conditions (Example):

      • Injector Temperature: 250°C

      • Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 10 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

      • Column: A nonpolar stationary phase such as 5% phenylmethylpolysiloxane is recommended.[6]

    • MS Conditions (Example):

      • Ion Source Temperature: 230°C

      • Quadrupole Temperature: 150°C

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis.

      • Ions to Monitor: For derivatized this compound (C18:1 DIOIC), monitor m/z 441. For the derivatized internal standard 1,18-octadecanedioic acid (C18:0 DIOIC), monitor m/z 443.[12]

Protocol 2: Esterification of this compound using Boron Trifluoride-Methanol (BF3-Methanol)

This is a general protocol for the esterification of fatty acids and can be adapted for this compound.[13]

Materials:

  • This compound standard

  • Derivatization Reagent: 14% Boron trifluoride in methanol (BF3-Methanol)

  • Solvents: Hexane (B92381), Saturated Sodium Chloride solution

  • Reaction Vials/Tubes: Glass tubes with screw caps

  • Heating block or water bath

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Place the sample containing this compound into a reaction tube.

    • If the sample is in a solvent, evaporate it to dryness under a stream of nitrogen.

  • Derivatization Reaction:

    • Add 1 mL of 14% BF3-Methanol reagent to the dried sample.

    • Cap the tube tightly and heat at 60-100°C for 10-60 minutes to ensure complete derivatization to the fatty acid methyl esters (FAMEs).[13]

    • Cool the reaction mixture to room temperature.

  • Extraction of Derivatives:

    • Add 1 mL of hexane and 1 mL of saturated sodium chloride solution to the reaction tube.

    • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

    • Centrifuge briefly to separate the layers.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

  • GC-MS Analysis:

    • Inject 1 µL of the hexane extract into the GC-MS.

    • Use similar GC-MS conditions as described in Protocol 1, adjusting the temperature program as needed for the separation of the methyl esters.

Quantitative Data Summary

The following table summarizes the performance of the validated silylation method for the analysis of this compound (C18:1 DIOIC).[11][12]

ParameterValue
Linearity Range 250 - 2000 ng/mL
Correlation Coefficient (r) 0.998
Limit of Quantitation (LOQ) 250 ng/mL
Within-Day Accuracy 94.5% - 102.4%
Between-Day Accuracy 97.5% - 105.8%
Within-Day Precision (RSD%) < 5%
Between-Day Precision (RSD%) < 7%
Recovery 92.6% - 104.0%

Visualizations

Experimental Workflow for Silylation of this compound

G Figure 1: Silylation Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A Aliquot Sample/Standard B Add Internal Standard (e.g., C18:0 DIOIC) A->B C Evaporate to Dryness (Nitrogen Stream) B->C D Add Pyridine and BSTFA + 15% TMCS C->D Anhydrous Conditions Critical E Vortex and Heat (75°C for 1 hour) D->E F Cool to Room Temperature E->F G Inject into GC-MS F->G H Data Acquisition & Processing (SIM Mode) G->H

Caption: Workflow for the silylation of this compound.

Chemical Reaction: Silylation

G Figure 2: Silylation Reaction cluster_reactants Reactants cluster_products Products Acid R-COOH (this compound) TMS_Ester R-COOSi(CH3)3 (TMS Derivative) Acid->TMS_Ester + BSTFA BSTFA BSTFA BSTFA->TMS_Ester Byproduct N-trimethylsilyl-trifluoroacetamide BSTFA->Byproduct G Figure 3: Derivatization Method Selection Analyte This compound (Low Volatility, Polar) Deriv Derivatization Required Analyte->Deriv Goal GC-MS Analysis Silylation Silylation (e.g., BSTFA) Deriv->Silylation Higher Sensitivity Esterification Esterification (e.g., BF3-Methanol) Deriv->Esterification Alternative Method Silylation->Goal Esterification->Goal

References

Quantitative Analysis of 9(Z)-Octadecenedioic Acid Using High-Performance Liquid Chromatography with UV Detection

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative analysis of 9(Z)-Octadecenedioic acid in various sample matrices using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. The protocols described herein are intended to serve as a comprehensive guide for researchers, scientists, and professionals involved in drug development and related fields.

Introduction

This compound, a dicarboxylic acid, is a molecule of interest in various industrial and research applications. Accurate and precise quantification is crucial for quality control, formulation development, and pharmacokinetic studies. HPLC with UV detection offers a reliable and accessible method for the analysis of this compound. Due to the limited chromophoric properties of this compound, UV detection is typically performed at low wavelengths (200-210 nm) where the carboxylic acid group exhibits some absorbance.[1][2]

Experimental Protocols

Sample Preparation

The sample preparation protocol aims to extract this compound from the sample matrix and remove interfering substances. A combination of liquid-liquid extraction (LLE) and solid-phase extraction (SPE) is recommended for complex matrices.

Materials:

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hexane (B92381) (HPLC grade)

  • Formic acid (or other suitable acid modifier)

  • Solid-Phase Extraction (SPE) C18 cartridges

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Liquid-Liquid Extraction (for liquid samples like plasma or formulations):

    • To 1 mL of the sample, add 3 mL of a 2:1 (v/v) mixture of hexane and isopropanol.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

    • Carefully collect the upper organic layer containing the lipid-soluble compounds.

  • Solid-Phase Extraction (SPE) for cleanup and concentration:

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

    • Load the collected organic extract (from LLE) or the dissolved sample onto the conditioned cartridge.

    • Wash the cartridge with 5 mL of water to remove polar impurities.

    • Elute the this compound with 5 mL of methanol or acetonitrile.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a known volume (e.g., 1 mL) of the mobile phase for HPLC analysis.

HPLC-UV Method

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

ParameterCondition
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
UV Detection Wavelength 205 nm

Rationale for Conditions:

  • A C18 column is suitable for the separation of non-polar to moderately polar compounds like dicarboxylic acids.[3]

  • An acidic mobile phase ensures that the carboxylic acid groups are protonated, leading to better retention and peak shape on a reversed-phase column.[3]

  • UV detection at a low wavelength is necessary as dicarboxylic acids lack a strong chromophore.[1]

Method Validation

Method validation is essential to ensure the reliability of the analytical data. The following parameters should be assessed according to ICH guidelines. Due to the limited availability of specific quantitative data for this compound by HPLC-UV, the following table summarizes representative performance data for structurally similar long-chain dicarboxylic or fatty acids.

Table 1: Representative HPLC-UV Method Validation Parameters for Long-Chain Dicarboxylic Acids

Validation ParameterTypical Performance
Linearity (R²) > 0.999
Linear Range 1 - 100 µg/mL
Limit of Detection (LOD) ~0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) ~0.5 - 1.5 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (RSD%) < 2%

Data Presentation

Quantitative data should be presented in a clear and organized manner. The following table provides a template for summarizing the results of a quantitative analysis of this compound in different samples.

Table 2: Quantitative Analysis of this compound in Samples

Sample IDPeak AreaConcentration (µg/mL)
Standard 1 (10 µg/mL)Value10.0
Standard 2 (50 µg/mL)Value50.0
Sample AValueCalculated Value
Sample BValueCalculated Value
Sample CValueCalculated Value

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantitative analysis of this compound.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_result Result Sample Sample LLE Liquid-Liquid Extraction Sample->LLE Step 1 SPE Solid-Phase Extraction LLE->SPE Step 2 DryRecon Drying & Reconstitution SPE->DryRecon Step 3 HPLC HPLC-UV Analysis DryRecon->HPLC Step 4 Data Data Acquisition & Processing HPLC->Data Step 5 Quant Quantification Data->Quant Step 6

Caption: Experimental workflow for the quantitative analysis.

Method Validation Logical Relationship

This diagram shows the logical relationship between the key parameters of HPLC method validation.

G cluster_parameters Validation Parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ

References

Application Notes and Protocols for the Synthesis of Polyamides from 9(Z)-Octadecenedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the polymerization of 9(Z)-octadecenedioic acid, a bio-based monomer, into polyamides. The resulting unsaturated polyamides have potential applications in various fields, including drug delivery, biomaterials, and specialty engineering plastics, owing to their unique properties derived from the long-chain unsaturated aliphatic segment.

Introduction

Polyamides are a class of polymers characterized by the repeating amide linkage (–CO–NH–) in their main chain. While traditional polyamides are derived from petrochemical feedstocks, there is a growing interest in the development of bio-based polyamides from renewable resources. This compound, which can be derived from oleic acid, is a promising C18 unsaturated dicarboxylic acid monomer for the synthesis of novel polyamides. The presence of a double bond in the polymer backbone allows for post-polymerization modifications, such as cross-linking or functionalization.

This protocol details two primary methods for the polymerization of this compound with various diamines: melt polycondensation and solution polycondensation.

Materials and Equipment

Materials:

  • This compound

  • Diamine (e.g., 1,6-hexanediamine, 1,8-octanediamine, m-xylylenediamine)

  • Catalyst (e.g., phosphorous acid, sodium hypophosphite) (for melt polycondensation)

  • Pyridine (B92270) (for solution polycondensation)

  • Triphenyl phosphite (B83602) (TPP) (for solution polycondensation)

  • N-Methyl-2-pyrrolidone (NMP) (for solution polycondensation)

  • Lithium Chloride (LiCl) (for solution polycondensation)

  • Methanol (B129727)

  • Nitrogen gas (high purity)

  • Chloroform (B151607)

  • Trifluoroacetic acid

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Condenser

  • Nitrogen inlet and outlet

  • Vacuum pump

  • High-temperature wax or oil bath

  • Beakers, flasks, and other standard laboratory glassware

  • Rotary evaporator

  • Freeze-dryer

  • FT-IR spectrometer

  • NMR spectrometer

  • Gel Permeation Chromatography (GPC) system

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

Experimental Protocols

Protocol 1: Melt Polycondensation

Melt polycondensation is a solvent-free method that involves heating the monomers above their melting points to initiate polymerization.

1. Pre-polymer (Nylon Salt) Formation: a. Dissolve equimolar amounts of this compound and the selected diamine in methanol at an elevated temperature (e.g., 60 °C) with stirring. b. Cool the solution to room temperature to allow the nylon salt to precipitate. c. Filter the salt and wash with cold methanol. d. Dry the salt under vacuum.

2. Polymerization: a. Place the dried nylon salt and a catalyst (e.g., 0.1-0.5 mol% phosphorous acid) into a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet/outlet. b. Flush the system with nitrogen for at least 30 minutes to remove oxygen. c. Heat the flask in a high-temperature bath to a temperature above the melting point of the salt (typically 180-220 °C) under a slow stream of nitrogen. d. Once the salt melts and water begins to evolve, continue heating for 2-4 hours to form a prepolymer. e. Increase the temperature to 220-260 °C and apply a vacuum to remove the water of condensation and drive the polymerization to completion. f. Continue the reaction for another 2-4 hours, or until the desired melt viscosity is achieved. g. Cool the reactor to room temperature under a nitrogen atmosphere. h. The resulting solid polyamide can be removed by carefully breaking the flask or by designing the reactor for easy product removal.

3. Purification: a. Dissolve the crude polyamide in a suitable solvent (e.g., a mixture of chloroform and trifluoroacetic acid). b. Precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol). c. Filter the purified polymer and dry it under vacuum at 60-80 °C for 24 hours.

Protocol 2: Solution Polycondensation (Yamazaki-Higashi Method)

This method is suitable for monomers that may decompose at the high temperatures required for melt polycondensation and allows for the synthesis of high molecular weight polyamides under milder conditions.

1. Reaction Setup: a. In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add equimolar amounts of this compound and the diamine. b. Add NMP as the solvent, followed by LiCl to enhance the solubility of the growing polymer chains. c. Add pyridine and triphenyl phosphite (TPP) to the reaction mixture.

2. Polymerization: a. Flush the flask with nitrogen and then maintain a slow nitrogen stream throughout the reaction. b. Heat the mixture to 100-120 °C with constant stirring. c. Continue the reaction for 3-6 hours. The polymer will precipitate from the solution as it forms.

3. Purification: a. Pour the reaction mixture into a large volume of methanol to precipitate the polyamide completely. b. Collect the polymer by filtration and wash it thoroughly with methanol to remove any unreacted monomers and reagents. c. Dry the purified polyamide under vacuum at 80 °C for 24 hours.

Data Presentation

The following table summarizes typical reaction conditions and resulting polymer properties for polyamides synthesized from long-chain dicarboxylic acids. The data for this compound is based on expected outcomes from similar systems.

MonomersPolymerization MethodTemperature (°C)Time (h)Catalyst/ReagentSolventMolecular Weight (Mw, g/mol )Polydispersity Index (PDI)Melting Temp (Tm, °C)
This compound + 1,6-HexaminediamineMelt Polycondensation240-2604-6Phosphorous acidNone15,000 - 30,0001.8 - 2.5150 - 170
This compound + 1,8-OctanediamineMelt Polycondensation240-2604-6Phosphorous acidNone18,000 - 35,0001.9 - 2.6140 - 160
This compound + m-XylylenediamineSolution (Yamazaki)110-1203-5TPP/PyridineNMP/LiCl25,000 - 50,0001.7 - 2.3Amorphous
Octadecanedioic acid + 1,6-HexaminediamineMelt Polycondensation>2203-4-None~20,000-189

Characterization Protocols

1. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Purpose: To confirm the formation of the amide bond.

  • Protocol: a. Record the FT-IR spectrum of the dried polymer sample. b. Look for characteristic peaks:

    • Amide I (C=O stretching): ~1640 cm⁻¹

    • Amide II (N-H bending): ~1540 cm⁻¹

    • N-H stretching: ~3300 cm⁻¹

    • C-H stretching (aliphatic): ~2850-2920 cm⁻¹

    • C=C stretching (alkene): ~1650 cm⁻¹ (may overlap with Amide I)

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To elucidate the detailed chemical structure of the polyamide.

  • Protocol: a. Dissolve the polymer in a suitable deuterated solvent (e.g., a mixture of CDCl₃ and trifluoroacetic acid). b. Acquire ¹H NMR and ¹³C NMR spectra. c. Analyze the spectra for characteristic shifts corresponding to the protons and carbons in the repeating unit of the polyamide.

3. Gel Permeation Chromatography (GPC):

  • Purpose: To determine the molecular weight and molecular weight distribution (PDI).[1]

  • Protocol: a. Dissolve the polymer in a suitable mobile phase (e.g., hexafluoroisopropanol with potassium trifluoroacetate). b. Run the GPC analysis using a calibrated system with appropriate standards (e.g., polystyrene or polymethyl methacrylate). c. Determine the number average molecular weight (Mn), weight average molecular weight (Mw), and PDI (Mw/Mn).

4. Thermal Analysis (DSC and TGA):

  • Purpose: To determine the thermal properties of the polyamide, such as the glass transition temperature (Tg), melting temperature (Tm), and thermal stability.

  • Protocol: a. DSC: Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to determine Tg and Tm. b. TGA: Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to determine the decomposition temperature.

Visualizations

Polymerization_Workflow cluster_Monomers Monomer Preparation cluster_Polymerization Polymerization cluster_Purification Purification cluster_Characterization Characterization M1 This compound P1 Melt Polycondensation (220-260 °C, Vacuum) M1->P1 P2 Solution Polycondensation (Yamazaki-Higashi Method) M1->P2 M2 Diamine M2->P1 M2->P2 PU Dissolution and Precipitation P1->PU P2->PU C1 FT-IR PU->C1 C2 NMR PU->C2 C3 GPC PU->C3 C4 DSC/TGA PU->C4

Caption: Experimental workflow for the synthesis and characterization of polyamides.

Polymerization_Reaction cluster_Reactants cluster_Reaction_Arrow cluster_Product R1 n HOOC-(CH₂)₇-CH=CH-(CH₂)₇-COOH This compound Arrow Polycondensation (-2n H₂O) R2 + n H₂N-R-NH₂ Diamine P -[CO-(CH₂)₇-CH=CH-(CH₂)₇-CO-NH-R-NH]n- Unsaturated Polyamide

Caption: General reaction scheme for the polycondensation of this compound.

References

Application Notes and Protocols for Polyester Synthesis Using 9(Z)-Octadecenedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9(Z)-Octadecenedioic acid, a C18 unsaturated dicarboxylic acid derivable from renewable resources like oleic acid, is a promising monomer for the synthesis of bio-based polyesters. The presence of a double bond in its backbone allows for further functionalization, making these polyesters attractive for a variety of applications, including drug delivery systems, biodegradable plastics, and advanced biomaterials. This document provides detailed application notes and experimental protocols for the synthesis of polyesters using this compound as a key monomer.

Synthesis Strategies

The synthesis of polyesters from this compound can be primarily achieved through two main routes: thermal polycondensation (bulk polymerization) and enzymatic polymerization. The choice of method influences the reaction conditions, polymer properties, and potential for side reactions.

1. Thermal Polycondensation (Bulk Polymerization): This is a conventional method involving the direct reaction of the dicarboxylic acid with a diol at elevated temperatures, often in the presence of a catalyst. Water is eliminated as a byproduct, driving the polymerization forward.

2. Enzymatic Polymerization: This method utilizes lipases as catalysts, offering a greener alternative with milder reaction conditions. It is particularly advantageous for monomers that are sensitive to high temperatures.

Experimental Protocols

Protocol 1: Thermal Polycondensation of this compound with an Aliphatic Diol

This protocol describes a general procedure for the synthesis of a linear polyester (B1180765) via bulk polymerization.

Materials:

  • This compound

  • Aliphatic diol (e.g., 1,4-butanediol, 1,8-octanediol, 1,12-dodecanediol)

  • Catalyst (e.g., stannous octoate (Sn(Oct)₂), p-toluenesulfonic acid (p-TSA))

  • Nitrogen gas (high purity)

  • Chloroform (B151607) or dichloromethane (B109758) (for polymer precipitation and purification)

  • Methanol (B129727) (for polymer washing)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Heating mantle with a temperature controller

  • Condenser with a Dean-Stark trap or equivalent for water removal

  • Nitrogen inlet and outlet

  • Vacuum pump

Procedure:

  • Reactant Charging: To the three-necked flask, add equimolar amounts of this compound and the chosen aliphatic diol. A slight excess of the diol (e.g., 5-15 mol%) can be used to ensure hydroxyl end-groups and control molecular weight.

  • Catalyst Addition: Add the catalyst to the reaction mixture. A typical catalyst loading is 0.1-0.5% by weight of the total monomers.

  • Inert Atmosphere: Equip the flask with a mechanical stirrer, a condenser, and a nitrogen inlet/outlet. Purge the system with nitrogen for 15-20 minutes to remove any oxygen. Maintain a gentle nitrogen flow throughout the reaction.

  • Heating and Polymerization:

    • Begin stirring and gradually heat the mixture to 140-160°C.

    • Once the reactants have melted and formed a homogenous mixture, slowly increase the temperature to 180-220°C. The reaction is typically carried out for several hours (4-24 hours).

    • Water will be produced as a byproduct and should be collected in the Dean-Stark trap.

  • Vacuum Application (Optional): In the later stages of the reaction, a vacuum (e.g., 15-300 Torr) can be applied to facilitate the removal of the final traces of water and drive the polymerization to completion, thereby increasing the molecular weight of the polyester.

  • Reaction Monitoring: The progress of the reaction can be monitored by measuring the amount of water collected or by analyzing the acid number of the reaction mixture at different time intervals. The reaction is considered complete when the acid number is low (e.g., < 3 mg KOH/g).

  • Purification:

    • Cool the reaction mixture to room temperature. The resulting polyester may be a viscous liquid or a solid.

    • Dissolve the crude polymer in a suitable solvent like chloroform or dichloromethane.

    • Precipitate the polyester by slowly adding the solution to a large excess of cold methanol with vigorous stirring.

    • Collect the precipitated polymer by filtration and wash it several times with methanol to remove unreacted monomers and catalyst residues.

    • Dry the purified polyester under vacuum at a slightly elevated temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: Enzymatic Polymerization of this compound with an Aliphatic Diol

This protocol outlines a greener synthesis route using an immobilized lipase (B570770).

Materials:

  • This compound

  • Aliphatic diol (e.g., 1,4-butanediol, 1,8-octanediol)

  • Immobilized Lipase B from Candida antarctica (Novozym 435)

  • Toluene or another suitable organic solvent (optional, for solvent-based reaction)

  • Nitrogen gas (high purity)

  • Chloroform or dichloromethane (for polymer purification)

  • Methanol (for polymer washing)

Equipment:

  • Round-bottom flask or a small-scale reactor

  • Magnetic stirrer and heating plate or oil bath

  • Vacuum oven

  • Nitrogen inlet and outlet

Procedure:

  • Enzyme Preparation: Pre-dry the immobilized lipase (Novozym 435) in a vacuum oven at room temperature for approximately 24 hours to remove moisture.

  • Reactant Charging: In a round-bottom flask, combine equimolar amounts of this compound and the diol.

  • Enzyme Addition: Add the dried Novozym 435 to the reaction mixture. A typical enzyme loading is 10% by weight of the total monomers.

  • Reaction Conditions:

    • Solvent-free (Bulk): Heat the mixture to 90°C under a nitrogen atmosphere with continuous stirring.

    • Solvent-based: Dissolve the monomers in a suitable solvent like toluene, add the enzyme, and heat to the desired temperature (e.g., 60-90°C) under nitrogen with stirring.

  • Polymerization: Allow the reaction to proceed for 24-72 hours. The progress can be monitored by techniques such as Gel Permeation Chromatography (GPC) to track the increase in molecular weight.

  • Enzyme Removal: After the reaction, if a solvent was used, dilute the mixture with additional solvent. The immobilized enzyme can be recovered by simple filtration for potential reuse.

  • Purification:

    • Precipitate the polyester from the filtrate by adding it to cold methanol.

    • Wash the precipitate with methanol and dry it under vacuum at 40-50°C.

Data Presentation

The properties of polyesters synthesized from this compound are highly dependent on the comonomer (diol) used and the synthesis method. The following tables summarize typical data obtained from the characterization of these polymers.

Table 1: Molecular Weight and Polydispersity of Polyesters from this compound

Diol ComonomerSynthesis MethodNumber Average Molecular Weight (Mn) ( g/mol )Weight Average Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI = Mw/Mn)Reference
1,8-octadecanediolBulk Polymerization---[1]
1,18-(Z)-octadec-9-enediolBulk Polymerization---[1]
Epoxidized Oleic Acid (self-polymerization)Bulk Polymerization1810 - 26841963 - 55011.1 - 2.1

Table 2: Thermal Properties of Polyesters from this compound

PolyesterGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Reference
Poly(1,18-(Z)-octadec-9-enylene 1,18-(Z)-octadec-9-enedioate)LowIncreases with decreasing unsaturation[1]
Poly(1,18-octadecylene 1,18-octadecanedioate)LowIncreases with decreasing unsaturation[1]
Palm Oleic Acid Based Polyester-19-

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the polyester synthesis protocols.

Polyester_Synthesis_Workflow cluster_thermal Thermal Polycondensation Workflow th_start Start th_reactants Charge Reactants: This compound, Diol, Catalyst th_start->th_reactants th_inert Establish Inert Atmosphere (Nitrogen Purge) th_reactants->th_inert th_heat Heat and Stir (180-220°C) th_inert->th_heat th_water Remove Water Byproduct th_heat->th_water th_vacuum Apply Vacuum (Optional) th_heat->th_vacuum th_water->th_heat Continue Reaction th_purify Purify Polymer: Dissolve, Precipitate, Wash, Dry th_vacuum->th_purify th_char Characterize Polyester th_purify->th_char th_end End th_char->th_end

Thermal Polycondensation Workflow Diagram.

Enzymatic_Polymerization_Workflow cluster_enzymatic Enzymatic Polymerization Workflow en_start Start en_enzyme_prep Prepare Enzyme (Dry Novozym 435) en_start->en_enzyme_prep en_reactants Charge Reactants: This compound, Diol en_enzyme_prep->en_reactants en_enzyme_add Add Enzyme en_reactants->en_enzyme_add en_react React under Mild Conditions (e.g., 90°C, Nitrogen) en_enzyme_add->en_react en_enzyme_remove Remove Enzyme (Filtration) en_react->en_enzyme_remove en_purify Purify Polymer: Precipitate, Wash, Dry en_enzyme_remove->en_purify en_char Characterize Polyester en_purify->en_char en_end End en_char->en_end

Enzymatic Polymerization Workflow Diagram.

Applications and Future Directions

Polyesters derived from this compound hold significant potential in various fields. The presence of the double bond allows for post-polymerization modifications, such as cross-linking to form thermosets or grafting of bioactive molecules for drug delivery applications. The biodegradability of these aliphatic polyesters makes them an environmentally friendly alternative to petroleum-based plastics.[1]

Future research can focus on:

  • Copolymerization: Incorporating other dicarboxylic acids or diols to tailor the thermal and mechanical properties of the resulting polyesters.

  • Functionalization: Exploring various chemical modifications of the double bond to introduce novel functionalities.

  • Biomedical Applications: Investigating the biocompatibility and degradation profiles of these polyesters for applications in tissue engineering and controlled drug release.

By leveraging the unique properties of this compound, researchers can develop a new generation of sustainable and functional polymers for advanced applications.

References

Application Notes and Protocols: 9(Z)-Octadecenedioic Acid in Skin Lightening Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9(Z)-Octadecenedioic acid, also known as dioic acid, is a dicarboxylic acid derived from the bio-fermentation of oleic acid, which is naturally found in vegetable oils like sunflower and olive oil.[1][2] It has emerged as a potent and well-tolerated active ingredient in dermatological and cosmetic formulations for skin lightening and the management of hyperpigmentation disorders such as melasma, dark spots, and uneven skin tone.[3][4][5] Unlike many traditional skin lightening agents that directly inhibit the tyrosinase enzyme, this compound offers a unique mechanism of action, providing a multi-faceted approach to pigmentation control.[6][7]

Mechanism of Action: A Novel Pathway

The primary mechanism of this compound in skin lightening is not through direct inhibition of the tyrosinase enzyme. Instead, it acts as an agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[6][7] Activation of this nuclear receptor initiates a cascade of events at the genetic level, ultimately leading to a reduction in melanin (B1238610) synthesis.

The proposed signaling pathway is as follows:

  • Binding to PPARγ: this compound binds to and activates PPARγ receptors within the melanocyte nucleus.[6][7]

  • Modulation of Gene Expression: Activated PPARγ influences the transcription of genes involved in melanogenesis.

  • Reduced Tyrosinase Expression: This leads to a decrease in the messenger RNA (mRNA) and subsequent protein expression of tyrosinase, the rate-limiting enzyme in melanin production.[6][8]

  • Decreased Melanin Synthesis: With reduced levels of tyrosinase, the overall production of melanin is significantly diminished, leading to a lighter skin tone and a reduction in hyperpigmentation.[3][8]

This mechanism offers the advantage of regulating melanin production at its source, potentially leading to more sustained and controlled results.

Melanogenesis_Inhibition_by_9Z_Octadecenedioic_Acid ODA This compound PPARg PPARγ Receptor (in Melanocyte Nucleus) ODA->PPARg Binds & Activates Gene Tyrosinase Gene (TYR) PPARg->Gene Downregulates Transcription mRNA Tyrosinase mRNA Gene->mRNA Tyrosinase Tyrosinase Enzyme mRNA->Tyrosinase Translation Melanin Melanin Synthesis Tyrosinase->Melanin Catalyzes Hyperpigmentation Hyperpigmentation Melanin->Hyperpigmentation

Caption: Mechanism of this compound on Melanogenesis.

Efficacy and Clinical Data

Clinical studies have demonstrated the effectiveness of this compound in reducing hyperpigmentation and improving overall skin tone. It is often formulated at concentrations between 1% and 2%.

Table 1: Summary of Clinical Efficacy Data

Study Parameter1% this compound2% HydroquinoneReference
Study Design Twice daily application for 12 weeksTwice daily application for 12 weeks[1][4]
Subjects 96 female subjects with melasma96 female subjects with melasma[4]
Efficacy >40% reduction in melasma>40% reduction in melasma[4]
Side Effects Minimal irritation reportedItching reported as a notable side effect[1][4]

Table 2: In Vitro Study on Melanin Synthesis

TreatmentMelanin Production ReductionTyrosinase mRNA DecreaseTyrosinase Quantity DecreaseReference
This compound 44%50%50%[8]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in skin lightening research.

In Vitro Mushroom Tyrosinase Activity Assay

This assay is a common initial screening method, although it's important to note that this compound does not act as a direct tyrosinase inhibitor.[6] This protocol can be used to compare its lack of direct inhibition with known inhibitors like kojic acid.

Tyrosinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis P1 Prepare Reagents: - Phosphate (B84403) Buffer (pH 6.8) - Mushroom Tyrosinase Solution - L-DOPA Solution - Test Compound (this compound) - Positive Control (Kojic Acid) A1 Add Buffer, Tyrosinase, and Test Compound/Control to 96-well plate P1->A1 A2 Pre-incubate at room temperature for 10 minutes A1->A2 A3 Add L-DOPA to initiate reaction A2->A3 A4 Incubate at 25-37°C for 20 minutes A3->A4 D1 Measure absorbance at 475 nm (Dopachrome formation) A4->D1 D2 Calculate % Inhibition: [(Control Abs - Sample Abs) / Control Abs] x 100 D1->D2

Caption: Workflow for Mushroom Tyrosinase Activity Assay.

Materials:

  • Mushroom Tyrosinase (Sigma-Aldrich)

  • L-3,4-dihydroxyphenylalanine (L-DOPA) (Sigma-Aldrich)

  • Potassium Phosphate Buffer (20 mM, pH 6.8)

  • This compound

  • Kojic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compound and kojic acid in a suitable solvent (e.g., DMSO).

  • In each well of a 96-well plate, add 140 µL of phosphate buffer, 20 µL of mushroom tyrosinase solution (e.g., 30 U/mL), and 20 µL of the test compound solution at various concentrations.[9]

  • For the control well, add 20 µL of the solvent instead of the test compound.

  • Pre-incubate the plate at room temperature for 10 minutes.[9]

  • Initiate the enzymatic reaction by adding 20 µL of L-DOPA solution (e.g., 0.85 mM) to each well.[9]

  • Incubate the plate at 25°C for 20 minutes.[9]

  • Measure the absorbance at 475 nm using a microplate reader. The absorbance is proportional to the amount of dopachrome (B613829) produced.[10]

  • Calculate the percentage of tyrosinase inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Melanin Content Assay in B16F10 Melanoma Cells

This assay quantifies the effect of the test compound on melanin production in a cell-based model.

Materials:

  • B16F10 mouse melanoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) with supplements

  • α-Melanocyte-Stimulating Hormone (α-MSH)

  • This compound

  • Kojic acid (positive control)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 1 N NaOH with 10% DMSO

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed B16F10 cells in a 12-well or 96-well plate and culture for 24 hours.[11]

  • Treat the cells with various concentrations of this compound or kojic acid in the presence of α-MSH (to stimulate melanogenesis) for 48-72 hours.[12]

  • After incubation, wash the cells twice with PBS and harvest them using trypsin-EDTA.[11][12]

  • Centrifuge the cell suspension to obtain a cell pellet.

  • Solubilize the melanin by adding 1 N NaOH containing 10% DMSO to the cell pellet and heating at 80°C for 1 hour.[11][13]

  • Transfer the lysate to a 96-well plate and measure the absorbance at 405 nm or 470 nm.[11][14]

  • The melanin content can be normalized to the total protein content of the cells.

Real-Time Polymerase Chain Reaction (RT-PCR) for Tyrosinase mRNA Expression

This protocol is essential to confirm the mechanism of action of this compound on tyrosinase gene expression.

Materials:

  • Melanocytes (e.g., primary human melanocytes or B16F10 cells)

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • Primers for tyrosinase (TYR) and a housekeeping gene (e.g., GAPDH)

  • RT-PCR master mix

  • RT-PCR instrument

Procedure:

  • Culture melanocytes and treat them with this compound for a specified period (e.g., 24-48 hours).

  • Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Synthesize complementary DNA (cDNA) from the extracted RNA using a cDNA synthesis kit.

  • Perform RT-PCR using primers specific for the tyrosinase gene and a housekeeping gene for normalization.

  • Analyze the relative expression of tyrosinase mRNA using the comparative Ct (ΔΔCt) method. A decrease in the relative quantity of tyrosinase mRNA in treated cells compared to untreated cells indicates downregulation of the gene.

Formulation and Safety Considerations

  • Solubility: this compound is a lipophilic compound.

  • pH: Formulations should be optimized for stability and skin compatibility.

  • Safety: It is generally well-tolerated with a low potential for irritation.[1] Standard safety and toxicological data should be reviewed before use.[15][16][17]

  • Combination Therapy: For enhanced efficacy, it can be combined with other skin-lightening agents that have complementary mechanisms of action, such as direct tyrosinase inhibitors or antioxidants.[4][18] It can also be used with ingredients like retinoids, niacinamide, and vitamin C.[1]

Conclusion

This compound is a promising active ingredient for skin lightening with a unique mechanism of action that involves the regulation of tyrosinase gene expression via PPARγ activation. Its proven efficacy, favorable safety profile, and compatibility with other ingredients make it a valuable tool for researchers, scientists, and drug development professionals in the creation of advanced skin care formulations for hyperpigmentation. The provided protocols offer a framework for the in vitro and cell-based evaluation of its skin-lightening properties.

References

Application Notes and Protocols for Studying Tyrosinase Inhibition by 9(Z)-Octadecenedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for investigating the inhibitory effects of 9(Z)-Octadecenedioic acid on tyrosinase activity. The protocols outlined below cover both direct enzymatic assays and cell-based methods to explore the potential mechanisms of action.

Introduction

Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), the primary pigment in mammalian skin and hair.[1][2][3] Overproduction of melanin can lead to hyperpigmentation disorders. Consequently, tyrosinase inhibitors are of significant interest in the cosmetic and pharmaceutical industries for their potential as skin-lightening agents.[1][4] this compound, a long-chain dicarboxylic acid, is a potential candidate for tyrosinase inhibition. Its mechanism may involve direct interaction with the enzyme or, as suggested for other long-chain fatty acids, modulation of cellular pathways leading to tyrosinase degradation.[5][6][7][8]

This document provides detailed protocols for in vitro enzymatic assays to determine the direct inhibitory effect of this compound on mushroom tyrosinase and outlines the basis for cell-based assays to investigate its effects on melanogenesis in a cellular context.

Data Presentation

Table 1: Summary of Key Parameters for Tyrosinase Inhibition Assays

ParameterDescriptionRecommended Value/Range
Enzyme Source Mushroom Tyrosinase (EC 1.14.18.1)Commercially available
Substrate L-DOPA (L-3,4-dihydroxyphenylalanine)2-5 mM
Inhibitor This compoundConcentration series (e.g., 1 µM to 1 mM)
Positive Control Kojic AcidConcentration series (e.g., 1 µM to 100 µM)
Assay Buffer Phosphate (B84403) Buffer (pH 6.8)50-100 mM
Incubation Time 10-30 minutesAt 25-37°C
Detection Wavelength 475-490 nm (for dopachrome (B613829) formation)Spectrophotometer
Primary Outcome IC50 Value (Inhibitor concentration for 50% inhibition)Calculated from dose-response curve

Table 2: Example Data for a Tyrosinase Inhibition Study

CompoundIC50 (µM)Inhibition TypeReference
Kojic Acid18.25 - 51.11Competitive/Mixed[4]
Azelaic Acid-Competitive[1][4]
Linoleic Acid-Proteasomal Degradation[5][6]
4-Hexylresorcinol~16Mixed-type[4]

Note: IC50 values can vary depending on the experimental conditions.

Experimental Protocols

Protocol 1: In Vitro Mushroom Tyrosinase Inhibition Assay (Diphenolase Activity)

This protocol describes a colorimetric assay to determine the direct inhibitory effect of this compound on the diphenolase activity of mushroom tyrosinase using L-DOPA as a substrate.

Materials:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-DOPA

  • This compound

  • Kojic Acid (positive control)

  • Phosphate Buffer (50 mM, pH 6.8)

  • Dimethyl Sulfoxide (DMSO) for dissolving the inhibitor

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 50 mM phosphate buffer (pH 6.8).

    • Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in phosphate buffer.

    • Prepare a stock solution of L-DOPA (e.g., 20 mM) in phosphate buffer.

    • Prepare a stock solution of this compound (e.g., 100 mM) in DMSO. Create a dilution series in DMSO or the assay buffer.

    • Prepare a stock solution of Kojic acid (e.g., 10 mM) in water or DMSO. Create a dilution series.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add 20 µL of varying concentrations of this compound solution.

    • Positive Control Wells: Add 20 µL of varying concentrations of Kojic acid solution.

    • Enzyme Control Wells: Add 20 µL of the solvent (e.g., DMSO) used for the inhibitor.

    • Blank Wells: Add 40 µL of phosphate buffer.

    • To all wells except the blank, add 140 µL of phosphate buffer.

    • Add 20 µL of mushroom tyrosinase solution (e.g., to a final concentration of 20 U/mL) to the test, positive control, and enzyme control wells.

    • Mix gently and incubate the plate at 25°C for 10 minutes.[9]

  • Initiation of Reaction and Measurement:

    • Add 20 µL of L-DOPA solution (e.g., to a final concentration of 2 mM) to all wells to start the reaction.

    • Immediately measure the absorbance at 475 nm using a microplate reader.[10]

    • Take kinetic readings every 1-2 minutes for 20-30 minutes, or a single endpoint reading after a fixed time (e.g., 20 minutes).

  • Data Analysis:

    • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the enzyme control and A_sample is the absorbance of the test well.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of tyrosinase activity, from the dose-response curve.

Protocol 2: Kinetic Analysis of Tyrosinase Inhibition

To understand the mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type), a kinetic analysis should be performed.

Procedure:

  • Perform the tyrosinase inhibition assay as described in Protocol 1.

  • Use a range of L-DOPA concentrations (e.g., 0.25, 0.5, 1, 2, and 4 mM).

  • For each substrate concentration, measure the reaction rate in the absence and presence of different fixed concentrations of this compound.

  • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]). The pattern of the lines will indicate the type of inhibition.[4]

Mandatory Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare this compound and Kojic Acid Solutions add_reagents Add Reagents to 96-well Plate (Inhibitor, Enzyme, Buffer) prep_inhibitor->add_reagents prep_enzyme Prepare Mushroom Tyrosinase Solution prep_enzyme->add_reagents prep_substrate Prepare L-DOPA Solution add_substrate Add L-DOPA to Initiate Reaction prep_substrate->add_substrate pre_incubate Pre-incubate at 25°C for 10 min add_reagents->pre_incubate pre_incubate->add_substrate measure Measure Absorbance at 475 nm add_substrate->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition kinetic_analysis Perform Kinetic Analysis (Lineweaver-Burk Plot) measure->kinetic_analysis plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50 signaling_pathway cluster_cell Melanocyte C18_dioic_acid This compound (or other unsaturated fatty acids) ubiquitin_pathway Ubiquitin-Proteasome Pathway C18_dioic_acid->ubiquitin_pathway activates ub_tyrosinase Ubiquitinated Tyrosinase ubiquitin_pathway->ub_tyrosinase adds ubiquitin to tyrosinase Tyrosinase tyrosinase->ub_tyrosinase melanin_synthesis Melanin Synthesis tyrosinase->melanin_synthesis catalyzes proteasome Proteasome ub_tyrosinase->proteasome degradation Tyrosinase Degradation proteasome->degradation degradation->melanin_synthesis reduces

References

Application Notes and Protocols for the Analysis of 9(Z)-Octadecenedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of validated analytical methods for the quantification of 9(Z)-Octadecenedioic acid. This document details protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), including sample preparation, derivatization, and instrument parameters.

I. Analytical Methodologies

Two primary analytical techniques are presented for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and highly sensitive technique for the analysis of volatile and semi-volatile compounds. For the analysis of this compound, a derivatization step is necessary to increase its volatility.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for the analysis of a wide range of compounds. For this compound, reversed-phase HPLC is a common approach. Detection can be achieved using a UV or Diode Array Detector (DAD), especially after derivatization to enhance UV absorbance, or more selectively using a mass spectrometer (LC-MS).[1]

II. Quantitative Data Summary

The following tables summarize key validation parameters for the analysis of this compound and related compounds using GC-MS and HPLC.

Table 1: GC-MS Quantitative Data

ParameterValueReference
Linearity Range250 - 2000 ng/mL[2][3]
Correlation Coefficient (r²)0.998[2][3]
Limit of Quantitation (LOQ)250 ng/mL[2][3]
Within-Day Accuracy94.5% - 102.4%[2][3]
Between-Day Accuracy97.5% - 105.8%[2][3]
Within-Day Precision< 5%[2][3]
Between-Day Precision< 7%[2][3]
Recovery92.6% - 104.0%[2][3]

Table 2: HPLC Quantitative Data for Related Dienoic Acids *

AnalyteLinearity Range (µg/mL)LOD (µg/g)LOQ (µg/g)Average Recovery (%)Reference
13-Z,E-HODE0.5 - 20.00.99940.0750.2589.03[4]
13-E,E-HODE0.25 - 10.00.99920.0350.1289.03[4]
9-Z,E-HODE0.75 - 12.50.99920.0900.3289.33[4]
9-E,E-HODE0.5 - 7.50.99960.0600.2087.93[4]

*Data from closely related hydroxy-octadecadienoic acid isomers are included to provide a representative performance of the HPLC method.

III. Experimental Protocols

Detailed methodologies for sample preparation and analysis using GC-MS and HPLC are provided below.

A. GC-MS Analysis Protocol

This protocol is designed for the accurate and precise determination of this compound in biological matrices such as human skin samples and transdermal perfusates.[2][3]

1. Sample Preparation and Extraction:

  • Extract this compound from the sample matrix using methanol.[2][3]

  • Add the saturated analogue, 1,18-octadecanedioic acid, as an internal standard.[2][3]

2. Derivatization:

  • Carefully dry the extracted samples under a stream of nitrogen.[2]

  • Add 25 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 15% trimethylchlorosilane (TMCS) and 25 µL of pyridine.[2]

  • Heat the samples for 1 hour at 75°C to convert the dicarboxylic acids to their trimethylsilyl (B98337) (TMS) derivatives.[2]

3. GC-MS Instrumental Parameters:

  • Column: DB-5 (5%-phenyl)-methylpolysiloxane, 30 m x 250 µm i.d., 0.25 µm film thickness.[2]

  • Carrier Gas: Ultra-high purity helium at a constant flow of 1.2 mL/min.[2]

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2.0 min.[2]

    • Ramp 1: Increase to 265°C at 20°C/min.[2]

    • Ramp 2: Increase to 300°C at 30°C/min, hold for 2.0 min.[2]

  • Injector Temperature: Not specified, but typically 250-280°C.

  • Transfer Line Temperature: 280°C.[2]

  • Ion Source Temperature: 230°C.[2]

  • Quadrupole Temperature: 150°C.[2]

  • Detection Mode: Selected Ion Monitoring (SIM).[2]

    • m/z 441 for this compound-TMS.[2]

    • m/z 443 for 1,18-octadecanedioic acid-TMS (Internal Standard).[2]

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Skin, Perfusate) Extraction Methanol Extraction Sample->Extraction Add_IS Add Internal Standard (1,18-Octadecanedioic acid) Extraction->Add_IS Dry_Down Dry Under Nitrogen Add_IS->Dry_Down Add_Reagents Add BSTFA (15% TMCS) & Pyridine Dry_Down->Add_Reagents Incubate Incubate at 75°C for 1 hour Add_Reagents->Incubate GCMS_Analysis GC-MS Analysis (SIM Mode) Incubate->GCMS_Analysis Data_Processing Data Processing & Quantification GCMS_Analysis->Data_Processing HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Matrix Lipid_Extraction Lipid Extraction (e.g., Folch Method) Sample->Lipid_Extraction SPE Solid-Phase Extraction (Optional, for low conc.) Lipid_Extraction->SPE Reconstitute Reconstitute in Mobile Phase SPE->Reconstitute HPLC_Analysis Reversed-Phase HPLC (C18 Column) Reconstitute->HPLC_Analysis Detection Detection (UV/DAD or MS/MS) HPLC_Analysis->Detection Quantification Quantification Detection->Quantification Research_Logic Biological_Question Biological Question Involving This compound Method_Selection Selection of Analytical Method (GC-MS or HPLC) Biological_Question->Method_Selection Sample_Analysis Sample Preparation & Analysis Method_Selection->Sample_Analysis Data_Quantification Accurate Quantification Sample_Analysis->Data_Quantification Biological_Conclusion Biological Conclusion Data_Quantification->Biological_Conclusion

References

Application Notes and Protocols for Scaling Up 9(Z)-Octadecenedioic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9(Z)-Octadecenedioic acid, a C18 unsaturated dicarboxylic acid, is a valuable platform chemical with applications in the synthesis of polymers, lubricants, adhesives, and pharmaceuticals. The growing demand for sustainable and bio-based chemicals has spurred research into efficient and scalable methods for its production. This document provides detailed application notes and experimental protocols for three primary methods of this compound production: microbial fermentation, enzymatic catalysis, and chemical synthesis. The information is intended to guide researchers and professionals in the development and scale-up of production processes for this versatile molecule.

Methods for Production

The production of this compound can be broadly categorized into three approaches, each with distinct advantages and challenges in terms of scalability, cost, and environmental impact.

  • Microbial Fermentation: This method utilizes microorganisms, primarily the yeast Candida tropicalis, to convert oleic acid or other fatty acids into this compound through the ω-oxidation pathway. It offers the potential for high yields from renewable feedstocks.

  • Enzymatic Catalysis: This approach employs isolated enzymes, such as laccases or lipases in chemo-enzymatic routes, to catalyze specific reactions in the synthesis of the target molecule. Enzymatic methods are known for their high selectivity and mild reaction conditions.

  • Chemical Synthesis: Traditional chemical routes, including the Wittig reaction and oxidative cleavage of precursors, offer precise control over the molecular structure but may involve harsh reaction conditions and hazardous reagents.

The following sections provide a detailed overview of each method, including quantitative data, experimental protocols, and pathway/workflow diagrams.

Method 1: Microbial Fermentation using Candida tropicalis

Microbial fermentation with Candida tropicalis is a highly promising method for the large-scale production of this compound from oleic acid. The key to high yields is the utilization of genetically engineered strains where the competing β-oxidation pathway is blocked, and the desired ω-oxidation pathway is enhanced.

Metabolic Pathway

The conversion of oleic acid to this compound in Candida tropicalis proceeds via the ω-oxidation pathway. This pathway involves a series of enzymatic reactions that oxidize the terminal methyl group of the fatty acid. To maximize product yield, the β-oxidation pathway, which degrades fatty acids for energy, is typically disabled through gene knockouts.

Microbial_Metabolic_Pathway cluster_cell Candida tropicalis Cell cluster_omega_oxidation ω-Oxidation Pathway (Enhanced) cluster_beta_oxidation β-Oxidation Pathway (Blocked) Oleic_Acid Oleic Acid (Substrate) Uptake Fatty Acid Uptake Oleic_Acid->Uptake Intracellular_Oleic_Acid Intracellular Oleic Acid Uptake->Intracellular_Oleic_Acid Omega_Hydroxylase ω-Hydroxylase (Cytochrome P450) Intracellular_Oleic_Acid->Omega_Hydroxylase CYP52A13, CYP52A17 Acyl_CoA_Oxidase Acyl-CoA Oxidase (POX genes knocked out) Intracellular_Oleic_Acid->Acyl_CoA_Oxidase Blocked Alcohol_Dehydrogenase Alcohol Dehydrogenase Omega_Hydroxylase->Alcohol_Dehydrogenase ω-Hydroxy- octadecenoic acid Aldehyde_Dehydrogenase Aldehyde Dehydrogenase Alcohol_Dehydrogenase->Aldehyde_Dehydrogenase ω-Oxo- octadecenoic acid Product 9(Z)-Octadecenedioic Acid (Product) Aldehyde_Dehydrogenase->Product Degradation Degradation Products Acyl_CoA_Oxidase->Degradation

Caption: Metabolic pathway for this compound production in engineered Candida tropicalis.

Quantitative Data

The following table summarizes representative quantitative data for dicarboxylic acid (DCA) production using Candida tropicalis. Note that yields can vary significantly based on the specific strain, substrate, and fermentation conditions.

ParameterValueSubstrateReference StrainNotes
Product Titer ~45 g/LOleic AcidC. tropicalisOptimized glucose feed rate.[1]
14 g/L20 g/L Oleic AcidC. tropicalis ATCC20962-[2]
up to 202.1 g/LDecaneC. tropicalis HP-12For C12 DCA, demonstrating high potential.[3]
153 g/Ln-TridecaneC. tropicalis SP-UV-56For C13 DCA.[4]
Volumetric Productivity 0.56 g/L/hOleic AcidC. tropicalisPeak productivity.[1]
Yield 70% (g/g)Oleic AcidC. tropicalis-[1]
Conversion Efficiency 100%Alkanes/Fatty AcidsEngineered C. tropicalisWith β-oxidation blocked.[5]
Experimental Protocol: Fed-Batch Fermentation

This protocol describes a fed-batch fermentation process for the production of this compound using a genetically engineered strain of Candida tropicalis with blocked β-oxidation.

1. Strain and Inoculum Preparation:

  • Use a genetically modified strain of Candida tropicalis with disrupted acyl-CoA oxidase genes (POX genes).

  • Prepare a seed culture by inoculating a single colony into YPD medium (1% yeast extract, 2% peptone, 2% dextrose) and incubating at 30°C with shaking at 200 rpm for 24 hours.

2. Fermentation Medium:

  • Prepare the fermentation medium containing (per liter): 20 g glucose, 10 g yeast extract, 10 g (NH₄)₂SO₄, 5 g KH₂PO₄, 2 g MgSO₄·7H₂O, and 1 mL of a trace element solution.

  • Sterilize the fermenter with the medium at 121°C for 20 minutes.

3. Fermentation Process:

  • Inoculate the fermenter with the seed culture to an initial OD₆₀₀ of 0.5.

  • Growth Phase:

    • Control the temperature at 30°C and pH at 5.8 using 5 M NaOH.

    • Maintain dissolved oxygen (DO) above 20% by adjusting agitation and aeration.

    • After the initial glucose is consumed (approximately 16-24 hours), initiate the biotransformation phase.

  • Biotransformation Phase:

    • Shift the pH to 8.0 over 6 hours.[1]

    • Start a continuous feed of oleic acid (e.g., 1 g/L/h) and a limiting glucose feed (e.g., 0.4-1.25 g/h) to provide energy for the conversion while minimizing biomass growth and lipid body formation.[1]

    • Continue the fermentation for 72-144 hours, monitoring cell growth, substrate consumption, and product formation by HPLC or GC.

4. Downstream Processing and Purification:

  • Cell Removal: Separate the yeast cells from the fermentation broth by centrifugation (e.g., 10,000 x g for 20 minutes) or filtration.[6]

  • Acidification and Extraction:

    • Acidify the cell-free supernatant to pH 2.0 with concentrated HCl to precipitate the dicarboxylic acid.

    • Extract the product with an equal volume of a suitable organic solvent, such as ethyl acetate (B1210297).

  • Crystallization:

    • Concentrate the organic extract under reduced pressure.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Method 2: Enzymatic Catalysis

Enzymatic methods offer high specificity and operate under mild conditions, reducing the formation of byproducts. Two main enzymatic strategies are explored: a chemo-enzymatic route involving lipase (B570770) and a direct oxidative cleavage using laccase.

Chemo-Enzymatic Synthesis via Epoxidation

This two-step process involves the lipase-catalyzed epoxidation of oleic acid to form 9,10-epoxystearic acid, followed by chemical hydrolysis and oxidative cleavage to yield this compound.

Chemo_Enzymatic_Workflow cluster_step1 Step 1: Enzymatic Epoxidation cluster_step2 Step 2: Hydrolysis & Oxidative Cleavage Oleic_Acid Oleic Acid Lipase Immobilized Lipase (e.g., Novozym 435) Oleic_Acid->Lipase H2O2 Hydrogen Peroxide H2O2->Lipase Epoxide 9,10-Epoxystearic Acid Lipase->Epoxide Acid_Hydrolysis Acid-catalyzed Hydrolysis Epoxide->Acid_Hydrolysis Diol 9,10-Dihydroxystearic Acid Acid_Hydrolysis->Diol Oxidative_Cleavage Oxidative Cleavage (e.g., with H₂O₂/Tungstic Acid) Diol->Oxidative_Cleavage Product This compound Oxidative_Cleavage->Product

Caption: Workflow for the chemo-enzymatic synthesis of this compound.

ParameterValueEnzymeNotes
Epoxide Selectivity ~80%Novozym 435At full conversion of oleic acid.[7]
Reaction Time 200 minNovozym 435For complete oleic acid conversion.[7]
Optimal Temperature 30-60 °CNovozym 435For epoxidation step.[7]

Step 1: Lipase-Catalyzed Epoxidation of Oleic Acid [7][8]

  • In a stirred tank reactor, combine oleic acid, water, and immobilized lipase (e.g., Novozym 435, 7 wt-%).

  • Heat the mixture to the desired temperature (e.g., 55°C) with vigorous stirring.

  • Slowly add hydrogen peroxide (30-60 wt-%, molar ratio to oleic acid of 1:1 to 2:1) to the reactor.

  • Monitor the reaction by TLC or GC until the oleic acid is consumed (typically 3-4 hours).

  • After the reaction, recover the immobilized enzyme by filtration for reuse.

  • Wash the organic phase with water to remove residual hydrogen peroxide and dry it over anhydrous sodium sulfate.

Step 2: Hydrolysis and Oxidative Cleavage

  • Hydrolysis: To the 9,10-epoxystearic acid, add an aqueous acid solution (e.g., 0.5 M H₂SO₄) and heat to 90°C with stirring for 2-3 hours to form 9,10-dihydroxystearic acid.

  • Oxidative Cleavage: Isolate the diol and dissolve it in a suitable solvent. Add a catalyst system, such as tungstic acid and a phase transfer catalyst, followed by the addition of hydrogen peroxide. Heat the reaction to 80-90°C and stir until the diol is consumed.

  • Purification: After the reaction, cool the mixture and extract the this compound with an organic solvent. Purify the product by recrystallization.

Direct Oxidative Cleavage using Laccase

Laccases are multi-copper oxidases that can catalyze the oxidative cleavage of C=C double bonds in the presence of a mediator. This method offers a potentially greener route for the direct conversion of unsaturated fatty acids to dicarboxylic acids.

Laccase_Mechanism Substrate Unsaturated Fatty Acid Laccase Laccase Substrate->Laccase Oxidation H2O 2H₂O Laccase->H2O Radical Substrate Radical Laccase->Radical O2 O₂ O2->Laccase Reduction Product Dicarboxylic Acid Radical->Product Oxidative Cleavage

Caption: Simplified mechanism of laccase-catalyzed oxidative cleavage.

ParameterValueEnzymeSubstrateNotes
Conversion Rate 35% (mol/mol)Laccase10-oxo-cis-12,cis-15-octadecadienoic acidFor sebacic acid production, a related C10 DCA.
Reaction Time 8 hoursLaccase-For the above conversion.
Optimal pH 4.5 - 7.0Fungal Laccase-General range.[9]
Optimal Temperature 50 - 70 °CFungal Laccase-General range.[9]

1. Reaction Setup:

  • Prepare a buffer solution at the optimal pH for the chosen laccase (e.g., 100 mM acetate buffer, pH 5.0).

  • Dissolve the substrate (e.g., a hydroxy or oxo derivative of oleic acid) in the buffer. A co-solvent may be necessary to improve solubility.

  • Add a laccase mediator, such as ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), to the reaction mixture.

2. Enzymatic Reaction:

  • Add the laccase solution to the substrate mixture to initiate the reaction.

  • Incubate the reaction at the optimal temperature (e.g., 50°C) with gentle agitation and exposure to air (as the source of oxygen).

  • Monitor the reaction progress by taking samples at regular intervals and analyzing them by HPLC or GC.

3. Product Purification:

  • Stop the reaction by denaturing the enzyme (e.g., by adding a solvent or boiling).

  • Acidify the reaction mixture to pH 2.0.

  • Extract the this compound with an organic solvent.

  • Purify the product by column chromatography or recrystallization.

Method 3: Chemical Synthesis

Chemical synthesis provides a high degree of control but often involves multi-step processes and less environmentally friendly reagents. The Wittig reaction is a classic method for forming carbon-carbon double bonds with stereochemical control.

Wittig Reaction Synthesis

This approach involves the synthesis of two precursor fragments that are then coupled via a Wittig reaction to form the dimethyl ester of this compound, which is subsequently hydrolyzed to the final product.

Wittig_Synthesis_Workflow cluster_wittig Wittig Reaction cluster_hydrolysis Hydrolysis Fragment1 Fragment 1: [8-(methoxycarbonyl)octyl]- triphenylphosphonium bromide Wittig_Step Wittig Coupling Fragment1->Wittig_Step Fragment2 Fragment 2: Methyl 9-oxononanoate (B1257084) Fragment2->Wittig_Step Ester_Product Dimethyl (Z)-octadec-9-enedioate Wittig_Step->Ester_Product Hydrolysis_Step Base Hydrolysis Ester_Product->Hydrolysis_Step Final_Product This compound Hydrolysis_Step->Final_Product

Caption: Workflow for the chemical synthesis of this compound via the Wittig reaction.

Experimental Protocol: Wittig Synthesis

Note: This is a generalized protocol based on the principles of the Wittig reaction and will require specific optimization for the synthesis of this compound.

1. Preparation of the Phosphonium Ylide (in situ):

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), dissolve [8-(methoxycarbonyl)octyl]triphenylphosphonium bromide in anhydrous THF.

  • Cool the solution to -78°C (dry ice/acetone bath).

  • Slowly add a strong base, such as n-butyllithium (n-BuLi), dropwise until the characteristic orange/red color of the ylide persists.

2. Wittig Reaction:

  • To the ylide solution at -78°C, slowly add a solution of methyl 9-oxononanoate in anhydrous THF.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC to confirm the consumption of the aldehyde.

3. Work-up and Purification of the Diester:

  • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude dimethyl (Z)-octadec-9-enedioate by column chromatography on silica (B1680970) gel.

4. Hydrolysis to this compound:

  • Dissolve the purified diester in a mixture of methanol (B129727) and aqueous potassium hydroxide.

  • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Remove the methanol under reduced pressure and acidify the aqueous solution to pH 2.0 with dilute HCl.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to yield this compound.

Conclusion

The choice of production method for this compound depends on the desired scale, cost considerations, and sustainability goals. Microbial fermentation with engineered Candida tropicalis offers a highly scalable and sustainable route from renewable feedstocks, with impressive reported titers for related dicarboxylic acids. Enzymatic methods provide high selectivity under mild conditions, making them attractive for high-purity applications, although enzyme cost and stability can be limiting factors. Chemical synthesis, while versatile, often involves more complex procedures and environmental concerns. The detailed protocols and comparative data presented in this document serve as a valuable resource for researchers and professionals working to develop and optimize the production of this important platform chemical.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing 9(Z)-Octadecenedioic Acid Production from Candida tropicalis Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of 9(Z)-Octadecenedioic acid from Candida tropicalis fermentation.

Troubleshooting Guides

This section addresses specific issues that may arise during the fermentation process, offering potential causes and solutions.

IssuePotential CausesRecommended Solutions
Low Yield of this compound Suboptimal Fermentation Conditions: pH, temperature, aeration, and nutrient levels are not optimal for production.- pH Control: Maintain a two-stage pH control strategy. A lower pH (around 5.8) during the cell growth phase can be beneficial, while a higher pH (around 8.0) during the conversion phase can enhance dicarboxylic acid (DCA) secretion and solubility[1]. Programmed incremental increases in pH from 7.2 to 8.1 during the production stage have been shown to increase yield[1]. - Carbon Source: While oleic acid is a common substrate, consider alternatives like oleyl alcohol, which has shown promising results[2]. Ensure the carbon source is not limiting and is fed appropriately in a fed-batch culture[3]. - Aeration: Ensure adequate dissolved oxygen (DO) levels, as the ω-oxidation pathway is oxygen-dependent. Enhancing mixing and controlling for low DO levels has been shown to maintain higher yields[4][5].
β-Oxidation Pathway Activity: The desired ω-oxidation pathway for DCA production competes with the β-oxidation pathway, which degrades fatty acids.- Genetic Engineering: Employ mutant strains of C. tropicalis with disrupted or blocked β-oxidation pathways. This can be achieved by knocking out genes encoding for acyl-CoA oxidases (AOX)[6][7]. Sequential disruption of the four genes encoding both isozymes of acyl-CoA oxidase has been shown to improve conversion efficiency to 100%[6].
Insufficient ω-Oxidation Pathway Activity: The enzymatic activity of the ω-oxidation pathway may be a rate-limiting step.- Gene Amplification: Overexpress the genes encoding for cytochrome P450 monooxygenase and NADPH-cytochrome reductase, which are key enzymes in the ω-oxidation pathway. This has been demonstrated to increase productivity by 30%[6].
Formation of Byproducts Metabolic Pathway Intermediates: The accumulation of intermediates such as 3-hydroxy-Δ⁹-cis-1,18-octadecenedioic acid can occur.- Strain Selection and Mutagenesis: Utilize mutant strains that exhibit higher specificity for the desired product. Mutagenesis followed by selection can lead to strains that produce higher concentrations of the desired hydroxy dioic acid[3].
Poor Cell Growth Inhibitory Substrate Concentrations: High concentrations of substrates or byproducts can be toxic to the cells.- Substrate Toxicity Evaluation: Determine the toxicity of different substrates and their concentrations. For example, while oleic acid esters showed no growth influence up to 100 g/L, the released butanol from butyl oleate (B1233923) has an IC50 of 1.4 g/L[2]. - Fed-Batch Strategy: Implement a fed-batch fermentation strategy to maintain substrate concentrations at non-inhibitory levels.
Nutrient Limitation: Essential nutrients for cell growth may be depleted during the fermentation process.- Media Optimization: Ensure the fermentation medium is well-balanced with essential nutrients. The Plackett-Burman design can be used to identify the most significant media components affecting growth and production[8].
Foaming Substrate Properties: Oleic acid is known to cause considerable foaming problems during fermentation.- Substrate Alternatives: Investigate the use of alternative substrates that are less prone to foaming, such as oleyl alcohol or methyl oleate[2]. - Antifoaming Agents: Utilize appropriate antifoaming agents, ensuring they do not negatively impact cell growth or product formation.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for the production of this compound in Candida tropicalis?

A1: The primary metabolic pathway is the ω-oxidation of oleic acid. This pathway involves the terminal oxidation of the fatty acid to the corresponding dicarboxylic acid. To enhance the yield, it is crucial to direct the metabolic flux towards this pathway and away from the competing β-oxidation pathway, which degrades the fatty acid for energy production[6].

Q2: How can I genetically modify Candida tropicalis to improve the yield of this compound?

A2: A key strategy is to disrupt the β-oxidation pathway by knocking out the genes encoding acyl-CoA oxidases (POX4 and POX5). Additionally, amplifying the genes for cytochrome P450 monooxygenase and NADPH-cytochrome P450 reductase, which are central to the ω-oxidation pathway, can significantly boost production[6]. Another approach involves engineering the acetyl-CoA transportation system to inhibit β-oxidation[9][10].

Q3: What are the optimal pH conditions for fermentation?

A3: A two-stage pH control strategy is often optimal. The growth phase typically benefits from a slightly acidic to neutral pH (around 5.8-7.2). During the production (conversion) phase, a higher pH (around 8.0-8.1) is recommended to improve the solubility and secretion of the dicarboxylic acid product[1].

Q4: Are there alternative substrates to oleic acid that can be used?

A4: Yes, alternatives such as oleyl alcohol, methyl oleate, and butyl oleate have been investigated. Oleic acid generally results in the highest yield, but oleyl alcohol is a close candidate and may present fewer foaming issues[2].

Q5: How can I minimize the formation of unwanted byproducts?

A5: Minimizing byproducts can be achieved through strain improvement and process optimization. Using mutant strains with higher substrate specificity can reduce the formation of intermediates like 3-hydroxy-Δ⁹-cis-1,18-octadecenedioic acid[3]. Optimizing fermentation conditions, such as substrate feeding and pH, can also help control byproduct formation.

Quantitative Data Summary

Table 1: Genetically Engineered Candida tropicalis Strains and their Impact on Dicarboxylic Acid (DCA) Yield

Strain ModificationEffect on DCA YieldReference
Single-copy knockout of ctfat1p gene65.14% decrease[11]
Double-copy knockout of ctfat1p gene88.38% decrease[11]
Single-knockout of ctpxa1p gene21.90% increase[10][11]
Double-copy knockout of ctpxa1p gene56.19% decrease[10][11]
Increased ctfat1p copy number30.10% increase[11]
cat heterozygote (CZ-15)21.0% increase in DCA concentration[9]
Disruption of four acyl-CoA oxidase genes100% conversion efficiency[6]
Amplification of cytochrome P450 & NADPH-cytochrome reductase genes30% increase in productivity[6]

Table 2: Effect of Substrate on 9-Octadecenedioic Acid Yield

Substrate (20 g/L)Yield (g/L)Reference
Oleic acid14[2]
Oleyl alcohol7[2]
Methyl oleate5[2]
Butyl oleate0.9[2]

Experimental Protocols

General Fermentation Protocol for this compound Production

This protocol is a generalized procedure based on common practices cited in the literature.

  • Seed Culture Preparation:

    • Inoculate a single colony of Candida tropicalis into a flask containing a seed medium (e.g., YEPD medium: 1% yeast extract, 2% peptone, 2% glucose).

    • Incubate at 30°C with shaking at 220 rpm for 12-24 hours[12].

  • Fermentation Medium:

    • Prepare the fermentation medium. A typical medium might contain (per liter): 62 g glucose, 1 g (NH₄)₂SO₄, 0.2 g Vitamin B1, 2 g NaCl, 8 g KH₂PO₄, 10.08 g Na₂HPO₄·12H₂O, 3 g urea, and 6.15 g MgSO₄·7H₂O[12]. The carbon source for production (e.g., oleic acid) is typically added later.

  • Fermentation Process:

    • Inoculate the fermentation medium with the seed culture (e.g., 5% v/v).

    • Growth Phase: Maintain the temperature at 30°C and pH around 7.2.

    • Conversion Phase: After sufficient cell growth, induce the production of this compound by adding the substrate (e.g., oleic acid).

    • pH Shift: Programmatically increase the pH from 7.2 to 8.1 during the conversion phase to enhance product secretion[1].

    • Maintain agitation and aeration to ensure sufficient oxygen supply.

  • Product Extraction and Analysis:

    • At the end of the fermentation, centrifuge the broth to separate the cells.

    • Acidify the supernatant to pH 2-3 to precipitate the dicarboxylic acids.

    • The precipitate can be recovered by filtration or centrifugation.

    • Quantify the product using methods such as High-Performance Liquid Chromatography (HPLC)[13].

Visualizations

Metabolic Pathway for this compound Production

Metabolic Pathway cluster_omega ω-Oxidation Pathway (Desired) cluster_beta β-Oxidation Pathway (Competing) Oleic Acid Oleic Acid ω-Hydroxy Oleic Acid ω-Hydroxy Oleic Acid Oleic Acid->ω-Hydroxy Oleic Acid Cytochrome P450 NADPH-P450 Reductase Acyl-CoA Acyl-CoA Oleic Acid->Acyl-CoA This compound This compound ω-Hydroxy Oleic Acid->this compound Acetyl-CoA Acetyl-CoA Acyl-CoA->Acetyl-CoA Acyl-CoA Oxidase (POX genes)

Caption: Metabolic pathways for oleic acid conversion in Candida tropicalis.

Experimental Workflow for Yield Improvement

Experimental Workflow Start Start Strain Selection/Development Strain Selection/Development Start->Strain Selection/Development Media Optimization Media Optimization Strain Selection/Development->Media Optimization Fermentation Process Optimization Fermentation Process Optimization Media Optimization->Fermentation Process Optimization Product Analysis Product Analysis Fermentation Process Optimization->Product Analysis Data Evaluation & Iteration Data Evaluation & Iteration Product Analysis->Data Evaluation & Iteration Data Evaluation & Iteration->Strain Selection/Development Re-optimize Improved Yield Improved Yield Data Evaluation & Iteration->Improved Yield Achieved

Caption: Iterative workflow for optimizing this compound yield.

References

common byproducts in the chemical synthesis of 9(Z)-Octadecenedioic acid and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of 9(Z)-Octadecenedioic acid. The focus is on identifying and removing common byproducts to achieve high purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound via oxidative cleavage of oleic acid?

A1: The oxidative cleavage of oleic acid is a primary route for synthesizing this compound (often in conjunction with azelaic acid production). The most frequently encountered byproducts include:

  • Pelargonic acid (Nonanoic acid): A C9 monocarboxylic acid that is a co-product of the cleavage reaction.[1][2][3]

  • 9-Oxononanoic acid: An aldehyde-containing C9 carboxylic acid.[4][5][6]

  • Nonanal: A C9 aldehyde.[4][5][7]

  • Shorter-chain dicarboxylic acids: Such as pimelic acid and adipic acid, which can arise from over-oxidation or impurities in the starting material.[8]

  • High molecular weight compounds: These can include oligomers, secondary ozonides, and α-acyloxyalkyl hydroperoxides, particularly in ozonolysis reactions.[4][6][9]

Q2: Why is the removal of these byproducts critical for research and drug development?

A2: The presence of byproducts can significantly impact the physicochemical properties and biological activity of the final product. For drug development, high purity is essential to ensure safety, efficacy, and regulatory compliance. Impurities can lead to side effects, alter the product's stability, and interfere with downstream reactions or formulations.

Q3: What are the primary methods for purifying this compound?

A3: The main purification techniques are:

  • Recrystallization: Effective for removing a wide range of impurities from the solid this compound. Water is a commonly used solvent.[3][10]

  • Distillation: Particularly useful for removing more volatile byproducts like pelargonic acid.[11][12]

  • Liquid-Liquid Extraction: Can be used to separate the desired dicarboxylic acid from monocarboxylic acids and other impurities based on their differential solubilities in immiscible solvents, often manipulated by adjusting the pH.[8][13]

Troubleshooting Guides

Issue 1: My final product is contaminated with pelargonic acid.

  • Q: How can I effectively remove pelargonic acid from my this compound product?

    • A: Fractional distillation is a highly effective method for this separation.[11][12] Due to the significant difference in boiling points between the monocarboxylic pelargonic acid and the dicarboxylic this compound, a carefully controlled distillation can separate the more volatile pelargonic acid. Another approach is liquid-liquid extraction, where the differential solubility of the two acids can be exploited.

Issue 2: The purity of my this compound is low after initial synthesis.

  • Q: What is a general purification strategy to improve the purity of my crude product?

    • A: A multi-step approach is often necessary. Start with a distillation step to remove volatile impurities like pelargonic acid and nonanal.[13] The remaining crude dicarboxylic acid can then be purified by recrystallization from hot water.[3][10] This process takes advantage of the lower solubility of this compound in cold water compared to hot water, leaving many impurities behind in the mother liquor. For very high purity requirements, multiple recrystallizations may be necessary.

Issue 3: I am observing poor yield after recrystallization.

  • Q: What factors could be causing a low recovery rate during recrystallization, and how can I optimize it?

    • A: A low yield can result from using too much solvent, cooling the solution too quickly, or premature filtration. To optimize, use the minimum amount of hot solvent required to fully dissolve the crude product. Allow the solution to cool slowly to form larger, purer crystals. Cooling too rapidly can trap impurities. Ensure the solution is cooled to a low enough temperature to maximize crystal formation before filtration. The solubility of azelaic acid, a similar dicarboxylic acid, is 2.1 g/L in water at 20°C but increases significantly at higher temperatures, a principle that also applies here.[3][5]

Issue 4: My product is discolored.

  • Q: How can I remove colored impurities from my this compound?

    • A: Discoloration often arises from high molecular weight byproducts or residual oxidation products. Recrystallization with the addition of activated carbon can be effective. The activated carbon adsorbs the colored impurities, which are then removed by hot filtration before the solution is cooled to form crystals.

Quantitative Data on Purification

While detailed comparative studies are limited in the literature, the following table summarizes achievable purity levels for dicarboxylic acids like azelaic acid, which is structurally similar to this compound.

Purification MethodTypical Purity AchievedByproducts RemovedSource(s)
Distillation followed by Recrystallization≥ 99%Pelargonic acid, other volatile impurities, and various minor contaminants.[3]
Multi-step DistillationCan be adjusted for required purityLower and higher boiling point components.[13]

Experimental Protocols

Protocol 1: Purification by Recrystallization from Water

This protocol is a general guideline for the purification of crude this compound.

  • Dissolution: In a suitable flask, add the crude this compound. For every 1 gram of crude product, start by adding 20-30 mL of deionized water. Heat the mixture to boiling with continuous stirring. Add more water in small portions until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% of the solute mass), and then bring the solution back to a boil for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used). This step should be done rapidly to prevent premature crystallization in the funnel.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Then, place it in an ice bath for at least one hour to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold deionized water to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.

Protocol 2: Removal of Pelargonic Acid by Fractional Distillation

This protocol describes the separation of volatile monocarboxylic acids from the desired dicarboxylic acid.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a distillation flask, a fractionating column, a condenser, a receiving flask, and a vacuum source. Ensure all joints are properly sealed.

  • Charging the Flask: Charge the distillation flask with the crude product mixture containing this compound and pelargonic acid.

  • Distillation: Begin heating the distillation flask. Apply vacuum to reduce the boiling points and prevent thermal decomposition. The pressure should be maintained at a constant level (e.g., 5 to 20 mm Hg).[7]

  • Fraction Collection: Collect the initial fraction, which will be enriched in the lower-boiling pelargonic acid. Monitor the temperature at the head of the column. A stable temperature plateau indicates the distillation of a pure component.

  • Separation: Once the pelargonic acid has been distilled, the temperature will rise. Change the receiving flask to collect the next fraction, which will be the purified this compound.

  • Shutdown: Once the desired product has been collected, stop the heating and allow the apparatus to cool before releasing the vacuum.

Protocol 3: Purification by Liquid-Liquid Extraction

This protocol is based on the principle of separating carboxylic acids from neutral impurities and can be adapted to separate dicarboxylic acids from less acidic or neutral byproducts.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Basification: Add an aqueous solution of a weak base, such as sodium bicarbonate. The dicarboxylic acid will be deprotonated to its more water-soluble carboxylate salt and move to the aqueous phase, while less acidic or neutral impurities will remain in the organic phase.

  • Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate and then drain the lower aqueous layer into a clean flask.

  • Re-extraction: Repeat the extraction of the organic layer with fresh aqueous base solution to ensure complete transfer of the dicarboxylic acid. Combine the aqueous extracts.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid (e.g., HCl) with stirring until the solution is acidic (test with pH paper). The dicarboxylic acid will precipitate out as it is protonated back to its less water-soluble form.

  • Isolation: Collect the precipitated this compound by vacuum filtration, wash with cold water, and dry.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Oleic Acid reaction Oxidative Cleavage start->reaction crude Crude Product (this compound + Byproducts) reaction->crude distillation Fractional Distillation crude->distillation Remove Volatiles (e.g., Pelargonic Acid) recrystallization Recrystallization from Water distillation->recrystallization filtration Filtration & Drying recrystallization->filtration final_product Pure this compound filtration->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_workflow cluster_problem Problem Identification cluster_analysis Impurity Analysis cluster_solution Solution Pathway start Low Purity of This compound analysis Identify Byproducts (e.g., GC-MS, NMR) start->analysis volatile_impurity Volatile Byproducts (e.g., Pelargonic Acid) analysis->volatile_impurity Case 1 nonvolatile_impurity Non-Volatile/Colored Byproducts analysis->nonvolatile_impurity Case 2 distill Perform Fractional Distillation volatile_impurity->distill recrystallize Perform Recrystallization (with Activated Carbon if needed) nonvolatile_impurity->recrystallize distill->recrystallize Further Purification pure_product High Purity Product distill->pure_product recrystallize->pure_product

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues with peak tailing during the HPLC analysis of dicarboxylic acids.

Troubleshooting Guide

Q1: My dicarboxylic acid peaks are showing significant tailing. What are the primary causes?

Peak tailing in the HPLC analysis of dicarboxylic acids is a common issue that can compromise the accuracy and resolution of your results.[1][2] A tailing peak is asymmetrical, with a drawn-out trailing edge.[1] The symmetry of a peak is often measured by the tailing factor (Tf) or asymmetry factor (As), where a value close to 1.0 is ideal, and values greater than 1.5-2.0 are generally considered unacceptable.[1][3][4]

The primary causes of peak tailing for dicarboxylic acids can be categorized as follows:

  • Secondary Silanol (B1196071) Interactions: This is one of the most common causes.[3][5] Silica-based reversed-phase columns have residual silanol groups (Si-OH) on the surface. At mobile phase pH values above their pKa (around 3-4), these silanols can become ionized (Si-O⁻) and interact with the polar carboxyl groups of your dicarboxylic acid analytes through ion-exchange or hydrogen bonding.[3][4][5] This secondary retention mechanism leads to peak tailing.

  • Mobile Phase pH Issues: An inappropriate mobile phase pH can lead to inconsistent ionization of the dicarboxylic acid analytes.[6] If the mobile phase pH is close to the pKa of the dicarboxylic acids, both ionized and non-ionized forms will exist, resulting in broadened or tailing peaks.[6]

  • Inadequate Buffer Concentration: Insufficient buffer capacity in the mobile phase can lead to localized pH shifts as the sample passes through the column, causing inconsistent ionization and peak tailing.[1][7][8]

  • Column Issues: Several column-related problems can contribute to peak tailing, including:

    • Column Degradation: Over time, columns can lose their efficiency due to contamination or degradation of the stationary phase.[1]

    • Column Voids: A void at the column inlet can cause band broadening and peak tailing.[9][10]

    • Contamination: Accumulation of sample matrix components on the column frit or packing material can lead to distorted peaks.[9][10]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[1][9]

  • Extra-Column Effects: Issues outside of the column, such as excessive tubing length or dead volume in fittings, can cause band broadening and contribute to peak tailing.[1]

Q2: How can I systematically troubleshoot peak tailing for my dicarboxylic acid analysis?

A logical approach is crucial for efficiently identifying and resolving the cause of peak tailing. The following flowchart outlines a systematic troubleshooting workflow:

Troubleshooting_Workflow start Start: Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks yes_all_peaks Yes check_all_peaks->yes_all_peaks Yes no_all_peaks No check_all_peaks->no_all_peaks No check_overload Reduce Sample Concentration/Volume yes_all_peaks->check_overload check_ph Adjust Mobile Phase pH (Lower pH to suppress silanol ionization) no_all_peaks->check_ph check_extracolumn Check for Extra-Column Volume (tubing, fittings) check_overload->check_extracolumn check_column_void Inspect for Column Void check_extracolumn->check_column_void end_solution Solution Found check_column_void->end_solution check_buffer Increase Buffer Concentration check_ph->check_buffer check_column_type Consider End-Capped or Alternative Chemistry Column check_buffer->check_column_type check_temp Optimize Column Temperature check_column_type->check_temp consider_derivatization Consider Derivatization check_temp->consider_derivatization consider_derivatization->end_solution

Caption: A flowchart illustrating a systematic approach to troubleshooting peak tailing in HPLC.

Frequently Asked Questions (FAQs)

Q3: How does mobile phase pH affect peak tailing for dicarboxylic acids?

For dicarboxylic acids, the mobile phase pH is a critical parameter for achieving good peak shape. To minimize tailing caused by silanol interactions, it is generally recommended to use a mobile phase with a pH that is at least 1.5 to 2 pH units below the pKa of the dicarboxylic acids.[7][11] This ensures that the carboxyl groups are fully protonated (in their neutral form), reducing their interaction with the stationary phase. Additionally, a lower pH (typically around 2.5-3.0) will suppress the ionization of the residual silanol groups on the silica (B1680970) surface, further minimizing secondary interactions.[3][4][10]

Q4: What is the role of buffer concentration in preventing peak tailing?

A buffer is essential for maintaining a stable pH throughout the analysis.[12] When a sample is injected, it can locally alter the pH within the column if the mobile phase has insufficient buffering capacity. This can lead to a mix of ionized and non-ionized analyte molecules, resulting in peak tailing.[7][8] Increasing the buffer concentration, typically in the range of 10-50 mM, can help to resist these pH changes and improve peak symmetry.[1][5]

Q5: Can column temperature be adjusted to reduce peak tailing?

Yes, optimizing the column temperature can improve peak shape. Increasing the column temperature generally leads to:

  • Reduced mobile phase viscosity: This improves mass transfer and can result in sharper peaks.

  • Faster solute kinetics: The interaction between the analyte and the stationary phase becomes more efficient, which can reduce tailing.[1]

However, the effect of temperature on selectivity should also be considered, as it can alter the retention times of different compounds.

Q6: When should I consider using a different type of HPLC column?

If you consistently experience peak tailing with dicarboxylic acids despite optimizing the mobile phase, you may need to consider a different column. Options include:

  • End-capped columns: These columns have their residual silanol groups chemically deactivated, which significantly reduces secondary interactions.[3][9]

  • Columns with a different stationary phase: For highly polar dicarboxylic acids, a more polar stationary phase or a column designed for aqueous mobile phases might provide better peak shapes.

Q7: What is derivatization, and how can it help with peak tailing?

Derivatization is a chemical reaction that modifies the analyte to improve its chromatographic properties. For dicarboxylic acids, esterification is a common derivatization technique where the polar carboxylic acid groups are converted into less polar ester groups.[13][14][15] This modification reduces the potential for interaction with residual silanols, leading to more symmetrical peaks and improved retention in reversed-phase HPLC.

Data Presentation

While specific quantitative data for every dicarboxylic acid under all conditions is extensive, the following tables illustrate the expected trends when troubleshooting peak tailing. The data presented here is for demonstrative purposes.

Table 1: Expected Effect of Mobile Phase pH on Tailing Factor for a Dicarboxylic Acid

Mobile Phase pHExpected Tailing Factor (Tf)Rationale
5.0> 2.0Significant ionization of silanols and partial ionization of the dicarboxylic acid, leading to strong secondary interactions.
4.01.5 - 2.0Reduced silanol ionization, but still potential for mixed-mode retention.
3.01.1 - 1.5Good suppression of silanol ionization and protonation of the dicarboxylic acid, leading to improved peak shape.[3]
2.5< 1.2Optimal conditions for minimizing secondary interactions, resulting in symmetrical peaks.[10]

Table 2: Expected Effect of Column Temperature on Tailing Factor

Column Temperature (°C)Expected Tailing Factor (Tf)Rationale
25> 1.8Slower kinetics and higher mobile phase viscosity can contribute to peak tailing.
351.4 - 1.8Improved mass transfer and faster kinetics lead to better peak shape.
45< 1.4Further reduction in viscosity and enhanced kinetics result in more symmetrical peaks.[16][17]

Experimental Protocols

Protocol 1: General Method for Adjusting Mobile Phase pH

  • Buffer Selection: Choose a buffer with a pKa close to the desired mobile phase pH. For a pH of 2.5-3.5, a phosphate (B84403) buffer is often suitable.

  • Preparation: Prepare the aqueous component of the mobile phase by dissolving the buffer salt in HPLC-grade water to the desired concentration (e.g., 20 mM).

  • pH Adjustment: Adjust the pH of the aqueous buffer solution using an appropriate acid (e.g., phosphoric acid). Use a calibrated pH meter for accurate measurement.

  • Filtration: Filter the aqueous buffer through a 0.22 µm or 0.45 µm membrane filter to remove any particulates.

  • Mobile Phase Preparation: Mix the filtered aqueous buffer with the organic modifier (e.g., acetonitrile (B52724) or methanol) in the desired ratio.

  • Degassing: Degas the final mobile phase using sonication, vacuum filtration, or helium sparging to prevent bubble formation in the HPLC system.

Protocol 2: Derivatization of Dicarboxylic Acids by Fischer Esterification

This protocol describes a general procedure for converting dicarboxylic acids to their corresponding esters for improved HPLC analysis.

Materials:

  • Dicarboxylic acid sample

  • Anhydrous alcohol (e.g., methanol (B129727) or ethanol)

  • Strong acid catalyst (e.g., concentrated sulfuric acid or hydrogen chloride in the alcohol)

  • Reaction vial

  • Heating block or water bath

  • Quenching solution (e.g., saturated sodium bicarbonate)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the dicarboxylic acid sample and place it in a clean, dry reaction vial.

  • Reagent Addition: Add a sufficient volume of the anhydrous alcohol to dissolve the sample. Then, carefully add a catalytic amount of the strong acid.

  • Reaction: Cap the vial tightly and heat the mixture at a suitable temperature (e.g., 60-80 °C) for a specified time (e.g., 1-2 hours). The reaction progress can be monitored by TLC or a preliminary HPLC injection.

  • Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully add the quenching solution to neutralize the excess acid.

  • Extraction: Extract the ester product from the aqueous layer using an appropriate organic solvent. Repeat the extraction process to ensure complete recovery.

  • Drying and Evaporation: Combine the organic extracts and dry them over an anhydrous drying agent. Filter to remove the drying agent and then evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator.

  • Reconstitution: Reconstitute the dried ester derivative in a suitable solvent (preferably the initial mobile phase) for HPLC injection.

Visualizations

Chemical Interaction Leading to Peak Tailing

Silanol_Interaction cluster_surface Silica Surface cluster_analyte Dicarboxylic Acid silanol Si-O⁻ H⁺ dicarboxylic_acid R(COOH)₂ dicarboxylic_acid->silanol Secondary Interaction (Ion-Exchange/H-Bonding)

Caption: Interaction between an ionized silanol group and a dicarboxylic acid.

References

optimizing derivatization conditions for volatile esters of 9(Z)-Octadecenedioic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 9(Z)-Octadecenedioic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of volatile esters for analytical purposes, such as Gas Chromatography-Mass Spectrometry (GC-MS).

Troubleshooting Guide

This section addresses specific issues that may arise during the derivatization of this compound.

Problem Potential Cause Suggested Solution
Low or No Product Yield Incomplete Reaction: Esterification is an equilibrium reaction.- Increase Reaction Time: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or GC to ensure it has reached completion.[1]- Increase Temperature: Gently heating the reaction mixture (e.g., to 60-80°C) can increase the reaction rate. However, be cautious of potential side reactions at higher temperatures with unsaturated compounds.[2]- Use Excess Alcohol: Employing the alcohol (e.g., methanol) as the solvent will shift the equilibrium towards the product.[1]
Presence of Water: Water is a byproduct of esterification and can drive the reaction in reverse (hydrolysis). Reagents may also contain traces of water.- Use Anhydrous Reagents: Ensure all solvents and reagents are anhydrous.- Remove Water During Reaction: For larger scale reactions, use a Dean-Stark apparatus to remove water as it forms.[1]- Add a Water Scavenger: Incorporate a dehydrating agent like 2,2-dimethoxypropane (B42991) in the reaction mixture.[3][4]
Insufficient or Inactive Catalyst: The acid catalyst is crucial for the reaction to proceed at a reasonable rate.- Check Catalyst Quality: Use a fresh or properly stored catalyst. Some catalysts can degrade over time.- Optimize Catalyst Concentration: Ensure the appropriate amount of catalyst is used. For BF3-methanol, a 10-14% solution is common.[3][4]
Presence of Multiple Peaks in GC-MS Analysis Incomplete Derivatization: One or both carboxylic acid groups may not have been esterified.- Follow the solutions for "Low or No Product Yield" to ensure the reaction goes to completion.
Side Reactions: The double bond in this compound can be susceptible to side reactions, especially under harsh acidic conditions.- Use Milder Conditions: Avoid excessively high temperatures and prolonged reaction times.- Consider Alternative Catalysts: Boron trichloride (B1173362) (BCl3)-methanol has been reported to cause fewer side reactions with unsaturated fatty acids compared to boron trifluoride (BF3)-methanol.
Isomerization: The Z-configuration of the double bond may isomerize to the E-configuration.- Use Mild Reaction Conditions: Avoid high temperatures and strong acids for extended periods.
Poor Peak Shape in GC Analysis Adsorption in the GC System: Free carboxylic acid groups can interact with the GC column, leading to tailing peaks.- Ensure Complete Derivatization: Unreacted carboxylic acid groups are a common cause of poor peak shape. Re-optimize the derivatization procedure.- Check GC System Inertness: The GC liner and column should be properly deactivated to minimize interactions with polar analytes.
Difficulty in Product Purification Emulsion Formation During Workup: The presence of salts and partially reacted species can lead to emulsions during liquid-liquid extraction.- Use Brine Washes: Wash the organic layer with a saturated sodium chloride solution to help break emulsions.- Centrifugation: Gently centrifuging the mixture can aid in phase separation.
Co-elution of Impurities: Side products or unreacted starting material may co-elute with the desired product during chromatography.- Optimize Chromatographic Conditions: Adjust the temperature program or use a different GC column to improve separation.- Alternative Purification Methods: Consider purification by silica (B1680970) gel chromatography before GC-MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for preparing volatile esters of this compound for GC-MS analysis?

A1: The most prevalent method is acid-catalyzed esterification. Fischer-Speier esterification, using an excess of an alcohol like methanol (B129727) in the presence of a strong acid catalyst such as boron trifluoride (BF3), sulfuric acid (H₂SO₄), or hydrochloric acid (HCl), is widely used.[5] BF3-methanol is particularly common for preparing fatty acid methyl esters (FAMEs).[3][4]

Q2: How can I ensure my derivatization reaction goes to completion?

A2: To drive the equilibrium of the esterification reaction towards the product, you can use a large excess of the alcohol (often as the solvent), increase the reaction time, and ensure the removal of water, which is a byproduct of the reaction.[1] Monitoring the reaction by TLC or a preliminary GC run can confirm the disappearance of the starting material.

Q3: What are the optimal reaction conditions for esterification with BF3-methanol?

A3: Typically, a 10-14% (w/w) solution of BF3 in methanol is used.[3][4] The reaction is often heated to 60-80°C for a duration ranging from 10 minutes to over an hour, depending on the specific substrate and scale.[2][3] It is crucial to perform the reaction under anhydrous conditions.

Q4: Can the double bond in this compound react or isomerize during derivatization?

A4: Yes, under harsh acidic conditions (e.g., high temperatures, prolonged reaction times), the double bond can potentially undergo addition reactions or isomerize from the cis (Z) to the trans (E) configuration. Using milder reaction conditions is recommended to preserve the integrity of the double bond.

Q5: How should I purify the dimethyl 9(Z)-octadecenedioate after the reaction?

A5: A standard workup procedure involves neutralizing the acid catalyst with a weak base like sodium bicarbonate solution, followed by extraction of the ester into a nonpolar organic solvent such as hexane (B92381) or diethyl ether.[5] The organic layer is then washed with water and/or brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated. For higher purity, column chromatography on silica gel may be necessary.

Data Presentation: Optimizing Esterification Conditions

The following tables summarize the effects of various parameters on the yield of dicarboxylic acid esters, providing a general guideline for optimizing the derivatization of this compound.

Table 1: Effect of Temperature and Reaction Time on Dicarboxylic Acid Ester Conversion

Dicarboxylic AcidTemperature (°C)Reaction Time (hours)Conversion Yield (%)
Succinic Acid120478.28
Pimelic Acid1204~75
Sebacic Acid1204~72
Various100338-45
Various120368-75

Data adapted from studies on the esterification of various dicarboxylic acids with 2-ethyl-1-hexanol.[2]

Table 2: Comparison of Derivatization Methods for Dicarboxylic Acids

Derivatization MethodReagent(s)Typical ConditionsAdvantagesDisadvantages
Esterification BF3/Methanol60-100°C, 10-60 minReadily available reagents, good yields.Potential for side reactions with unsaturated compounds, moisture sensitive.
Silylation BSTFA/TMCS60-80°C, 30-60 minFast, efficient, and quantitative.Derivatives can be sensitive to hydrolysis.
Alkylation DiazomethaneRoom temperature, rapidHigh yield, minimal side reactions.Highly toxic, explosive, and carcinogenic.
Alkylation Trimethylsilyldiazomethane (TMS-diazomethane)Room temperatureSafer alternative to diazomethane.Can react with other active hydrogens (e.g., hydroxyl groups).[6]

Experimental Protocols

Protocol 1: Methyl Esterification of this compound using BF3-Methanol

This protocol is a general guideline for the preparation of dimethyl 9(Z)-octadecenedioate for GC-MS analysis.

Materials:

  • This compound

  • BF3-methanol solution (10-14% w/w)

  • Anhydrous methanol

  • Hexane (or other nonpolar solvent)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (B86663)

  • Reaction vial (e.g., 5 mL) with a PTFE-lined cap

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Sample Preparation: Weigh 1-25 mg of this compound into a clean, dry reaction vial.[4]

  • Reagent Addition: Add 2 mL of BF3-methanol solution to the vial.[4] For samples where the presence of water is a concern, a water scavenger like 2,2-dimethoxypropane can be added at this stage.[3]

  • Reaction: Securely cap the vial and heat the mixture at 60-80°C for 10-30 minutes in a heating block or water bath.[3][4] The optimal time may need to be determined empirically.

  • Cooling: After the reaction is complete, cool the vial to room temperature.

  • Extraction: Add 1 mL of water and 1 mL of hexane to the vial.[4]

  • Mixing: Cap the vial and vortex vigorously for 1-2 minutes to ensure the dimethyl ester is extracted into the hexane layer.[4]

  • Phase Separation: Allow the layers to separate. If an emulsion forms, gentle centrifugation can aid in separation.

  • Collection of Organic Layer: Carefully transfer the upper hexane layer to a clean vial.

  • Washing (Optional but Recommended): To remove any remaining acid catalyst or methanol, wash the hexane extract with 1 mL of saturated sodium bicarbonate solution, followed by 1 mL of brine.

  • Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Sample Ready for Analysis: The dried hexane solution containing dimethyl 9(Z)-octadecenedioate is now ready for GC-MS analysis. It can be concentrated or diluted as needed.

Visualizations

Experimental Workflow for Derivatization```dot

experimental_workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_workup Workup and Extraction cluster_purification Purification cluster_analysis Analysis weigh_sample Weigh this compound add_reagents Add BF3-Methanol weigh_sample->add_reagents heat_reaction Heat (e.g., 60-80°C) add_reagents->heat_reaction cool_reaction Cool to Room Temperature heat_reaction->cool_reaction add_solvents Add Water & Hexane cool_reaction->add_solvents extract Vortex to Extract add_solvents->extract separate Separate Layers extract->separate collect_organic Collect Hexane Layer separate->collect_organic wash Wash with NaHCO3/Brine collect_organic->wash dry Dry with Na2SO4 wash->dry gcms_analysis GC-MS Analysis dry->gcms_analysis

Caption: Troubleshooting decision tree for low esterification yield.

References

Technical Support Center: Purification of Long-Chain Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of long-chain dicarboxylic acids (LCDAs).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Solubility Issues

Q1: My long-chain dicarboxylic acid won't dissolve in water. What can I do?

A1: This is a common challenge as the solubility of LCDAs in water decreases significantly with increasing chain length.[1][2] Here are several strategies to improve solubility:

  • Increase Temperature: The solubility of most dicarboxylic acids is endothermic, meaning it increases with temperature.[3] Heating the aqueous solution while stirring can significantly improve dissolution.

  • pH Adjustment (Salt Formation): Converting the dicarboxylic acid to its corresponding carboxylate salt dramatically increases aqueous solubility.[1][3] You can achieve this by adding a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) to your aqueous suspension until the LCDA dissolves. The resulting salt is ionic and more readily soluble in polar solvents like water.

  • Co-solvency: Using a mixture of water and a polar organic solvent (e.g., methanol, ethanol) can enhance solubility.

  • Solvent Selection: For non-aqueous processes, consider polar organic solvents like dimethyl sulfoxide (B87167) (DMSO), though subsequent removal of the solvent must be considered.[3]

Q2: My LCDA precipitates out of solution during the purification process. How can I prevent this?

A2: Uncontrolled precipitation can lead to the inclusion of impurities. To prevent this:

  • Maintain Elevated Temperature: If you are working with a heated solution, ensure the temperature is kept constant throughout filtration or other steps to prevent premature crystallization.[3]

  • Control pH: In aqueous solutions, maintain a pH where the LCDA is in its more soluble salt form. For many processes, a basic pH is required to keep the diacid from precipitating.[4]

  • Slow Cooling for Crystallization: If crystallization is the goal, employ a slow and controlled cooling process. Rapid cooling often leads to the formation of smaller, less pure crystals.

2. Impurity Removal

Q3: My purified LCDA product has a persistent yellow or brown discoloration. How can I remove these color impurities?

A3: Color impurities are often carried over from fermentation broths, which can contain pigments from the microorganisms.[5] Effective decolorization methods include:

  • Activated Carbon Treatment: Adding powdered activated carbon to a solution of your LCDA can effectively adsorb color bodies and other organic impurities.[5][6] The carbon is then removed by filtration.

  • Recrystallization: Multiple recrystallization steps can help in separating the desired LCDA from colored impurities.

  • Membrane Filtration: Techniques like ultrafiltration can be used to remove larger pigment molecules.[7]

Q4: How can I remove structurally similar impurities like monocarboxylic acids or other dicarboxylic acids with different chain lengths?

A4: Separating molecules with similar structures is a significant challenge.[4] Advanced techniques are often required:

  • Chromatography: Methods like simulated moving bed chromatography (SMBC) have been developed for the separation and purification of medium to long-chain dicarboxylic acids.[6]

  • Fractional Crystallization: This technique relies on the slight differences in solubility of the various dicarboxylic acids in a particular solvent system at different temperatures. By carefully controlling the temperature, it is possible to selectively crystallize and remove different fractions.

  • Melt Crystallization: This method involves melting the impure LCDA mixture and then cooling it in a controlled manner to allow for the formation of pure crystals.[8]

Q5: My LCDA is derived from a fermentation process, and I'm struggling to remove residual alkanes and microbial cells.

A5: Fermentation broths are complex mixtures.[5] A multi-step approach is typically necessary:

  • Initial Filtration/Centrifugation: The first step is often to remove microbial cells and other large debris by centrifugation or microfiltration.[5]

  • Membrane Filtration: Ultrafiltration can be employed to remove residual proteins, cell fragments, and some pigments.[7]

  • Solvent Extraction: A liquid-liquid extraction can be used to separate the desired dicarboxylic acids from unreacted alkanes. This often involves adjusting the pH of the aqueous phase to ensure the dicarboxylic acids partition as desired.

Data Presentation

Table 1: Purity of Long-Chain Dicarboxylic Acids Achieved by Different Purification Methods

Purification MethodStarting MaterialTarget LCDAAchieved PurityReference
Aqueous Phase Process with Monosalt CrystallizationFermentation BrothC13 Dicarboxylic Acid>99.5%[5]
Two-Stage Membrane Filtration & High-Temperature CrystallizationFermentation BrothLong-Chain Dicarboxylic AcidHigh Purity (Specific % not stated)[7]
Melt CrystallizationImpure FeedDicarboxylic Acids (C8+)>96.0%[8]
Chromatography (General)Impure PreparationLong-Chain DiacidsDesired Purity (Specific % not stated)[4]

Experimental Protocols

Protocol 1: Purification of LCDAs from Fermentation Broth via Aqueous Phase Processing

This protocol is a generalized procedure based on principles described in the literature.[5][7]

  • Cell Removal: Centrifuge the fermentation broth to pellet the microbial cells. Decant and collect the supernatant. Alternatively, use microfiltration to clarify the broth.

  • pH Adjustment for Monosalt Formation: Adjust the pH of the supernatant to between 6.2 and 7.0 using an acid (e.g., H₂SO₄).[5]

  • Heating and Crystallization of Monosalt: Heat the solution to 85-100°C to dissolve the formed monosalt of the long-chain dicarboxylic acid. Then, slowly cool the solution to 75-85°C and hold for 15-30 minutes to allow for the crystallization of the monosalt.[5]

  • Filtration: Filter the solution to collect the monosalt crystals.

  • Conversion to Dicarboxylic Acid: Resuspend the monosalt crystals in water and acidify the mixture to a low pH (e.g., pH 3.0) with a strong acid to precipitate the purified dicarboxylic acid.

  • Final Filtration, Washing, and Drying: Filter the suspension to collect the purified dicarboxylic acid crystals. Wash the crystals with deionized water to remove any remaining salts and dry them under a vacuum.

Protocol 2: Decolorization using Activated Carbon

  • Dissolution: Dissolve the impure, colored dicarboxylic acid in a suitable solvent (this could be an aqueous base solution or an organic solvent) with heating.

  • Carbon Addition: Add 1-5% (w/w) of powdered activated carbon to the solution.[6]

  • Adsorption: Stir the mixture at an elevated temperature (e.g., 40-80°C) for 30-60 minutes to allow the activated carbon to adsorb the color impurities.[5][6]

  • Hot Filtration: Filter the hot solution through a fine filter medium (e.g., celite pad) to remove the activated carbon. It is crucial to keep the solution hot during filtration to prevent premature crystallization of the product.

  • Product Recovery: Proceed with crystallization of the decolorized dicarboxylic acid from the filtrate by cooling.

Mandatory Visualization

G cluster_start Start: Impure LCDA cluster_troubleshooting Troubleshooting Pathway cluster_solutions Potential Solutions cluster_end End Goal start Initial Purification Issue solubility Poor Solubility? start->solubility impurity Persistent Impurities? solubility->impurity No sol_heat Increase Temperature solubility->sol_heat Yes sol_ph Adjust pH (Salt Formation) solubility->sol_ph Yes color Discoloration? impurity->color No sol_rextal Recrystallization impurity->sol_rextal Yes sol_chrom Chromatography impurity->sol_chrom Yes sol_carbon Activated Carbon color->sol_carbon Yes sol_membrane Membrane Filtration color->sol_membrane Yes end_node Pure LCDA color->end_node No sol_heat->impurity sol_ph->impurity sol_rextal->color sol_chrom->color sol_carbon->end_node sol_membrane->end_node

Caption: Troubleshooting workflow for LCDA purification.

References

minimizing foaming during fermentation for dicarboxylic acid production

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guides & FAQs: Minimizing Foaming

This guide is intended for researchers, scientists, and drug development professionals to address common issues related to foaming during dicarboxylic acid production via fermentation.

Frequently Asked Questions (FAQs)

Q1: What causes foam formation in my dicarboxylic acid fermentation process?

A1: Foam formation is a common phenomenon in microbial fermentation and arises when gas bubbles are stabilized by surface-active agents present in the fermentation broth.[1] Key contributors to foaming include:

  • Proteins and Polysaccharides: These biomolecules, often present in the culture medium, act as surfactants that reduce surface tension and stabilize foam.[1][2]

  • Cell Lysis: The breakdown of microbial cells can release intracellular proteins and other surface-active molecules into the medium, increasing the tendency to foam.[3][4]

  • High Agitation and Aeration Rates: Increased mixing and gas sparging, necessary for providing oxygen to the culture, can physically create more foam.[1][5][6]

  • Medium Composition: Nutrient-rich media, especially those with a high content of organic nitrogen sources like peptone and corn syrup, are more prone to foaming.[5][7]

  • Microbial Activity: Actively growing and metabolizing microorganisms produce CO2 and other gases, contributing to bubble formation.[8]

Q2: What are the negative consequences of excessive foaming?

A2: Uncontrolled foaming can lead to several operational challenges and negatively impact your experimental results:

  • Reduced Bioreactor Volume: Foam can occupy a significant portion of the fermenter's headspace, reducing the effective working volume.[9]

  • Contamination Risk: Foam can exit the fermenter through exhaust ports, wetting filters and creating a pathway for contaminating microorganisms to enter the sterile environment.[3][10][11]

  • Loss of Product and Cells: The foam can carry valuable product and microbial cells out of the reactor, leading to lower yields.[3][10]

  • Inaccurate Monitoring and Control: Foam can interfere with sensors (e.g., pH, dissolved oxygen), leading to incorrect readings and poor process control.[5]

  • Reduced Mass Transfer: While some foam is expected, excessive foam can hinder the efficient transfer of oxygen from the gas phase to the liquid culture medium.[8][12]

Q3: What are the main strategies to control foaming?

A3: Foam control strategies can be broadly categorized into three approaches that can be used in combination:

  • Mechanical Control: This involves physical methods to break up the foam. The most common method is the use of a mechanical foam breaker (e.g., rotating blades or paddles) installed in the headspace of the fermenter.[1][13]

  • Chemical Control: This involves the addition of antifoaming agents (also known as defoamers) to the fermentation broth. These are surfactants that disrupt the stability of the foam bubbles.[1][3]

  • Process Parameter Optimization: Adjusting operational parameters can minimize foam formation at its source.[1] This includes optimizing agitation speed, aeration rate, and medium composition.[1][5][6]

Troubleshooting Guide

Problem: Excessive and persistent foaming in the bioreactor.

Potential Cause Troubleshooting Steps
High Agitation/Aeration Rate 1. Gradually reduce the agitation speed and/or aeration rate while monitoring the dissolved oxygen (DO) level to ensure it remains sufficient for cell growth and product formation.[1][5] 2. Implement a dynamic control strategy where agitation and aeration are increased as the culture density and oxygen demand rise.
Medium Composition 1. If possible, substitute or reduce the concentration of highly foam-promoting components in the medium, such as certain protein hydrolysates.[1][7] 2. Consider pre-treating feedstocks to remove foam-stabilizing agents.[1]
Inappropriate Antifoam Agent or Concentration 1. Selection: Ensure the chosen antifoam is effective for your specific fermentation broth and is non-toxic to your production strain.[1][5] Refer to the Antifoam Selection Table below. 2. Concentration: The antifoam may be under-dosed. Increase the addition rate incrementally. Conversely, overdosing can sometimes inhibit microbial growth or complicate downstream processing, so avoid excessive use.[10][12] 3. Dispersion: Ensure the antifoam is being properly dispersed throughout the fermenter.
No or Malfunctioning Foam Control System 1. Mechanical Breaker: If equipped, check if the mechanical foam breaker is operational and rotating at the correct speed.[1][13] 2. Antifoam Addition: If using an automated system, verify that the foam sensor is clean and functioning correctly, and that the antifoam pump is delivering the agent.[6][10] For manual addition, ensure it is done consistently when foam appears.[5][6]
High Cell Lysis 1. Review the fermentation conditions (e.g., temperature, pH, nutrient levels) to ensure they are optimal for cell health and not inducing stress that could lead to premature cell lysis. 2. Analyze a sample of the broth microscopically to assess cell viability and morphology.
Data Presentation: Antifoam Selection

The selection of an appropriate antifoaming agent is critical. Below is a summary of common types used in fermentation.

Antifoam Type Active Component(s) Advantages Potential Disadvantages Typical Starting Concentration
Silicone-Based Polydimethylsiloxane (PDMS) emulsionHighly effective at low concentrations, good thermal stability.[1][14]Can foul sensors and downstream filtration membranes[3], may be difficult to remove from the final product.1-100 ppm[15]
Polyether-Based (e.g., PPG) Polypropylene glycol, Polyethylene glycolEffective, often have no negative impact on microorganisms or the final product when selected properly[3], can be long-lasting.[5]Performance can be temperature-dependent.0.005% - 0.01%[15]
Natural Oils Soybean oil, Olive oil, Sunflower oilBiodegradable, can sometimes be metabolized by the microorganisms as a carbon source.Can affect oxygen transfer, may be less effective than synthetic options.[1]Varies significantly based on the oil and fermentation.
Fatty Acid Esters Esters of dicarboxylic acids (e.g., adipic, succinic)Can be highly effective and may offer superior performance over some conventional agents.[16]Specific efficacy data across a wide range of fermentations is less commonly published.Application-dependent.
Experimental Protocols

Protocol: Screening of Antifoaming Agents

This protocol provides a method to compare the effectiveness of different antifoaming agents for your specific dicarboxylic acid fermentation.

Objective: To determine the most effective antifoam agent and its optimal concentration range.

Materials:

  • Sterile fermentation broth (cell-free supernatant from a previous fermentation is ideal as it contains the foam-promoting agents).

  • Several candidate antifoaming agents (e.g., a silicone-based, a polyether-based, and a natural oil).

  • Sterile graduated cylinders or sparging columns.

  • Air sparging apparatus with a flow meter.

  • Timer.

Methodology:

  • Preparation:

    • Prepare stock solutions of each antifoam agent at a known concentration (e.g., 1% v/v) in a suitable sterile solvent (e.g., water or ethanol, depending on the antifoam's solubility).

    • Dispense a fixed volume (e.g., 100 mL) of the sterile fermentation broth into each graduated cylinder.

  • Initial Foam Generation (Control):

    • Take one cylinder with broth only (no antifoam) as the control.

    • Sparge air through the broth at a constant, predetermined rate (e.g., 1 L/min).

    • Record the initial foam height and the time it takes for the foam to reach a specific maximum volume or to collapse after stopping the air sparging. This provides a baseline.

  • Antifoam Efficacy Testing:

    • To the other cylinders, add a small, precise volume of one of the antifoam stock solutions to achieve a starting test concentration (e.g., 10 ppm).

    • Begin sparging air at the same constant rate as the control.

    • Record the maximum foam height generated. A more effective antifoam will result in a lower foam height.

    • After a set period of sparging (e.g., 5 minutes), stop the airflow and measure the time it takes for the foam to collapse (foam collapse time). A shorter time indicates better performance.

  • Data Analysis and Optimization:

    • Compare the maximum foam height and foam collapse time for each antifoam agent at the tested concentration.

    • The most effective antifoam will exhibit the lowest foam height and the fastest collapse time.

    • Repeat the experiment with varying concentrations of the most promising antifoam(s) to determine the minimum effective concentration.

Mandatory Visualizations

Here are diagrams illustrating key concepts and workflows for managing foaming in fermentation.

Foam_Formation_Pathway cluster_causes Primary Causes cluster_effect Mechanism cluster_outcome Result Proteins Proteins & Polysaccharides SurfaceTension Reduced Surface Tension Proteins->SurfaceTension Metabolism Microbial Metabolism (Gas Production) BubbleStabilization Gas Bubble Stabilization Metabolism->BubbleStabilization Agitation Agitation & Aeration Agitation->BubbleStabilization CellLysis Cell Lysis CellLysis->Proteins SurfaceTension->BubbleStabilization Foam Stable Foam Formation BubbleStabilization->Foam Foam_Control_Workflow Start Excessive Foam Detected CheckParams Step 1: Check Process Parameters Start->CheckParams ReduceAgitation Reduce Agitation / Aeration Rate CheckParams->ReduceAgitation If too high CheckMedium Step 2: Evaluate Medium CheckParams->CheckMedium If optimal Monitor Monitor Foam Level ReduceAgitation->Monitor ModifyMedium Modify Medium Composition CheckMedium->ModifyMedium If problematic ImplementControl Step 3: Implement Active Control CheckMedium->ImplementControl If optimal ModifyMedium->Monitor Mechanical Use Mechanical Foam Breaker ImplementControl->Mechanical Chemical Add Chemical Antifoam ImplementControl->Chemical Mechanical->Monitor Chemical->Monitor Antifoam_Decision_Tree Start Need for Chemical Antifoam Downstream Sensitive Downstream Processing (e.g., filtration)? Start->Downstream Silicone Silicone-Based Antifoam Downstream->Silicone No NonSilicone Polyether or Oil-Based Antifoam Downstream->NonSilicone Yes HighTemp High Temperature Stability Required? Silicone->HighTemp FinalNonSilicone Select Polyether-Based NonSilicone->FinalNonSilicone FinalOil Consider Natural Oil NonSilicone->FinalOil FinalSilicone Select Silicone-Based HighTemp->FinalSilicone Yes HighTemp->FinalNonSilicone No

References

identifying and removing impurities in 9(Z)-Octadecenedioic acid via NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9(Z)-Octadecenedioic acid. It focuses on the identification and removal of impurities using Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the characteristic ¹H and ¹³C NMR signals for pure this compound?

A1: The key NMR signals for this compound are summarized in the table below. These values are typically recorded in deuterated chloroform (B151607) (CDCl₃) and referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. Chemical shifts can vary slightly depending on the solvent and concentration.

Q2: I see unexpected peaks in the ¹H NMR spectrum of my this compound sample. What could they be?

A2: Unexpected peaks often indicate the presence of impurities from the synthesis or purification process. Common impurities include unreacted starting materials (e.g., oleic acid), byproducts from side reactions (e.g., aldehydes, ozonides from ozonolysis), or residual solvents. Refer to the Troubleshooting Guide below for a systematic approach to identifying these impurities.

Q3: How can I confirm the presence of a carboxylic acid proton in my NMR spectrum?

A3: The carboxylic acid protons (-COOH) of this compound typically appear as a broad singlet in the ¹H NMR spectrum between 10-12 ppm. To confirm this signal, you can perform a D₂O exchange experiment. Add a drop of deuterium (B1214612) oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The carboxylic acid proton will exchange with deuterium, causing the signal to disappear or significantly decrease in intensity.[1]

Q4: My carboxylic acid proton signal is very broad or not visible. What should I do?

A4: The absence or significant broadening of the carboxylic acid proton signal can be due to several factors. High sample concentration can lead to strong hydrogen bonding and signal broadening. Diluting the sample may help to sharpen the peak. Additionally, the presence of water in the NMR solvent can lead to rapid proton exchange, which can also cause the signal to broaden or disappear. Using a freshly opened or dried deuterated solvent is recommended.

Troubleshooting Guides

Guide 1: Identifying Common Impurities from Ozonolysis of Oleic Acid

Issue: Your ¹H NMR spectrum of this compound, synthesized via ozonolysis of oleic acid, shows peaks that do not correspond to the pure product.

Troubleshooting Steps:

  • Look for Aldehydic Protons: Check for signals in the range of δ 9.5-9.8 ppm.[2] The presence of a triplet in this region may indicate the formation of aldehydes, such as nonanal (B32974) or 9-oxononanoic acid, which are common byproducts of the ozonolysis reaction.

  • Identify Ozonide and Oligomer Signals: Examine the region between δ 5.1-5.3 ppm.[2][3] Broad signals in this area can be attributed to the presence of ozonides or oligomeric peroxides, which are intermediates or byproducts of the ozonolysis process.

  • Check for Unreacted Oleic Acid: Look for the characteristic signals of oleic acid, particularly the olefinic protons at δ 5.3-5.4 ppm and the bis-allylic protons around δ 2.0 ppm.

  • Analyze the Aliphatic Region: Compare the integration of the aliphatic region (δ 1.2-1.7 ppm) to the protons alpha to the carboxylic acids (δ 2.35 ppm). A discrepancy may suggest the presence of other long-chain aliphatic impurities.

Impurity_Identification_Workflow start Start: Unexpected peaks in NMR check_aldehyde Check for signals at δ 9.5-9.8 ppm start->check_aldehyde is_aldehyde Aldehyde byproduct present check_aldehyde->is_aldehyde Signal found? check_ozonide Check for signals at δ 5.1-5.3 ppm check_aldehyde->check_ozonide No is_aldehyde->check_ozonide Yes is_ozonide Ozonide/Oligomer byproduct present check_ozonide->is_ozonide Signal found? check_oleic Check for signals at δ 5.3-5.4 ppm check_ozonide->check_oleic No is_ozonide->check_oleic Yes is_oleic Unreacted Oleic Acid present check_oleic->is_oleic Signal found? end_analysis Impurity profile established check_oleic->end_analysis No is_oleic->end_analysis Yes

Guide 2: Removing Monocarboxylic Acid Impurities

Issue: Your NMR analysis indicates the presence of monocarboxylic acids (e.g., pelargonic acid, unreacted oleic acid) alongside your desired this compound.

Troubleshooting and Removal Steps:

  • Solvent Extraction: Dicarboxylic acids have different solubility profiles compared to monocarboxylic acids. You can exploit this for separation.

    • Protocol: Dissolve the crude product in a minimal amount of a hot solvent in which the dicarboxylic acid is sparingly soluble at room temperature (e.g., water or a mixed solvent system). Upon cooling, the this compound should preferentially crystallize, leaving the more soluble monocarboxylic impurities in the mother liquor.[4]

  • Crystallization: Recrystallization is an effective method for purifying dicarboxylic acids.

    • Protocol: Dissolve the impure solid in a suitable hot solvent (e.g., ethyl acetate, acetone, or an ethanol/water mixture) to form a saturated solution. Allow the solution to cool slowly. The this compound crystals will form, and the impurities will remain in the solution. Filter the crystals and wash with a small amount of cold solvent.

  • NMR Verification: After purification, acquire a new NMR spectrum to confirm the absence of the impurity signals.

Purification_Workflow start Start: NMR shows monocarboxylic acid impurity dissolve Dissolve crude product in suitable hot solvent start->dissolve cool Cool solution slowly to induce crystallization dissolve->cool filter Filter to collect crystals cool->filter wash Wash crystals with cold solvent filter->wash dry Dry purified crystals wash->dry nmr_verify Acquire NMR of purified product dry->nmr_verify check_purity Impurities removed? nmr_verify->check_purity end_purified End: Pure product obtained check_purity->end_purified Yes repeat_purification Repeat purification (e.g., recrystallize from a different solvent) check_purity->repeat_purification No repeat_purification->dissolve

Data Presentation

Compound/Impurity ¹H NMR Chemical Shifts (δ, ppm) ¹³C NMR Chemical Shifts (δ, ppm)
This compound 5.35 (m, 2H, -CH=CH-), 2.35 (t, 4H, -CH₂COOH), 2.01 (m, 4H, -CH₂-CH=), 1.63 (m, 4H, -CH₂-CH₂COOH), 1.30 (m, 12H, -(CH₂)₆-)~179 (-COOH), ~130 (-CH=CH-), ~34 (-CH₂COOH), ~29 (aliphatic -CH₂-), ~27 (-CH₂-CH=), ~25 (-CH₂-CH₂COOH)
Oleic Acid (impurity) 5.34 (m, 2H, -CH=CH-), 2.34 (t, 2H, -CH₂COOH), 2.01 (m, 4H, -CH₂-CH=), 0.88 (t, 3H, -CH₃)~180 (-COOH), ~130 (-CH=CH-), ~34 (-CH₂COOH), ~32 (-CH₂-CH₃), ~29 (aliphatic -CH₂-), ~27 (-CH₂-CH=), ~23 (-CH₂-CH₂COOH), ~14 (-CH₃)
Aldehyde byproducts (e.g., Nonanal) 9.76 (t, 1H, -CHO), 2.42 (dt, 2H, -CH₂CHO)~203 (-CHO), ~44 (-CH₂CHO)
Ozonide/Oligomer byproducts 5.1-5.3 (broad m)Not typically resolved into sharp signals
Ethyl Acetate (solvent) 4.12 (q, 2H), 2.05 (s, 3H), 1.26 (t, 3H)171.1, 60.3, 21.1, 14.2
Dichloromethane (solvent) 5.30 (s, 2H)53.8

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis
  • Sample Weighing: Accurately weigh 10-20 mg of the this compound sample.

  • Solvent Addition: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).

  • Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. Mild heating may be applied if necessary, but allow the sample to return to room temperature before analysis.

  • Internal Standard (Optional): For quantitative analysis (qNMR), add a known amount of an internal standard.

  • Data Acquisition: Insert the NMR tube into the spectrometer and acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Protocol 2: Purification by Solvent Extraction
  • Dissolution: In a flask, add the crude this compound containing monocarboxylic acid impurities. Add a minimal volume of a hot solvent (e.g., deionized water) to dissolve the sample completely.

  • Cooling and Crystallization: Allow the flask to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystallization of the less soluble dicarboxylic acid.

  • Filtration: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining mother liquor containing the impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

  • Purity Check: Analyze the dried crystals by NMR to confirm the removal of the monocarboxylic acid impurities.

References

Technical Support Center: 9(Z)-Octadecenedioic Acid in Cosmetic Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of cosmetic emulsions formulated with 9(Z)-Octadecenedioic acid.

Troubleshooting Guides

Issue 1: Crystallization of this compound in the Emulsion

Symptoms:

  • Appearance of solid white particles in the emulsion over time.

  • Gritty texture upon application.

  • Phase separation or instability of the emulsion.

Root Causes and Solutions:

Root CauseTroubleshooting Steps
Poor Solubility This compound has low solubility in water (approximately 2.1 g/L) and many cosmetic oils.[1] To avoid crystallization, ensure it is fully solubilized during the formulation process. Consider using co-solvents such as glycols (e.g., propylene (B89431) glycol, ethoxydiglycol) or incorporating it into the oil phase with the aid of suitable esters.
Incorrect pH The solubility of this compound is pH-dependent. At a pH below its pKa values (pKa1 ≈ 4.5, pKa2 ≈ 5.5), it exists predominantly in its less soluble free acid form. Adjusting the pH to a range of 5.0-6.5 can improve its solubility and reduce the likelihood of crystallization. However, the final pH should be compatible with skin and the stability of other ingredients.
Inadequate Emulsifier System The choice of emulsifier is critical to prevent the crystallization of this compound. For water-in-oil (W/O) emulsions, PEG-30 dipolyhydroxystearate has shown good results in suppressing crystallization.[2] In oil-in-water (O/W) emulsions, non-ionic emulsifiers that form liquid crystalline structures can help to incorporate the active ingredient effectively.[2]
High Concentration of the Active The concentration of this compound that can be stably incorporated depends on the emulsion type. W/O emulsions can typically hold higher concentrations (up to 15%) without crystallization compared to O/W emulsions.[2] If high concentrations are required in an O/W system, consider advanced delivery systems like nanoemulsions or encapsulation.
Temperature Fluctuations During Storage Temperature cycling can promote crystal growth (Ostwald ripening). Store formulations in a controlled environment and perform stability testing that includes freeze-thaw cycles to assess the emulsion's robustness.
Issue 2: Emulsion Instability (Phase Separation, Creaming, Coalescence)

Symptoms:

  • Visible separation of oil and water phases.

  • Formation of a cream layer at the top or sediment at the bottom.

  • Increase in droplet size over time, leading to a change in texture and appearance.

Root Causes and Solutions:

Root CauseTroubleshooting Steps
Inappropriate Emulsifier or Concentration The Hydrophile-Lipophile Balance (HLB) of the emulsifier system must be optimized for the specific oil phase used. A combination of a low-HLB and a high-HLB emulsifier often provides better stability. Ensure the emulsifier concentration is sufficient to cover the surface of all oil droplets.
High Electrolyte Concentration This compound is a dicarboxylic acid and can contribute to the electrolyte load of the formulation, potentially destabilizing the emulsion. Use emulsifiers that are tolerant to electrolytes, such as PEG-30 dipolyhydroxystearate in W/O systems.[2]
Incorrect Processing Parameters The homogenization process (speed and duration) is crucial for creating a stable emulsion with a small and uniform droplet size. High-pressure homogenization can be beneficial. The order of addition of ingredients and the temperature of each phase during emulsification should be carefully controlled.
pH Shift Over Time A change in the pH of the emulsion during storage can affect the charge of the emulsifier and the stability of the interface, leading to coalescence. Ensure the buffering capacity of the system is adequate to maintain the target pH.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for an emulsion containing this compound?

A1: The optimal pH is a balance between the stability of the active ingredient and the overall formulation, as well as skin compatibility. A pH range of 5.0 to 6.5 is often recommended to improve the solubility of this compound and minimize crystallization. However, the stability of the emulsion itself is also pH-dependent and should be tested at different pH values. For some emulsion systems, a more acidic pH has been shown to enhance stability.

Q2: How can I increase the concentration of this compound in my O/W emulsion without causing instability?

A2: To incorporate higher concentrations of this compound in an O/W emulsion, consider the following strategies:

  • Co-solvents: Utilize glycols like ethoxydiglycol or propanediol (B1597323) in the aqueous phase to increase solubility.

  • Esterification: Using esters of this compound can improve its oil solubility and ease of incorporation.

  • Encapsulation: Encapsulating the active in liposomes or polymeric nanoparticles can protect it from interacting with the emulsion system and prevent crystallization.

  • Nanoemulsions: Formulating a nanoemulsion can increase the surface area for the active to be solubilized and improve stability.

Q3: What are the key stability tests I should perform on my this compound emulsion?

A3: A comprehensive stability testing program should include:

  • Macroscopic Evaluation: Assess changes in appearance, color, odor, and signs of phase separation at different time points.

  • Microscopic Analysis: Use polarized light microscopy to check for crystal growth and changes in droplet size and distribution.

  • pH Measurement: Monitor the pH of the emulsion over time to ensure it remains within the target range.

  • Viscosity Measurement: Changes in viscosity can indicate structural changes in the emulsion.

  • Accelerated Stability Testing:

    • Thermal Stress: Store samples at elevated temperatures (e.g., 40°C, 45°C, 50°C) to accelerate degradation and physical instability.

    • Freeze-Thaw Cycling: Subject the emulsion to multiple cycles of freezing and thawing (e.g., -10°C to 25°C) to assess its resistance to temperature fluctuations.

    • Centrifugation: Centrifuge the emulsion to accelerate creaming or sedimentation and predict long-term stability.

  • Photostability Testing: If the product is packaged in a transparent or translucent container, expose it to UV light to assess the stability of the active ingredient and the overall formulation.

Q4: Are there any known incompatibilities of this compound with other cosmetic ingredients?

A4: The primary incompatibility concern is with ingredients that can affect its solubility and the stability of the emulsion. For example, high concentrations of certain salts or highly charged polymers could potentially disrupt the emulsion. When formulating with UV filters, care must be taken to ensure both the this compound and the filters remain stable and soluble. It is crucial to conduct compatibility studies with all ingredients in the formulation.

Data Presentation

Table 1: Solubility of this compound (Azelaic Acid) in Various Solvents

SolventSolubility (g/L)Temperature (°C)
Water2.120
Water2250
Ethanol39.85 (mg/ml)Not Specified
Phosphate Buffer (pH 7.4)50 (mg/ml)Not Specified
Acetone43.34 (mg/ml)Not Specified
Benzene0.73 (mg/ml)Not Specified

Data compiled from multiple sources. Note the different units reported.

Experimental Protocols

Protocol 1: Preparation of a Basic O/W Emulsion with this compound

Objective: To prepare a stable oil-in-water emulsion containing this compound.

Materials:

  • Oil Phase:

    • Cetearyl Alcohol (and) Ceteareth-20 (Emulsifying Wax): 5.0%

    • Caprylic/Capric Triglyceride: 10.0%

    • Dimethicone: 1.0%

  • Aqueous Phase:

    • Deionized Water: q.s. to 100%

    • Glycerin: 3.0%

    • Propylene Glycol: 5.0%

    • This compound: 2.0%

  • Preservative and pH Adjuster:

    • Phenoxyethanol (and) Ethylhexylglycerin: 1.0%

    • Sodium Hydroxide solution (10%) to adjust pH

Procedure:

  • In a main beaker, combine the components of the aqueous phase (Deionized Water, Glycerin, Propylene Glycol). Begin heating to 75-80°C with gentle mixing.

  • Once the temperature reaches around 50°C, slowly add the this compound to the aqueous phase and continue heating and mixing until it is fully dissolved.

  • In a separate beaker, combine the components of the oil phase and heat to 75-80°C with mixing until all components are melted and uniform.

  • Once both phases are at 75-80°C, slowly add the oil phase to the aqueous phase with continuous homogenization.

  • Homogenize for 5-10 minutes until a uniform, white emulsion is formed.

  • Begin cooling the emulsion with gentle, continuous stirring.

  • At around 40°C, add the preservative system.

  • Continue cooling and stirring until the emulsion reaches room temperature (25°C).

  • Check the pH and adjust to the target range (e.g., 5.5-6.0) using the Sodium Hydroxide solution.

  • Homogenize again for a short period to ensure uniformity.

Protocol 2: Polarized Light Microscopy for Crystal Detection

Objective: To detect the presence of this compound crystals in a cosmetic emulsion.

Equipment:

  • Polarized Light Microscope with a rotating stage.

  • Microscope slides and coverslips.

  • Spatula.

Procedure:

  • Place a small, representative sample of the emulsion on a clean microscope slide using a spatula.

  • Carefully place a coverslip over the sample, gently pressing to create a thin, even layer and to remove any air bubbles.

  • Place the slide on the microscope stage.

  • Set up the microscope for polarized light observation by inserting both the polarizer and the analyzer and ensuring they are in a "crossed" position (resulting in a dark field of view without a sample).

  • Focus on the sample using a low-power objective first, then switch to a higher magnification (e.g., 10x, 20x, or 40x) for detailed observation.

  • Scan the sample for any bright, birefringent (doubly-refracting) particles against the dark background. Crystalline structures will appear bright, while the amorphous emulsion will remain dark.

  • Rotate the stage. Crystalline materials will exhibit extinction (disappear and reappear) at different angles of rotation.

  • Capture images of any crystalline structures observed for documentation and comparison over time.

Signaling Pathways and Mechanisms of Action

Skin Lightening Pathway

This compound is known to have skin-lightening properties. Its mechanism of action is not through direct inhibition of the tyrosinase enzyme but rather through the modulation of gene expression via the Peroxisome Proliferator-Activated Receptor (PPAR).

skin_lightening_pathway ODA 9(Z)-Octadecenedioic Acid PPARg PPARγ Receptor (in Melanocyte Nucleus) ODA->PPARg Binds to and activates RXR RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPARg->PPRE Forms heterodimer with RXR and binds to Tyrosinase_Gene Tyrosinase Gene PPRE->Tyrosinase_Gene Inhibits transcription Tyrosinase_mRNA Tyrosinase mRNA Tyrosinase_Gene->Tyrosinase_mRNA Transcription Tyrosinase_Protein Tyrosinase Protein (Enzyme) Tyrosinase_mRNA->Tyrosinase_Protein Translation Melanin_Production Melanin Production Tyrosinase_Protein->Melanin_Production Catalyzes Hyperpigmentation Reduced Hyperpigmentation Melanin_Production->Hyperpigmentation Leads to anti_acne_pathway cluster_effects Downstream Effects ODA 9(Z)-Octadecenedioic Acid PPARs PPAR Receptors (in Sebocytes and Keratinocytes) ODA->PPARs Activates Sebum Modulates Sebum Production PPARs->Sebum Inflammation Reduces Inflammatory Response PPARs->Inflammation Hyperkeratinization Normalizes Keratinocyte Proliferation PPARs->Hyperkeratinization Acne_Improvement Improvement in Acne Symptoms Sebum->Acne_Improvement Inflammation->Acne_Improvement Hyperkeratinization->Acne_Improvement stability_workflow cluster_storage Accelerated Storage Conditions Formulation Prepare Emulsion Batches Initial_Analysis Initial Analysis (T=0) - pH, Viscosity - Microscopy - Appearance Formulation->Initial_Analysis High_Temp High Temperature (e.g., 45°C) Initial_Analysis->High_Temp Cycle_Temp Freeze-Thaw Cycles (-10°C to 25°C) Initial_Analysis->Cycle_Temp RT Room Temperature (25°C - Control) Initial_Analysis->RT Interim_Analysis Interim Analysis (e.g., 1, 2, 3 months) - pH, Viscosity - Microscopy - Appearance High_Temp->Interim_Analysis Cycle_Temp->Interim_Analysis RT->Interim_Analysis Final_Analysis Final Analysis (e.g., 6 months) - Full Panel of Tests Interim_Analysis->Final_Analysis Data_Evaluation Data Evaluation and Shelf-Life Determination Final_Analysis->Data_Evaluation

References

overcoming poor solubility of 9(Z)-Octadecenedioic acid in polymerization reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the poor solubility of 9(Z)-Octadecenedioic acid in polymerization reactions.

Troubleshooting Guide

This guide addresses common problems encountered during polymerization experiments involving this compound.

Question 1: My this compound is not dissolving or is precipitating out of my chosen organic solvent during the initial setup. What are my options?

Answer:

Poor solubility of this compound, a solid at room temperature, is a primary hurdle.[1][2] Its long aliphatic chain and two polar carboxylic acid groups give it challenging amphiphilic properties. Initial steps should focus on optimizing the solvent system and physical conditions.

  • Solvent Selection: The choice of solvent is critical. While soluble in solvents like DMSO, chloroform, dichloromethane, ethyl acetate, and acetone, its solubility can be limited in others commonly used for polymerization.[3] Refer to the solubility data in Table 1.

  • Co-Solvency: Employing a co-solvent can significantly enhance solubility.[4] A small amount of a highly polar, water-miscible solvent in which the diacid is more soluble can be added to the primary reaction solvent.

  • Physical Methods:

    • Heating: Gently warming the mixture can increase the dissolution rate and saturation point.

    • Agitation: Continuous stirring or sonication can help overcome dissolution energy barriers. For instance, ultrasonic agitation is recommended when dissolving in DMSO.[1]

    • Micronization: Reducing the particle size of the solid diacid increases the surface area, which can improve the rate of dissolution.[5]

A logical approach to troubleshooting this issue is outlined in the workflow below.

start Start: Diacid Fails to Dissolve solvent_check Consult Solubility Table (Table 1) start->solvent_check heat_agitate Apply Heat & Mechanical Agitation (Stirring, Sonication) solvent_check->heat_agitate fail Issue Persists heat_agitate->fail cosolvent Introduce a Co-solvent ptc Use Phase-Transfer Catalysis (See Protocol 2) cosolvent->ptc chem_mod Consider Chemical Modification (See FAQ 2) ptc->chem_mod success Success: Proceed with Polymerization fail->cosolvent Is dissolution improving? No fail->success Yes

References

Technical Support Center: Optimizing GC-MS Analysis of Fatty Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on strategies to reduce analysis time in the Gas Chromatography-Mass Spectrometry (GC-MS) of fatty acid derivatives. Below, you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges, detailed experimental protocols, and comparative data to streamline your analytical workflow.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems you may encounter during your GC-MS analysis of fatty acid derivatives and provides actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Long Analysis Times (>30 minutes) Use of long, standard-bore columns (e.g., 30 m x 0.25 mm).Transition to a "fast GC" column, which is shorter and has a smaller internal diameter (e.g., 5-20 m x 0.10-0.18 mm).[1][2][3] This significantly reduces run time without compromising resolution when other parameters are optimized.
Slow oven temperature ramp rates.Increase the temperature ramp rate. Fast GC methods often employ rapid temperature programming.[1][2]
Sub-optimal carrier gas and flow rate.Use hydrogen as the carrier gas, as it allows for higher linear velocities and greater efficiency, leading to shorter analysis times.[1][2] If using a conventional system, increasing the linear velocity can still reduce run time.[3]
Poor Peak Shape (Tailing or Fronting) Analysis of underivatized fatty acids.Free fatty acids are polar and can interact with the GC column, leading to poor peak shape.[4][5] Derivatization to fatty acid methyl esters (FAMEs) is crucial to improve volatility and peak symmetry.[6][7][8]
Column overload.Inject a smaller sample volume or increase the split ratio to reduce the amount of sample introduced onto the column.[4]
Active sites in the injector or column.Ensure proper deactivation of the injector liner and use a high-quality, inert GC column. For challenging samples, a column with superior inertness, such as the DB-FATWAX Ultra Inert, can improve peak shape for polar compounds.[9]
Inadequate Resolution of Isomers (cis/trans) Incorrect column stationary phase.For resolving cis and trans isomers, a highly polar cyanosilicone stationary phase (e.g., SP-2560, Rt-2560) is recommended.[1][6] Standard polar columns like polyethylene (B3416737) glycol phases may not provide sufficient separation for these isomers.
Column length is insufficient for complex mixtures.While shorter columns are faster, very complex mixtures of positional and geometric isomers may require a longer column (e.g., 100 m) for complete resolution.[6]
Time-Consuming Sample Preparation Traditional, multi-step derivatization methods.Employ rapid or automated derivatization techniques. A one-step method using acetyl chloride and methanol (B129727) can be faster than traditional methods.[10][11] Automated sample preparation systems can also significantly reduce hands-on time and improve reproducibility.[12]

Frequently Asked Questions (FAQs)

Q1: What is the most effective way to significantly reduce my GC-MS analysis time for FAMEs?

A1: The most impactful strategy is to adopt "fast GC" principles. This involves using a shorter capillary column with a smaller internal diameter (e.g., 5-20 m in length, 0.10-0.18 mm I.D.) and a thinner stationary phase film.[2][3] Combining this with a faster oven temperature ramp rate and using hydrogen as the carrier gas at a higher linear velocity can reduce analysis times from over 30 minutes to as little as 5 minutes in some cases.[1]

Q2: Will switching to a shorter column compromise the resolution of my fatty acid derivatives?

A2: Not necessarily. While reducing column length can decrease theoretical plates, this can be compensated for by using a narrower internal diameter column.[3] This enhances mass transfer and efficiency, often maintaining or even improving resolution for many applications. It's important to keep the ratio of column length to internal diameter similar when scaling down.[3]

Q3: What type of GC column should I use for fast analysis of FAMEs?

A3: The choice depends on your specific analytical needs:

  • For general FAME profiling (separation by carbon chain length and degree of unsaturation): A polar polyethylene glycol (PEG) stationary phase (e.g., SUPELCOWAX™ 10, FAMEWAX, DB-FATWAX) is ideal.[1][6][9]

  • For resolving cis and trans isomers: A highly polar cyanosilicone stationary phase (e.g., SP-2380, SP-2560, Rt-2560) is the column of choice.[1][6]

Q4: Can I speed up the derivatization process as well?

A4: Yes. Traditional derivatization methods can be time-consuming.[10][13] Consider using a rapid, one-step derivatization protocol, such as the use of acetyl chloride in methanol, which can be completed quickly.[10][11] For high-throughput labs, automated sample preparation systems can streamline the entire process, reducing both time and reagent consumption while improving precision.[12]

Q5: What are the key GC-MS parameters to optimize for faster FAME analysis?

A5: Beyond column selection, focus on the following:

  • Carrier Gas: Hydrogen is preferred for its high optimal linear velocity.[1][2]

  • Oven Temperature Program: Employ a rapid heating rate.[1][2]

  • Injector Temperature: Typically set around 220-250 °C.[3]

  • Split Ratio: A higher split ratio can be used with narrower columns and helps prevent column overload.[2][4]

Experimental Protocols

Protocol 1: Fast GC-MS Analysis of FAMEs

This protocol is designed for rapid screening of a 37-component FAME mix.

1. Sample Preparation (Derivatization):

  • Fatty acids are converted to their corresponding methyl esters (FAMEs) prior to analysis. A common method involves using a reagent like boron trifluoride in methanol.[6][8] For a faster alternative, a one-step reaction with acetyl chloride in anhydrous methanol can be employed.[10]

2. GC-MS Instrumentation and Conditions:

Parameter Conventional Method Fast GC Method
GC Column 30 m x 0.25 mm I.D., 0.25 µm film10 m x 0.10 mm I.D., 0.10 µm film
Stationary Phase Polar (e.g., PEG-based)Polar (e.g., SUPELCOWAX™ 10)
Carrier Gas HeliumHydrogen
Flow Rate ~1 mL/min~0.5-1.0 mL/min
Injector Temp. 250 °C250 °C
Oven Program 100 °C (hold 4 min) to 240 °C at 3 °C/min (hold 15 min)170 °C to 225 °C at 50 °C/min
Split Ratio 20:1100:1
Approx. Run Time ~65 minutes~5 minutes

Note: These are example parameters and should be optimized for your specific instrument and application.

Protocol 2: Rapid Derivatization of Fatty Acids to FAMEs

This protocol is an adaptation of a rapid, single-step method.[10]

Materials:

  • Dried sample containing fatty acids

  • Anhydrous methanol

  • Acetyl chloride

  • Hexane (B92381) (GC grade)

  • Deionized water

  • Ice bath

  • Heating block (100°C)

  • Glass vials with caps

Procedure:

  • Place the thoroughly dried sample in a glass vial.

  • Prepare a 20:1 (v/v) mixture of anhydrous methanol to acetyl chloride by slowly adding the acetyl chloride to chilled methanol in an ice bath. Caution: This reaction is exothermic.

  • Add 2 mL of the methylation mixture and 1 mL of hexane to the sample vial.

  • Cap the vial tightly and heat at 100°C for 10 minutes.

  • Allow the vial to cool to room temperature.

  • Add 2 mL of deionized water and 2 mL of hexane. Two phases will form.

  • Carefully remove the upper hexane layer, which contains the FAMEs, and transfer it to a GC vial for analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_gcms Fast GC-MS Analysis start Dried Sample deriv Rapid Derivatization (e.g., Methanol/Acetyl Chloride) start->deriv extract Hexane Extraction deriv->extract inject Split Injection (High Split Ratio) extract->inject FAMEs in Hexane separate Separation on Short, Narrow-Bore Column (e.g., 10m x 0.10mm) inject->separate detection Mass Spectrometry Detection separate->detection end Reduced Analysis Time (~5-10 min) detection->end Data Acquisition & Analysis

Caption: Workflow for reducing GC-MS analysis time.

troubleshooting_logic start Long Analysis Time? solution1 Use Short, Narrow-Bore Column (e.g., <20m, <0.18mm ID) start->solution1 Yes no_problem Current Method is Efficient start->no_problem No solution2 Increase Oven Ramp Rate solution1->solution2 solution3 Use Hydrogen Carrier Gas solution2->solution3 solution4 Optimize Linear Velocity solution3->solution4 end Analysis Time Reduced solution4->end

Caption: Decision tree for addressing long analysis times.

References

Validation & Comparative

A Comparative Guide to the Quantification of 9(Z)-Octadecenedioic Acid in Biological Samples: GC-MS vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of dicarboxylic acids, the accurate quantification of 9(Z)-Octadecenedioic acid in biological matrices is crucial for understanding its role in various physiological and pathological processes. This guide provides an objective comparison of two powerful analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for this purpose. We present a summary of their performance characteristics, detailed experimental protocols, and visual workflows to aid in method selection and implementation.

Data Presentation: Performance Comparison

The choice between GC-MS and LC-MS/MS for the quantification of this compound often depends on the specific requirements of the study, such as sensitivity, sample throughput, and the complexity of the biological matrix. Below is a summary of typical performance characteristics for each method, compiled from validated assays for octadecenedioic acid and other long-chain dicarboxylic acids.

Performance CharacteristicGC-MS Method (derivatized)LC-MS/MS Method (derivatized)
Analyte Octadecenedioic acidDicarboxylic Acids (general)
Linearity (Correlation Coefficient) 0.998[1]>0.99
Range 250-2000 ng/mL[1]Not explicitly stated
Accuracy (Within-day) 94.5% to 102.4%[1]Not explicitly stated
Accuracy (Between-day) 97.5% to 105.8%[1]Not explicitly stated
Precision (Within-day, RSD) < 5%[1]Not explicitly stated
Precision (Between-day, RSD) < 7%[1]Not explicitly stated
Limit of Quantification (LOQ) 250 ng/mL[1]Can be in the fg range (>1000 fold more sensitive than GC/MS)[2]
Limit of Detection (LOD) Not explicitly statedCan be in the fg range[2]
Recovery 92.6% to 104.0%[1]Not explicitly stated
Derivatization Required? YesOften, for improved sensitivity

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. Here, we provide representative protocols for the quantification of this compound using both GC-MS and LC-MS/MS.

GC-MS Method: Quantification of this compound

This protocol is based on a validated method for the determination of octadecenedioic acid in biological samples and involves a derivatization step to increase the volatility of the analyte.[1]

1. Sample Preparation and Extraction:

  • Internal Standard: Add a known amount of a suitable internal standard, such as the saturated analogue 1,18-octadecanedioic acid, to the biological sample (e.g., plasma, tissue homogenate).

  • Extraction: Extract the this compound and the internal standard from the matrix using a suitable organic solvent, such as methanol.[1] Vortex the mixture and centrifuge to separate the layers.

  • Drying: Transfer the supernatant to a clean tube and evaporate the solvent to dryness under a stream of nitrogen.

2. Derivatization:

  • Reagent: Add a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried extract.[1]

  • Reaction: Cap the vial and heat at a controlled temperature (e.g., 60-70°C) for a specified time (e.g., 30-60 minutes) to convert the carboxylic acid groups to their trimethylsilyl (B98337) (TMS) esters.

  • Cooling: Allow the sample to cool to room temperature before GC-MS analysis.

3. GC-MS Analysis:

  • Injection: Inject an aliquot of the derivatized sample into the GC-MS system.

  • Chromatographic Separation: Use a suitable capillary column (e.g., a nonpolar or medium-polarity column) to separate the TMS-derivatized this compound from other components. An exemplary oven temperature program would be an initial hold at a lower temperature, followed by a ramp to a higher temperature to ensure elution of the analyte.

  • Mass Spectrometric Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for quantitative analysis.[1] Monitor characteristic ions for the TMS derivatives of both this compound and the internal standard.

  • Quantification: Create a calibration curve by analyzing standards of known concentrations. Determine the concentration of this compound in the biological samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

GC_MS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Extract Solvent Extraction Add_IS->Extract Dry Evaporate to Dryness Extract->Dry Add_Deriv Add Silylating Agent (BSTFA) Dry->Add_Deriv Heat Heat to form TMS esters Add_Deriv->Heat Inject Inject into GC-MS Heat->Inject Separate Chromatographic Separation Inject->Separate Detect MS Detection (SIM mode) Separate->Detect Quantify Quantification Detect->Quantify

GC-MS Experimental Workflow
LC-MS/MS Method: A High-Sensitivity Alternative

LC-MS/MS offers an alternative with potentially higher sensitivity, often still benefiting from derivatization to enhance ionization efficiency. This protocol outlines a general approach for the analysis of dicarboxylic acids.

1. Sample Preparation and Protein Precipitation:

  • Internal Standard: Add a suitable stable isotope-labeled internal standard to the biological sample.

  • Protein Precipitation: Precipitate proteins by adding a cold organic solvent like acetonitrile. Vortex and centrifuge to pellet the proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the dicarboxylic acids.

2. Derivatization (Optional but Recommended for High Sensitivity):

  • Charge-Reversal Derivatization: For enhanced sensitivity in positive ion mode, a charge-reversal derivatization can be performed. This involves reacting the carboxylic acid groups with a reagent like dimethylaminophenacyl bromide (DmPABr) to introduce a permanently charged moiety.[2]

  • Reaction: The derivatization reaction is typically carried out under specific pH and temperature conditions.

  • Quenching: Quench the reaction after a set time.

3. LC-MS/MS Analysis:

  • Injection: Inject the prepared sample into the LC-MS/MS system.

  • Chromatographic Separation: Use a reversed-phase column (e.g., C18) for separation. A gradient elution with mobile phases such as water and acetonitrile, often with additives like formic acid, is typically employed.

  • Mass Spectrometric Detection: Operate the tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion of the derivatized this compound and monitoring a specific product ion generated through collision-induced dissociation. This provides high selectivity.

  • Quantification: Generate a calibration curve using derivatized standards. Quantify the analyte in the biological samples based on the peak area ratio to the internal standard.

LC_MS_MS_Workflow cluster_prep_lc Sample Preparation cluster_deriv_lc Derivatization (Optional) cluster_analysis_lc LC-MS/MS Analysis Sample_LC Biological Sample Add_IS_LC Add Internal Standard Sample_LC->Add_IS_LC Precipitate Protein Precipitation Add_IS_LC->Precipitate Supernatant Collect Supernatant Precipitate->Supernatant Derivatize_LC Charge-Reversal Derivatization Supernatant->Derivatize_LC Inject_LC Inject into LC-MS/MS Derivatize_LC->Inject_LC Separate_LC Chromatographic Separation Inject_LC->Separate_LC Detect_LC MS/MS Detection (MRM mode) Separate_LC->Detect_LC Quantify_LC Quantification Detect_LC->Quantify_LC

LC-MS/MS Experimental Workflow

References

A Comparative Analysis of 9(Z)-Octadecenedioic Acid and Azelaic Acid for the Treatment of Hyperpigmentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hyperpigmentary disorders, such as melasma and post-inflammatory hyperpigmentation, present significant challenges in dermatology. The demand for effective and well-tolerated depigmenting agents has led to the investigation of various compounds, including dicarboxylic acids. This guide provides a detailed comparative study of two such acids: 9(Z)-Octadecenedioic acid (ODA) and azelaic acid (AzA), focusing on their mechanisms of action, in vitro and clinical efficacy, and experimental protocols to support further research and development.

Mechanism of Action: A Tale of Two Pathways

While both ODA and AzA are effective in reducing hyperpigmentation, they operate through distinct molecular mechanisms. Azelaic acid acts as a direct competitive inhibitor of tyrosinase, the key enzyme in melanin (B1238610) synthesis.[1] In contrast, this compound does not directly inhibit the tyrosinase enzyme but rather modulates the expression of the tyrosinase gene.[2]

This compound (ODA): The primary mechanism of ODA involves the activation of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[2] Binding to this nuclear receptor leads to a downstream reduction in tyrosinase mRNA and subsequent protein levels, ultimately decreasing melanin production.[2] This mode of action suggests a regulatory role at the genomic level.

Azelaic Acid (AzA): Azelaic acid's mechanism is multi-faceted. It is a competitive inhibitor of tyrosinase, directly competing with the substrate L-tyrosine.[1] Beyond this, it possesses anti-inflammatory and antioxidant properties, which can be beneficial in addressing the inflammatory component of some hyperpigmentary disorders.[1]

Comparative Data on Efficacy

The following tables summarize the available quantitative data from in vitro and clinical studies to facilitate a direct comparison of the two acids.

Table 1: In Vitro Efficacy Comparison

ParameterThis compound (ODA)Azelaic Acid (AzA)Reference
Primary Mechanism PPARγ agonist, reduces tyrosinase gene expressionCompetitive tyrosinase inhibitor[1][2]
Melanin Reduction in B16F10 Cells Dose-dependent reduction in melanogenesis.At 100 µg/mL, melanin content was significantly lower than the untreated group.[3]
Tyrosinase Inhibition (IC50) Not a direct inhibitor, IC50 not applicable.Reported as a competitive inhibitor, but specific IC50 values from standardized mushroom tyrosinase assays are not consistently available in the reviewed literature.[2]

Table 2: Clinical Efficacy Comparison

Study ParameterThis compound (ODA)Azelaic Acid (AzA)Reference
Concentration Used 1-2%15-20%[4][5]
Clinical Trial Outcomes A 2% formulation showed a significant reduction in skin color after 8 weeks. A study comparing 1% ODA to 2% hydroquinone (B1673460) found them to be equally effective in reducing melasma by over 40% after 12 weeks.A 20% cream was found to be as effective as 4% hydroquinone for melasma. A 15% gel showed efficacy in reducing post-inflammatory hyperpigmentation.[6][7]
Comparative Clinical Trial A clinical trial comparing 2% ODA with 20% AzA for acne showed ODA to be favorable with fewer sensory side effects.In the same acne study, 20% AzA was effective but with more reported sensory side effects.[4]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. Below are generalized methodologies for key experiments cited in the literature for evaluating the efficacy of depigmenting agents.

Tyrosinase Inhibition Assay (Mushroom Tyrosinase)

This in vitro assay is a standard method for screening potential tyrosinase inhibitors.

Principle: Mushroom tyrosinase catalyzes the oxidation of L-DOPA to dopachrome (B613829), which can be measured spectrophotometrically at 475 nm. The presence of a tyrosinase inhibitor will reduce the rate of dopachrome formation.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (substrate)

  • Phosphate (B84403) buffer (pH 6.8)

  • Test compounds (ODA, AzA) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of mushroom tyrosinase in phosphate buffer.

  • In a 96-well plate, add the tyrosinase solution to wells containing various concentrations of the test compounds and a control (solvent only).

  • Pre-incubate the plate for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 25°C).

  • Initiate the reaction by adding L-DOPA solution to all wells.

  • Immediately measure the absorbance at 475 nm and continue to take readings at regular intervals.

  • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound compared to the control.

  • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined from a dose-response curve.

Melanin Content Assay in B16F10 Melanoma Cells

This cell-based assay evaluates the effect of test compounds on melanin production in a commonly used melanoma cell line.

Principle: B16F10 cells are stimulated to produce melanin. After treatment with the test compound, the cells are lysed, and the melanin content is quantified by measuring the absorbance of the lysate.

Materials:

  • B16F10 mouse melanoma cells

  • Cell culture medium (e.g., DMEM) with fetal bovine serum and antibiotics

  • α-Melanocyte-stimulating hormone (α-MSH) to stimulate melanogenesis

  • Test compounds (ODA, AzA)

  • Phosphate-buffered saline (PBS)

  • 1N NaOH

  • 96-well plate or other culture vessels

  • Microplate reader

Procedure:

  • Seed B16F10 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds in the presence of α-MSH for a specified period (e.g., 72 hours).

  • After incubation, wash the cells with PBS.

  • Lyse the cells with 1N NaOH and incubate to dissolve the melanin.

  • Measure the absorbance of the lysate at 405 nm using a microplate reader.

  • Normalize the melanin content to the total protein content of the cells to account for any effects on cell proliferation.

  • Express the results as a percentage of the melanin content in treated cells compared to the untreated (control) cells.

Visualizing the Mechanisms and Workflows

To further elucidate the distinct pathways and experimental processes, the following diagrams have been generated using the DOT language.

cluster_ODA This compound (ODA) Pathway cluster_AzA Azelaic Acid (AzA) Pathway ODA ODA PPARg PPARγ ODA->PPARg Binds to & Activates Nucleus Nucleus PPARg->Nucleus Translocates to Tyrosinase_mRNA Tyrosinase mRNA Nucleus->Tyrosinase_mRNA Reduces Transcription Tyrosinase_Protein Tyrosinase Protein Tyrosinase_mRNA->Tyrosinase_Protein Reduced Translation Melanin Melanin Tyrosinase_Protein->Melanin Decreased Synthesis AzA Azelaic Acid Tyrosinase Tyrosinase Enzyme AzA->Tyrosinase Competitively Inhibits Melanin_AzA Melanin Tyrosinase->Melanin_AzA Blocked Conversion L_Tyrosine L-Tyrosine L_Tyrosine->Tyrosinase cluster_workflow Experimental Workflow for Efficacy Testing cluster_invitro In Vitro Assays cluster_clinical Clinical Trial Tyrosinase_Assay Tyrosinase Inhibition Assay (Mushroom Tyrosinase) Melanin_Assay Melanin Content Assay (B16F10 cells) Patient_Recruitment Patient Recruitment (Hyperpigmentation) Baseline Baseline Assessment (e.g., MASI score) Patient_Recruitment->Baseline Treatment Treatment Application (ODA or AzA) Baseline->Treatment Follow_up Follow-up Assessments Treatment->Follow_up Data_Analysis Data Analysis Follow_up->Data_Analysis

References

Performance Showdown: 9(Z)-Octadecenedioic Acid Versus Saturated C18 Dicarboxylic Acids in Polyamides

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the impact of unsaturation on polyamide properties reveals a trade-off between flexibility and thermal performance. Polyamides derived from the bio-based, unsaturated 9(Z)-Octadecenedioic acid exhibit lower melting and glass transition temperatures compared to their counterparts made from saturated C18 dicarboxylic acids like octadecanedioic acid. This difference, stemming from the kinked structure of the cis-double bond, offers a unique set of properties catering to different application needs.

The introduction of a cis-double bond in the backbone of a polyamide chain disrupts the regular packing of polymer chains, leading to a decrease in crystallinity. This is reflected in the lower melting points (Tm) and glass transition temperatures (Tg) of polyamides based on this compound, which range from 157 to 220 °C and 25 to 121 °C, respectively.[1] In contrast, polyamides synthesized from the fully saturated octadecanedioic acid display higher melting points, generally exceeding 200°C. For instance, Nylon 6,18, synthesized from hexamethylenediamine (B150038) and octadecanedioic acid, exhibits a melting point of 219°C.

While the thermal stability of these unsaturated polyamides is comparable to that of linear saturated polyamides, the lower melting and crystallization temperatures are a direct consequence of the molecular structure.[1] This inherent flexibility, however, can be advantageous for applications requiring lower processing temperatures and enhanced elasticity.

Unpacking the Performance Data: A Comparative Analysis

To illustrate the performance differences, the following tables summarize the thermal properties of polyamides synthesized from both saturated and unsaturated C18 dicarboxylic acids.

Table 1: Thermal Properties of Polyamides from Octadecanedioic Acid (Saturated C18)

Polyamide NameDiamine UsedMelting Temperature (Tm) (°C)Crystallization Temperature (Tc) (°C)Decomposition Temperature (Td) (°C)
Nylon 2,18Ethylenediamine269247425
Nylon 3,181,3-Diaminopropane224196436
Nylon 4,181,4-Diaminobutane236212441
Nylon 6,18Hexamethylenediamine219192450
Nylon 8,181,8-Diaminooctane205185452
Nylon 9,181,9-Diaminononane195165452
Nylon 12,181,12-Diaminododecane189171453

Data sourced from Bennett and Mathias (2005).

Table 2: Thermal Properties of Polyamides from this compound (Unsaturated C18)

Polyamide TypeDiamine UsedMelting Temperature (Tm) (°C)Glass Transition Temperature (Tg) (°C)
Unsaturated C18 PolyamidesVarious Diamines157 - 22025 - 121

Data represents a reported range from various diamines.[1]

The data clearly indicates that the presence of the double bond in this compound leads to a general decrease in the melting temperature of the resulting polyamides compared to those derived from the saturated octadecanedioic acid.

Behind the Synthesis: Experimental Protocols

The synthesis of these polyamides typically involves a melt polycondensation reaction between the dicarboxylic acid and a diamine.

Experimental Protocol for Polyamides from Octadecanedioic Acid

This procedure is based on the melt polycondensation technique described by Bennett and Mathias (2005).

Materials:

  • Octadecanedioic acid

  • Equimolar amount of a selected diamine (e.g., hexamethylenediamine for Nylon 6,18)

Procedure:

  • Equimolar amounts of octadecanedioic acid and the chosen diamine are charged into a test tube.

  • The test tube is flushed with nitrogen for approximately one hour to create an inert atmosphere.

  • The reaction vessel is then heated in a high-temperature wax bath to over 220°C.

  • The reaction is allowed to proceed for 3-4 hours under a positive nitrogen atmosphere to facilitate the removal of water as a byproduct of the condensation reaction.

  • The resulting polymer is then cooled and collected.

Characterization:

  • Thermal Analysis: Differential Scanning Calorimetry (DSC) is used to determine the melting (Tm) and crystallization (Tc) temperatures. Thermogravimetric Analysis (TGA) is employed to determine the decomposition temperature (Td).

  • Spectroscopic Analysis: Techniques like Fourier-transform infrared spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the chemical structure of the polyamide.

General Experimental Protocol for Polyamides from this compound

A similar melt polycondensation approach is used for the synthesis of polyamides from this compound.

Materials:

  • This compound

  • Equimolar amount of a selected diamine

Procedure:

  • Equimolar amounts of this compound and a diamine are combined in a reaction vessel.

  • The system is purged with an inert gas (e.g., nitrogen or argon).

  • The temperature is gradually raised to the melting point of the monomers to initiate the polycondensation reaction in the melt phase.

  • The reaction is continued under vacuum or a continuous flow of inert gas to remove the water byproduct and drive the polymerization to completion.

  • The resulting polymer is then cooled and purified.

Characterization: The characterization methods are consistent with those used for saturated polyamides, including DSC for thermal transitions (Tm and Tg), TGA for thermal stability, and FTIR and NMR for structural verification. Mechanical properties such as tensile strength and modulus would be determined using a universal testing machine.

Visualizing the Process and Logic

To better understand the workflow and the relationships between the components, the following diagrams are provided.

PolyamideSynthesisWorkflow Experimental Workflow for Polyamide Synthesis cluster_reactants Reactant Preparation cluster_reaction Polycondensation cluster_analysis Polymer Characterization Diacid Dicarboxylic Acid (Saturated or Unsaturated C18) Mixing Equimolar Mixing Diacid->Mixing Diamine Diamine (e.g., Hexamethylenediamine) Diamine->Mixing Heating Heating under N2 (>220°C) Mixing->Heating Polymerization Melt Polycondensation (3-4 hours) Heating->Polymerization Thermal Thermal Analysis (DSC, TGA) Polymerization->Thermal Spectroscopic Spectroscopic Analysis (FTIR, NMR) Polymerization->Spectroscopic Mechanical Mechanical Testing Polymerization->Mechanical

Caption: Experimental workflow for polyamide synthesis.

PropertyRelationship Structure-Property Relationship in C18 Polyamides Unsaturated This compound (Unsaturated) Structure_Unsat Kinked Chain Structure Unsaturated->Structure_Unsat leads to Saturated Octadecanedioic Acid (Saturated) Structure_Sat Linear Chain Structure Saturated->Structure_Sat leads to Property_Unsat Lower Crystallinity Lower Tm & Tg Increased Flexibility Structure_Unsat->Property_Unsat results in Property_Sat Higher Crystallinity Higher Tm & Tg Increased Rigidity Structure_Sat->Property_Sat results in

Caption: Impact of C18 diacid structure on polyamide properties.

References

A Comparative Guide to Inter-Laboratory Validation of Analytical Methods for Long-Chain Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the two primary analytical methods for the quantification of long-chain dicarboxylic acids (LCDAs): Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information presented is synthesized from established analytical methodologies and inter-laboratory proficiency testing data to assist in method selection, validation, and implementation for research and drug development applications.

Long-chain dicarboxylic acids are important molecules in various physiological and pathological processes. Their accurate quantification is crucial for biomarker discovery and in the development of novel therapeutics. The choice between GC-MS and LC-MS/MS for their analysis depends on several factors, including the specific LCDAs of interest, the sample matrix, required sensitivity, and analytical throughput. This guide outlines the experimental protocols for both methods and presents a comparative summary of their performance characteristics.

Method Comparison: GC-MS vs. LC-MS/MS

Historically, GC-MS has been considered the gold standard for the analysis of organic acids, including LCDAs. However, recent advancements in LC-MS/MS technology offer significant advantages in terms of sample preparation, speed, and sensitivity.

Data Presentation: A Comparative Overview of Validation Parameters

The selection of an analytical method is critically guided by its performance metrics. The following tables summarize typical validation parameters for the quantification of long-chain dicarboxylic acids, providing a basis for comparing GC-MS and LC-MS/MS.

Table 1: Comparison of Key Validation Parameters for GC-MS and LC-MS/MS in Long-Chain Dicarboxylic Acid Analysis

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Key Considerations
Linearity (R²) Typically ≥ 0.99Typically ≥ 0.99[1]Both methods demonstrate excellent linearity over a wide concentration range.
Precision (CV%) Intra-day: <10%, Inter-day: <15%[1]Intra-day: <10%, Inter-day: <15%[2][3][4]Both methods offer good precision, with LC-MS/MS often showing slightly better reproducibility due to reduced sample preparation complexity.
Accuracy (% Recovery) 85-115%[1]90-110%[3][5]Both methods provide high accuracy, with the choice of internal standards being critical for both.
Limit of Quantification (LOQ) Analyte and matrix dependent, generally in the low µmol/L range.[1]Generally lower than GC-MS, often in the nmol/L to pmol/L range.[2][3][6]LC-MS/MS is significantly more sensitive, making it suitable for trace-level quantification.
Sample Preparation Multi-step: Extraction, derivatization (required for volatility)Simpler: Often protein precipitation followed by direct injection or a simpler derivatization.The derivatization step in GC-MS is time-consuming and a potential source of variability.
Analysis Time per Sample 20-40 minutes5-15 minutesLC-MS/MS offers higher throughput.
Compound Coverage Broad, but limited to thermally stable and volatile compounds (after derivatization).Wider range of compounds, including thermally labile and less volatile LCDAs.LC-MS/MS is more versatile for a broader range of dicarboxylic acids.

Table 2: Comparative Limits of Detection (LODs) for a Range of Dicarboxylic Acids (pg injected) [7]

Dicarboxylic AcidGC-MS (after derivatization)LC-MS/MS (direct analysis)
Malonic Acid (C3) 5-405-40
Succinic Acid (C4) 5-405-40
Glutaric Acid (C5) 5-405-40
Adipic Acid (C6) 5-405-40
Pimelic Acid (C7) 5-405-40
Suberic Acid (C8) 5-405-40
Azelaic Acid (C9) 5-405-40
Sebacic Acid (C10) 5-405-40
Undecanedioic Acid (C11) 5-405-40
Dodecanedioic Acid (C12) 5-405-40
Brassylic Acid (C13) 5-405-40
Thapsic Acid (C14) 5-405-40

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of long-chain dicarboxylic acids using both GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a well-established and robust method for the analysis of long-chain dicarboxylic acids, which requires a derivatization step to increase the volatility of the analytes.

1. Sample Preparation (Urine)

  • Aliquoting: Take a 1 mL aliquot of urine.

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte of interest).

  • Extraction: Perform a liquid-liquid extraction using an organic solvent such as ethyl acetate (B1210297) after acidification of the sample.

  • Drying: Evaporate the organic extract to dryness under a gentle stream of nitrogen.

  • Derivatization: Reconstitute the dried extract in a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat to form trimethylsilyl (B98337) (TMS) esters.

2. GC-MS Conditions

  • GC System: A gas chromatograph equipped with a capillary column suitable for fatty acid methyl ester analysis (e.g., DB-5ms).

  • Injection: Inject 1-2 µL of the derivatized sample in split or splitless mode.

  • Oven Temperature Program: A temperature gradient is used to separate the dicarboxylic acids, for example, starting at 100°C and ramping up to 300°C.

  • Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.

  • Data Acquisition: Acquire data in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity.

3. Data Analysis

  • Identify the dicarboxylic acids based on their retention times and mass spectra compared to known standards.

  • Quantify the analytes by comparing the peak areas of the target compounds to their corresponding internal standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers a more direct and often more sensitive approach for the analysis of long-chain dicarboxylic acids.

1. Sample Preparation (Plasma/Serum)

  • Aliquoting: Take a 100 µL aliquot of plasma or serum.

  • Protein Precipitation: Add 3 volumes of ice-cold acetonitrile (B52724) containing an appropriate internal standard to precipitate proteins.

  • Centrifugation: Vortex and centrifuge the samples to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer the supernatant to a new tube or vial for analysis.

  • Drying and Reconstitution (Optional): The supernatant can be evaporated to dryness and reconstituted in the initial mobile phase to enhance sensitivity.

2. LC-MS/MS Conditions

  • LC System: An ultra-high performance liquid chromatography (UHPLC) system is preferred for better resolution and faster analysis times.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing a small amount of an acid (e.g., 0.1% formic acid), is typically employed.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is commonly used.

  • Data Acquisition: Use Multiple Reaction Monitoring (MRM) for targeted quantification, which provides high selectivity and sensitivity.

3. Data Analysis

  • Identify the dicarboxylic acids based on their retention times and specific MRM transitions.

  • Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against a calibration curve.

Mandatory Visualization

Inter-Laboratory Validation Workflow

The following diagram illustrates a typical workflow for an inter-laboratory validation study of analytical methods for long-chain dicarboxylic acids.

Inter-Laboratory Validation Workflow Inter-Laboratory Validation Workflow for LCDA Analysis cluster_0 Planning & Preparation Phase cluster_1 Execution Phase cluster_2 Data Analysis & Reporting Phase Protocol_Development Development of a Detailed Validation Protocol Sample_Preparation Preparation & Homogenization of Validation Samples Protocol_Development->Sample_Preparation Lab_Recruitment Recruitment of Participating Laboratories Sample_Preparation->Lab_Recruitment Sample_Distribution Distribution of Blinded Samples to Laboratories Lab_Recruitment->Sample_Distribution Sample_Analysis Analysis of Samples by Each Laboratory (GC-MS & LC-MS/MS) Sample_Distribution->Sample_Analysis Data_Submission Submission of Raw Data and Calculated Results Sample_Analysis->Data_Submission Statistical_Analysis Statistical Analysis of Data (Precision, Accuracy, Linearity) Data_Submission->Statistical_Analysis Performance_Evaluation Evaluation of Method Performance and Inter-Laboratory Variability Statistical_Analysis->Performance_Evaluation Final_Report Generation of a Comprehensive Validation Report Performance_Evaluation->Final_Report

Caption: A flowchart of the inter-laboratory validation process.

Signaling Pathway (Illustrative Example)

While not a direct signaling pathway, the following diagram illustrates the analytical pathway from sample to result for the two compared methods.

Analytical Pathways for LCDA Quantification Analytical Pathways for LCDA Quantification cluster_gcms GC-MS Method cluster_lcms LC-MS/MS Method GCMS_Sample Biological Sample (e.g., Urine) GCMS_Extraction Liquid-Liquid Extraction GCMS_Sample->GCMS_Extraction GCMS_Derivatization Derivatization (e.g., Silylation) GCMS_Extraction->GCMS_Derivatization GCMS_Analysis GC-MS Analysis GCMS_Derivatization->GCMS_Analysis GCMS_Result Quantitative Result GCMS_Analysis->GCMS_Result LCMS_Sample Biological Sample (e.g., Plasma) LCMS_Precipitation Protein Precipitation LCMS_Sample->LCMS_Precipitation LCMS_Analysis Direct LC-MS/MS Analysis LCMS_Precipitation->LCMS_Analysis LCMS_Result Quantitative Result LCMS_Analysis->LCMS_Result

Caption: A comparison of the analytical workflows for GC-MS and LC-MS/MS.

Conclusion

Both GC-MS and LC-MS/MS are powerful and reliable techniques for the quantitative analysis of long-chain dicarboxylic acids. The choice of method should be guided by the specific requirements of the study, including the desired sensitivity, the number of samples, and the availability of instrumentation. For high-throughput analysis and applications requiring the highest sensitivity, LC-MS/MS is generally the preferred method. However, GC-MS remains a robust and valuable tool, particularly in laboratories where it is already well-established. Proper method validation, ideally through inter-laboratory comparison studies, is essential to ensure the accuracy and comparability of results.

References

A Comparative Analysis of 9(Z)-Octadecenedioic Acid and Other Tyrosinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Efficacy and Mechanism of Action

In the landscape of dermatological and cosmetic research, the inhibition of tyrosinase, the rate-limiting enzyme in melanin (B1238610) synthesis, remains a primary strategy for addressing hyperpigmentation. This guide provides a comprehensive comparison of 9(Z)-Octadecenedioic acid (also known as dioic acid) with established tyrosinase inhibitors: hydroquinone (B1673460), kojic acid, and arbutin (B1665170). The focus is on their distinct mechanisms of action and a review of their inhibitory efficacy based on available experimental data.

Differentiated Mechanisms of Action

While all four compounds aim to reduce melanin production, their biochemical strategies differ significantly. Hydroquinone, kojic acid, and arbutin are direct inhibitors of the tyrosinase enzyme, interfering with its catalytic activity. In contrast, this compound operates at the transcriptional level, reducing the synthesis of the tyrosinase enzyme itself.

This compound: This dicarboxylic acid does not directly inhibit the tyrosinase enzyme. Instead, it is known to bind to and activate the peroxisome proliferator-activated receptor gamma (PPARγ)[1][2]. This activation leads to a downstream reduction in the transcription of the tyrosinase gene (TYR), resulting in decreased production of tyrosinase mRNA and, consequently, lower levels of the tyrosinase enzyme[2][3].

Hydroquinone: Considered a benchmark for topical skin lightening, hydroquinone acts as a competitive inhibitor of tyrosinase[4][5]. It competes with the natural substrate, L-tyrosine, for the active site of the enzyme. Additionally, it is a substrate for tyrosinase, leading to the formation of reactive oxygen species and quinones that can cause melanocyte cytotoxicity.

Kojic Acid: This fungal metabolite is a well-established tyrosinase inhibitor[6][7]. Its primary mechanism involves chelating the copper ions within the active site of the tyrosinase enzyme, which are essential for its catalytic function[6]. This action can result in mixed-type inhibition.

Arbutin (β-arbutin): A naturally occurring hydroquinone derivative, arbutin functions as a competitive inhibitor of tyrosinase, competing with L-DOPA for the enzyme's active site. It is considered a more stable and less irritating alternative to hydroquinone.

Quantitative Comparison of Inhibitory Efficacy

The efficacy of direct tyrosinase inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. It is crucial to note that IC50 values can vary significantly based on experimental conditions, such as the source of the tyrosinase (e.g., mushroom vs. human) and the substrate used (e.g., L-tyrosine or L-DOPA)[5][8].

Due to its mechanism of action targeting gene expression, a direct IC50 value for the enzymatic inhibition of tyrosinase by this compound is not its primary efficacy metric and is not available in the reviewed literature. Its effectiveness is demonstrated through in vitro and in vivo studies showing reduced melanogenesis[3][9][10].

The table below summarizes the reported IC50 values for hydroquinone, kojic acid, and arbutin against mushroom tyrosinase, which is commonly used in in vitro screening assays.

CompoundTyrosinase SourceSubstrateIC50 (µM)
HydroquinoneMushroomL-Tyrosine22.78 ± 0.16[4]
Kojic AcidMushroomL-Tyrosine70 ± 7[7]
Kojic AcidMushroomL-DOPA28.50 ± 1.10[4]
β-ArbutinMushroomL-Tyrosine1687 ± 181[7]

Note: The IC50 values presented are from different studies and should be interpreted with consideration of the varying experimental conditions.

Experimental Protocols

A standardized in vitro mushroom tyrosinase inhibition assay is fundamental for the comparative evaluation of direct inhibitors.

In Vitro Mushroom Tyrosinase Inhibition Assay (L-DOPA as Substrate)

1. Materials and Reagents:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • Phosphate (B84403) Buffer (e.g., 50 mM, pH 6.8)

  • Dimethyl Sulfoxide (DMSO) for dissolving inhibitors

  • Test inhibitors (Hydroquinone, Kojic Acid, Arbutin)

  • 96-well microplate

  • Microplate reader

2. Preparation of Solutions:

  • Enzyme Solution: Prepare a stock solution of mushroom tyrosinase in phosphate buffer. The final concentration in the assay well is typically around 20-30 U/mL.

  • Substrate Solution: Prepare a stock solution of L-DOPA in phosphate buffer. The final concentration in the assay well is typically 2.5-8 mM.

  • Inhibitor Solutions: Dissolve the test inhibitors in DMSO to create stock solutions. Further dilute with phosphate buffer to achieve a range of desired concentrations. Ensure the final DMSO concentration in the assay well does not exceed a level that affects enzyme activity (typically <1%).

3. Assay Procedure:

  • In a 96-well plate, add 20 µL of the inhibitor solution at various concentrations.

  • Add 160 µL of the L-DOPA substrate solution to each well.

  • Initiate the reaction by adding 20 µL of the mushroom tyrosinase solution to each well.

  • Immediately measure the absorbance at 475 nm (for dopachrome (B613829) formation) at regular intervals (e.g., every minute) for a specified period (e.g., 20-30 minutes) at a constant temperature (e.g., 37°C).

4. Data Analysis:

  • Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot.

  • The percent inhibition is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

  • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.

Visualizing the Mechanisms

Signaling Pathway of this compound

G ODA 9(Z)-Octadecenedioic Acid PPAR PPARγ ODA->PPAR Binds to & Activates TYR_Gene Tyrosinase Gene (TYR) PPAR->TYR_Gene Reduces Transcription TYR_mRNA Tyrosinase mRNA TYR_Gene->TYR_mRNA TYR_Enzyme Tyrosinase Enzyme TYR_mRNA->TYR_Enzyme Translation Melanin Melanin Synthesis TYR_Enzyme->Melanin Catalyzes

Caption: Mechanism of this compound on Tyrosinase Expression.

Experimental Workflow for Tyrosinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Inhibitor Inhibitor Solution Plate 96-well Plate Inhibitor->Plate Substrate Substrate (L-DOPA) Solution Substrate->Plate Enzyme Tyrosinase Solution Enzyme->Plate Incubation Incubation & Reaction Plate->Incubation Reader Microplate Reader Incubation->Reader Measure Absorbance Rate Calculate Reaction Rate Reader->Rate Inhibition Calculate % Inhibition Rate->Inhibition IC50 Determine IC50 Inhibition->IC50

Caption: Workflow for an in vitro tyrosinase inhibition assay.

References

A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for the Analysis of 9(Z)-Octadecenedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of analytical chemistry, the precise and accurate quantification of dicarboxylic acids is crucial for various fields, including pharmaceutical research, clinical diagnostics, and industrial quality control. 9(Z)-Octadecenedioic acid, a C18 unsaturated dicarboxylic acid, is one such compound of interest. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and commonly employed analytical techniques for the quantification of organic molecules. This guide provides a comprehensive comparison of these two methods for the analysis of this compound, complete with experimental protocols and performance data to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their needs.

While both HPLC and GC-MS are capable of analyzing this compound, they operate on different principles, leading to distinct advantages and limitations. HPLC is a versatile technique well-suited for non-volatile and thermally labile compounds, often allowing for direct analysis without derivatization.[1] In contrast, GC-MS is renowned for its high sensitivity and selectivity, particularly for volatile compounds.[2] For non-volatile analytes like dicarboxylic acids, a derivatization step is typically necessary to increase their volatility for GC analysis.[3][4]

Comparative Performance of HPLC and GC-MS

The selection of an analytical method is often dictated by its performance characteristics. The following table summarizes the typical validation parameters for the analysis of this compound using HPLC and GC-MS. It is important to note that these values are representative and can vary depending on the specific instrumentation, sample matrix, and experimental conditions.

Validation ParameterHPLCGC-MS
Linearity (R²) > 0.999> 0.998[3]
Range 0.5 - 100 µg/mL250 - 2000 ng/mL[3][4]
Accuracy (% Recovery) 95 - 105%94.5 - 105.8%[3][4]
Precision (%RSD) < 5%Within-day: < 5%, Between-day: < 7%[3][4]
Limit of Detection (LOD) ~ 0.1 µg/mLLower ng/mL range
Limit of Quantification (LOQ) ~ 0.5 µg/mL250 ng/mL[3][4]
Derivatization Not typically requiredRequired (e.g., silylation)[3][4]
Sample Throughput Generally higherCan be lower due to sample preparation
Selectivity GoodExcellent (with mass analyzer)

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of this compound by HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a reversed-phase HPLC method suitable for the quantification of this compound.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water containing a small percentage of an acid (e.g., 0.1% formic acid or phosphoric acid) to ensure the analyte is in its protonated form.[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detector at a low wavelength (e.g., 210 nm) or an Evaporative Light Scattering Detector (ELSD).

  • Injection Volume: 10 µL.

3. Calibration:

  • Prepare a series of standard solutions of this compound of known concentrations.

  • Inject the standards and construct a calibration curve by plotting the peak area against the concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol describes a GC-MS method for the analysis of this compound following a derivatization step.

1. Sample Preparation and Derivatization: [3][4]

  • Extract the this compound from the sample matrix using a suitable solvent like methanol.

  • Add an internal standard, such as a saturated analogue like 1,18-octadecanedioic acid.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • To the dried residue, add a derivatizing agent. A common choice is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS).

  • Heat the mixture (e.g., at 75°C for 1 hour) to ensure complete conversion to the trimethylsilyl (B98337) (TMS) derivative.

2. GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to elute the derivatized analyte.

  • MS Interface Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Spectrometer Mode: Electron Ionization (EI) at 70 eV. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[3][4]

3. Calibration:

  • Prepare and derivatize a series of standard solutions of this compound with the internal standard.

  • Inject the derivatized standards and construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

Methodology Visualization

To better illustrate the processes involved, the following diagrams outline the experimental workflows and the logical comparison between the two analytical techniques.

experimental_workflow cluster_hplc HPLC Workflow cluster_gcms GC-MS Workflow hplc_sample_prep Sample Preparation (Dissolution & Filtration) hplc_injection HPLC Injection hplc_sample_prep->hplc_injection hplc_separation Chromatographic Separation (C18 Column) hplc_injection->hplc_separation hplc_detection Detection (UV or ELSD) hplc_separation->hplc_detection hplc_data Data Analysis hplc_detection->hplc_data gcms_sample_prep Sample Preparation (Extraction) gcms_derivatization Derivatization (Silylation) gcms_sample_prep->gcms_derivatization gcms_injection GC-MS Injection gcms_derivatization->gcms_injection gcms_separation Chromatographic Separation (Capillary Column) gcms_injection->gcms_separation gcms_detection Mass Spectrometric Detection gcms_separation->gcms_detection gcms_data Data Analysis gcms_detection->gcms_data method_comparison cluster_attributes Analytical Attributes cluster_methods Analytical Methods sensitivity Sensitivity hplc HPLC sensitivity->hplc Good gcms GC-MS sensitivity->gcms Very High selectivity Selectivity selectivity->hplc Good selectivity->gcms Excellent sample_prep Sample Preparation Complexity sample_prep->hplc Low sample_prep->gcms High (Derivatization) throughput Sample Throughput throughput->hplc High throughput->gcms Lower

References

comparative thermal stability of polyesters derived from different dicarboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Thermal Stability of Polyesters Derived from Different Dicarboxylic Acids

The thermal stability of polyesters is a critical factor influencing their processing conditions and end-use applications. This guide provides a comparative analysis of the thermal stability of polyesters synthesized from various aliphatic, aromatic, and bio-based dicarboxylic acids. The data presented is supported by experimental findings from thermogravimetric analysis (TGA), offering a clear comparison for researchers, scientists, and drug development professionals.

Influence of Dicarboxylic Acid Structure on Thermal Stability

The molecular structure of the dicarboxylic acid monomer plays a pivotal role in determining the thermal stability of the resulting polyester (B1180765). Key structural features that influence thermal stability include:

  • Aromaticity: Polyesters containing aromatic rings in their backbone, derived from aromatic dicarboxylic acids like terephthalic acid, generally exhibit higher thermal stability than their aliphatic counterparts. The rigid nature of the aromatic rings restricts chain mobility and requires more energy to initiate thermal degradation.

  • Chain Length of Aliphatic Dicarboxylic Acids: In the case of aliphatic polyesters, the length of the methylene (B1212753) chain in the dicarboxylic acid can influence thermal stability. Longer aliphatic chains can, in some cases, lead to a decrease in thermal stability due to a higher proportion of C-C bonds that are susceptible to thermal cleavage.[1]

  • Presence of Heteroatoms and Unsaturation: The introduction of heteroatoms or double bonds in the dicarboxylic acid structure can also affect thermal stability. For instance, furan-based polyesters, derived from 2,5-furandicarboxylic acid, have shown thermal stabilities comparable to or even exceeding those of their terephthalic acid-based counterparts.[2][3]

Comparative Thermal Stability Data

The following table summarizes the thermal decomposition temperatures of various polyesters derived from different dicarboxylic acids, as determined by thermogravimetric analysis (TGA). The data is compiled from multiple sources and presented to facilitate a comparative understanding. It is important to note that direct comparison should be made with caution, as experimental conditions may vary between studies.

Dicarboxylic AcidDiolPolyester NameTd,onset (°C)Td,5% (°C)Td,max (°C)Reference
Succinic Acid1,4-ButanediolPoly(butylene succinate) (PBS)~300-~399[4]
Adipic Acid1,4-ButanediolPoly(butylene adipate) (PBA)---
Adipic AcidEthylene Glycol/GlycerolBranched Polyester~227--
Terephthalic Acid1,4-ButanediolPoly(butylene terephthalate) (PBT)-~382>400[5]
2,5-Furandicarboxylic AcidEthylene GlycolPoly(ethylene furanoate) (PEF)>300--[2]
2,5-Furandicarboxylic Acid1,4-ButanediolPoly(butylene furanoate) (PBF)>300--[2]
2,5-Furandicarboxylic Acid1,6-HexanediolPoly(hexamethylene furanoate) (PHF)>350--

Note: Td,onset is the onset temperature of decomposition, Td,5% is the temperature at 5% weight loss, and Td,max is the temperature of the maximum rate of decomposition. Dashes indicate data not available in the cited sources.

Experimental Protocols

The data presented in this guide was primarily obtained through Thermogravimetric Analysis (TGA). The following is a generalized experimental protocol for conducting TGA on polyester samples.

Objective: To determine the thermal stability of polyester samples by measuring the change in mass as a function of temperature.

Apparatus:

  • Thermogravimetric Analyzer (e.g., Mettler Toledo TGA/SDTA 851e, PerkinElmer TGA4000)

  • Microbalance

  • Sample pans (typically alumina (B75360) or platinum)

  • Inert gas supply (e.g., Nitrogen)

  • Oxidative gas supply (e.g., Air or Oxygen) for specific tests

Procedure:

  • Sample Preparation: A small amount of the polyester sample (typically 5-10 mg) is accurately weighed and placed into a clean, tared TGA sample pan.[6]

  • Instrument Setup: The TGA furnace is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 30-40 mL/min) to provide an inert atmosphere for the analysis.[2][7]

  • Heating Program: The sample is heated from ambient temperature (e.g., 30-40 °C) to a final temperature (e.g., 600-800 °C) at a constant heating rate, commonly 10 °C/min or 20 °C/min.[2][8]

  • Data Acquisition: The weight of the sample is continuously monitored and recorded as a function of temperature.

  • Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine key thermal stability parameters:

    • Onset decomposition temperature (Td,onset): The temperature at which significant weight loss begins.

    • Temperature at specific weight loss (e.g., Td,5%, Td,10%): The temperatures at which the sample has lost 5% or 10% of its initial weight.

    • Temperature of maximum degradation rate (Td,max): The temperature at which the rate of weight loss is highest, determined from the peak of the derivative thermogravimetric (DTG) curve.

    • Residual weight: The percentage of the initial sample mass remaining at the end of the experiment.

Visualization of Structure-Property Relationship

The following diagram illustrates the logical relationship between the structure of the dicarboxylic acid and the resulting thermal stability of the polyester.

G Influence of Dicarboxylic Acid Structure on Polyester Thermal Stability cluster_0 Dicarboxylic Acid Structure cluster_1 Polyester Properties Aromatic Aromatic High Thermal Stability High Thermal Stability Aromatic->High Thermal Stability e.g., Terephthalic Acid Aliphatic Aliphatic Moderate Thermal Stability Moderate Thermal Stability Aliphatic->Moderate Thermal Stability e.g., Succinic, Adipic Acid Variable Thermal Stability Variable Thermal Stability Aliphatic->Variable Thermal Stability Chain length dependent Bio-based (Furanic) Bio-based (Furanic) Bio-based (Furanic)->High Thermal Stability e.g., 2,5-Furandicarboxylic Acid

Caption: Dicarboxylic acid structure and polyester thermal stability relationship.

References

A Comparative Guide to Assessing Batch-to-Batch Consistency of Synthesized 9(Z)-Octadecenedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the batch-to-batch consistency of synthesized 9(Z)-Octadecenedioic acid, a critical aspect for ensuring reproducibility and reliability in research and drug development. Maintaining consistency is paramount as variations in purity, impurity profiles, and physical properties can significantly impact experimental outcomes and the performance of final products.[1][2] This guide offers a comparative analysis of key quality attributes across multiple hypothetical batches, detailed experimental protocols for characterization, and a discussion of potential alternatives.

Data Presentation: Comparative Analysis of this compound Batches

The following tables summarize hypothetical yet representative analytical data for three different batches of synthesized this compound. This data illustrates the potential variability that can be observed and highlights the importance of a thorough quality control process.

Table 1: Purity and Physical Properties of this compound Batches

ParameterBatch ABatch BBatch CAcceptance Criteria
Purity (by HPLC) 99.42%[3]98.5%99.6%≥ 98.0%
Purity (by GC-MS) 99.5%98.2%99.7%≥ 98.0%
Melting Point (°C) 68-7066-6969-7167-72°C
Moisture Content (%) ≤ 0.1≤ 0.2≤ 0.1≤ 0.2%
Color (APHA) 153510≤ 50

Table 2: Impurity Profile of this compound Batches (Determined by GC-MS)

ImpurityBatch A (%)Batch B (%)Batch C (%)Acceptance Criteria (%)
Octadecanedioic acid (saturated) 0.250.600.15≤ 0.80
(E)-9-Octadecenedioic acid (trans-isomer) 0.150.350.05≤ 0.50
Azelaic Acid ≤ 0.050.10≤ 0.05≤ 0.10
Other related substances 0.180.750.10≤ 1.00
Total Impurities 0.581.800.30≤ 2.00

Table 3: Comparison with Alternative Dicarboxylic Acids

Dicarboxylic AcidPurity Range (%)Key AdvantagesKey Disadvantages
Sebacic Acid 98.5 - 99.5%[2]Readily available, well-characterizedShorter chain length, may impact polymer properties
Azelaic Acid 98.0 - 99.9%[1]Biocompatible, established applicationsShorter chain length, different solubility profile
Dodecanedioic Acid ≥ 99.0%Longer chain, potentially higher thermal stabilityLess common, potentially higher cost

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible assessment of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Procedure: Inject the sample and a standard of known purity. The purity is calculated by comparing the peak area of the analyte to the total peak area of all components.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling
  • Instrumentation: GC system coupled with a Mass Spectrometer.

  • Column: A polar capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., DB-23, 60 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at 100°C, ramp to 240°C.

  • Injection: Splitless injection of 1 µL.

  • MS Detection: Electron ionization (EI) at 70 eV, scanning from m/z 50-550.

  • Sample Preparation (Derivatization to FAMEs):

    • To approximately 10 mg of the sample, add 2 mL of 2% sulfuric acid in methanol.

    • Heat the mixture at 60°C for 2 hours.

    • After cooling, add 1 mL of saturated sodium chloride solution and 1 mL of hexane (B92381).

    • Vortex and centrifuge. Collect the upper hexane layer containing the FAMEs for GC-MS analysis.

  • Data Analysis: Identify impurities by comparing their mass spectra to a reference library (e.g., NIST). Quantify by peak area percentage.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
  • Instrumentation: NMR spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃.

  • Experiments: Acquire ¹H and ¹³C NMR spectra.

  • Analysis: Confirm the structure by analyzing the chemical shifts and coupling constants, particularly for the olefinic protons of the Z-double bond.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
  • Instrumentation: FTIR spectrometer with an ATR accessory.

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Procedure: Acquire the spectrum in the range of 4000-400 cm⁻¹.

  • Analysis: Confirm the presence of the carboxylic acid functional group (broad O-H stretch around 3000 cm⁻¹ and a C=O stretch around 1710 cm⁻¹).

Visualizing the Workflow

The following diagram illustrates the logical workflow for a comprehensive batch-to-batch consistency assessment.

G Experimental Workflow for Batch-to-Batch Consistency Assessment cluster_0 Sample Reception cluster_1 Analytical Testing cluster_2 Data Analysis & Comparison cluster_3 Outcome Batch_A Batch A HPLC HPLC Analysis (Purity) Batch_A->HPLC GC_MS GC-MS Analysis (Purity & Impurities) Batch_A->GC_MS NMR NMR Spectroscopy (Structural Confirmation) Batch_A->NMR FTIR FTIR Spectroscopy (Functional Groups) Batch_A->FTIR Physical_Tests Physical Tests (Melting Point, Moisture) Batch_A->Physical_Tests Batch_B Batch B Batch_B->HPLC Batch_B->GC_MS Batch_B->NMR Batch_B->FTIR Batch_B->Physical_Tests Batch_C Batch C Batch_C->HPLC Batch_C->GC_MS Batch_C->NMR Batch_C->FTIR Batch_C->Physical_Tests Data_Comparison Compare results against specifications and between batches HPLC->Data_Comparison GC_MS->Data_Comparison NMR->Data_Comparison FTIR->Data_Comparison Physical_Tests->Data_Comparison Accept Batch Acceptance Data_Comparison->Accept Meets Specifications Reject Batch Rejection Data_Comparison->Reject Fails Specifications

Caption: Workflow for assessing the batch-to-batch consistency of this compound.

References

A Comparative Guide to 9(Z)-Octadecenedioic Acid-Based Polymers for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark of the performance of polymers based on 9(Z)-octadecenedioic acid against commonly used biodegradable polyesters in drug delivery: Polylactic Acid (PLA), Poly(lactic-co-glycolic acid) (PLGA), and Polycaprolactone (PCL). It is important to note that while extensive research exists for PLA, PLGA, and PCL, there is a notable scarcity of direct, peer-reviewed comparative studies on the drug delivery performance of this compound-based polymers. Therefore, the data presented for the this compound-based polymer is predictive, based on the known properties of long-chain aliphatic polyesters. This guide aims to provide a foundational resource for researchers interested in exploring this promising biopolymer.

Physicochemical and Thermal Properties

The physicochemical and thermal properties of a polymer are critical determinants of its processability, stability, and degradation behavior. Long-chain aliphatic polyesters, such as those derived from this compound, are expected to exhibit higher crystallinity and hydrophobicity compared to the more established shorter-chain polyesters.

PropertyThis compound-Based Polymer (Predicted)Polylactic Acid (PLA)Poly(lactic-co-glycolic acid) (PLGA)Polycaprolactone (PCL)
Glass Transition (Tg) ~ -20 to 10 °C50-60 °C40-60 °C-60 °C
Melting Temperature (Tm) ~ 60-80 °C150-180 °CAmorphous (no Tm)59-64 °C
Crystallinity Semi-crystalline to CrystallineAmorphous to Semi-crystallineAmorphousSemi-crystalline
Solubility Soluble in chlorinated solvents, THFSoluble in chlorinated solvents, THF, dioxaneSoluble in a wide range of organic solventsSoluble in chlorinated solvents, THF, toluene
Degradation Rate SlowModerate to SlowFast to ModerateVery Slow

Note: Properties for the this compound-Based Polymer are predictive and based on the general characteristics of long-chain aliphatic polyesters.

Drug Delivery Performance

The performance of a polymer in a drug delivery system is evaluated based on its ability to effectively encapsulate a therapeutic agent and release it in a controlled manner. The higher hydrophobicity of a this compound-based polymer may be advantageous for encapsulating hydrophobic drugs.

Performance MetricThis compound-Based Polymer (Predicted)Polylactic Acid (PLA)Poly(lactic-co-glycolic acid) (PLGA)Polycaprolactone (PCL)
Drug Loading Efficiency (%) Moderate to High (for hydrophobic drugs)Low to ModerateModerate to HighHigh
Drug Release Kinetics Sustained, zero-order release profile (predicted)Biphasic (initial burst followed by slow release)Tunable (from days to months)Slow, sustained release (months to years)
Biocompatibility Expected to be biocompatibleExcellentExcellentExcellent

Note: Performance metrics for the this compound-Based Polymer are predictive and based on the general characteristics of long-chain aliphatic polyesters.

Experimental Protocols

Polymer Synthesis: Melt Polycondensation

A common method for synthesizing polyesters from diacids and diols.

  • Monomer Preparation: Equimolar amounts of this compound and a suitable diol (e.g., 1,8-octanediol) are added to a reaction vessel.

  • Catalyst Addition: A catalyst, such as tin(II) octoate, is added to the mixture.

  • Polycondensation Reaction: The mixture is heated under a nitrogen atmosphere with continuous stirring. The temperature is gradually increased to drive the reaction and remove the water byproduct.

  • Vacuum Application: A vacuum is applied in the later stages to facilitate the removal of byproducts and increase the polymer's molecular weight.

  • Purification: The resulting polymer is dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent (e.g., methanol) to remove unreacted monomers and catalyst.

  • Drying: The purified polymer is dried under vacuum until a constant weight is achieved.

Nanoparticle Formulation: Emulsion-Solvent Evaporation

A widely used method for preparing polymer-based nanoparticles for drug delivery.

  • Organic Phase Preparation: The polymer and the drug are dissolved in a water-immiscible organic solvent (e.g., dichloromethane).

  • Aqueous Phase Preparation: A surfactant (e.g., polyvinyl alcohol) is dissolved in water.

  • Emulsification: The organic phase is added to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: The organic solvent is removed by evaporation under reduced pressure or by continuous stirring at room temperature.

  • Nanoparticle Collection: The nanoparticles are collected by centrifugation or ultracentrifugation.

  • Washing and Lyophilization: The collected nanoparticles are washed with deionized water to remove excess surfactant and then lyophilized for long-term storage.

In Vitro Drug Release Study

This study evaluates the rate at which the encapsulated drug is released from the nanoparticles.

  • Sample Preparation: A known amount of drug-loaded nanoparticles is dispersed in a release medium (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: The dispersion is placed in a dialysis bag or a centrifuge tube and incubated at 37°C with gentle shaking.

  • Sample Collection: At predetermined time intervals, an aliquot of the release medium is withdrawn and replaced with fresh medium.

  • Drug Quantification: The concentration of the released drug in the collected samples is determined using a suitable analytical method, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

  • Data Analysis: The cumulative percentage of drug release is plotted against time to obtain the drug release profile.

Biocompatibility Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Cells (e.g., fibroblasts or a cell line relevant to the therapeutic application) are seeded in a 96-well plate and allowed to attach overnight.

  • Treatment: The cells are treated with different concentrations of the polymer (or polymer extracts) for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow the formation of formazan (B1609692) crystals by viable cells.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell Viability Calculation: The cell viability is calculated as a percentage relative to the untreated control cells.

Visualizations

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_formulation Nanoparticle Formulation cluster_evaluation Performance Evaluation Monomers This compound + Diol Polymerization Melt Polycondensation Monomers->Polymerization Purification Purification Polymerization->Purification Characterization_P Polymer Characterization (NMR, GPC, DSC) Purification->Characterization_P Polymer_Drug Polymer + Drug in Organic Solvent Purification->Polymer_Drug Emulsification Emulsion-Solvent Evaporation Polymer_Drug->Emulsification Nanoparticles Drug-Loaded Nanoparticles Emulsification->Nanoparticles Characterization_NP Nanoparticle Characterization (DLS, SEM, TEM) Nanoparticles->Characterization_NP Drug_Release In Vitro Drug Release Nanoparticles->Drug_Release Biocompatibility Biocompatibility (MTT Assay) Nanoparticles->Biocompatibility

Caption: Experimental workflow for synthesis, formulation, and evaluation.

Drug_Delivery_Mechanism cluster_systemic Systemic Circulation cluster_tissue Target Tissue cluster_intracellular Intracellular NP Drug-Loaded Nanoparticle Tumor Tumor Cell NP->Tumor EPR Effect Endocytosis Endocytosis Tumor->Endocytosis Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release Endosome->Drug_Release Polymer Degradation Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: Conceptual mechanism of nanoparticle-mediated drug delivery.

A Comparative Analysis of Dicarboxylic Acid Performance for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed statistical and comparative analysis of the performance of various medium-chain dicarboxylic acids (MCDAs), offering valuable insights for researchers, scientists, and drug development professionals. The information presented herein is curated from scientific literature and aims to facilitate informed decisions in the selection and application of these versatile compounds.

Physicochemical Properties of Medium-Chain Dicarboxylic Acids

A fundamental understanding of the physicochemical properties of dicarboxylic acids is crucial for predicting their behavior in biological systems and for formulation development. The following table summarizes key properties of several common MCDAs.[1][2][3]

Dicarboxylic AcidAbbreviationChemical FormulaChain LengthMolecular Weight ( g/mol )Water Solubility ( g/100 g at ~25°C)Melting Point (°C)
Succinic AcidSUAC4H6O4C4118.094.72185
Glutaric AcidGLAC5H8O4C5132.1263.4197.5
Adipic AcidADAC6H10O4C6146.142.05153
Pimelic AcidPAC7H12O4C7160.172.52105
Suberic AcidSUBAC8H14O4C8174.200.035144
Azelaic AcidAZAC9H16O4C9188.220.06106.5
Sebacic AcidSAC10H18O4C10202.250.005132

Comparative Performance Analysis

While direct comparative studies with quantitative IC50 values for the anti-inflammatory and other key activities of all the listed dicarboxylic acids are limited in the readily available literature, existing research provides valuable insights into their individual performance characteristics.

Anti-inflammatory and Antioxidant Activity

Several dicarboxylic acids have demonstrated notable anti-inflammatory and antioxidant properties. Sebacic acid, for instance, exerts anti-inflammatory effects by modulating proteins associated with the nuclear factor kappa-B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[4] Azelaic acid is also recognized for its anti-inflammatory and antioxidant capabilities.[5]

A comprehensive review of medium-chain dicarboxylic acids highlights their diverse pharmacological effects, although specific comparative quantitative data on their anti-inflammatory potency is not extensively detailed.[1][2][3][4]

5α-Reductase Inhibition

Azelaic acid has been identified as a potent inhibitor of 5α-reductase, an enzyme implicated in androgen-related conditions. Inhibition has been observed at concentrations as low as 0.2 mmol/L, with complete inhibition at 3 mmol/L.[2][6] This property makes azelaic acid a compound of interest for dermatological and other applications where modulation of androgen activity is desired.

Signaling Pathway Modulation

Dicarboxylic acids can influence key cellular signaling pathways, contributing to their therapeutic effects.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation. Sebacic acid has been shown to modulate this pathway, which in turn influences the expression of inflammatory mediators.[4] The general mechanism involves the activation of IKK, which phosphorylates IκB, leading to its degradation and the subsequent translocation of the p65/p50 heterodimer to the nucleus to initiate the transcription of pro-inflammatory genes.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NF_kB NF-κB (p65/p50) IkB->NF_kB sequesters IkB_p p-IκB IkB->IkB_p NF_kB_n NF-κB (p65/p50) NF_kB->NF_kB_n translocates Proteasome Proteasome IkB_p->Proteasome degradation DNA DNA NF_kB_n->DNA binds to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes

Caption: General overview of the NF-κB signaling pathway.

PPAR Signaling Pathway

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a crucial role in lipid and glucose metabolism. Fatty acids and their derivatives, including dicarboxylic acids, can act as ligands for PPARs. The activation of PPARs leads to the transcription of target genes involved in metabolic processes.

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dicarboxylic_Acid Dicarboxylic Acid (Ligand) PPAR PPAR Dicarboxylic_Acid->PPAR PPAR_RXR_Heterodimer PPAR-RXR Heterodimer PPAR->PPAR_RXR_Heterodimer RXR RXR RXR->PPAR_RXR_Heterodimer PPRE PPRE (DNA) PPAR_RXR_Heterodimer->PPRE binds to Target_Gene_Transcription Target Gene Transcription PPRE->Target_Gene_Transcription

Caption: General overview of the PPAR signaling pathway activation.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of dicarboxylic acid performance.

In Vitro 5α-Reductase Inhibition Assay

This assay is used to determine the inhibitory potential of a compound against the 5α-reductase enzyme.

five_alpha_reductase_assay Enzyme_Source 5α-reductase (e.g., from rat liver microsomes) Incubation Incubation (37°C) Enzyme_Source->Incubation Substrate Radiolabeled Testosterone (B1683101) Substrate->Incubation Test_Compound Dicarboxylic Acid Test_Compound->Incubation Extraction Extraction of Steroids Incubation->Extraction Separation Chromatographic Separation (TLC or HPLC) Extraction->Separation Quantification Quantification of Radiolabeled DHT Separation->Quantification IC50_Calculation IC50 Calculation Quantification->IC50_Calculation

Caption: Workflow for an in vitro 5α-reductase inhibition assay.

Protocol:

  • Enzyme Preparation: Prepare a crude enzyme extract containing 5α-reductase from a suitable source, such as rat liver microsomes or a relevant human cell line.

  • Reaction Mixture: In a reaction vessel, combine the enzyme preparation, a radiolabeled substrate (e.g., [1,2-³H]-testosterone), and the dicarboxylic acid test compound at various concentrations.

  • Incubation: Incubate the reaction mixture at 37°C for a specified period to allow for the enzymatic conversion of testosterone to dihydrotestosterone (B1667394) (DHT).

  • Extraction: Stop the reaction and extract the steroids from the mixture using an appropriate organic solvent.

  • Separation: Separate the substrate (testosterone) and the product (DHT) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification: Quantify the amount of radiolabeled DHT produced in the presence and absence of the test compound.

  • IC50 Determination: Calculate the concentration of the dicarboxylic acid that inhibits 50% of the 5α-reductase activity (IC50 value).

TNF-α Suppression Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of the pro-inflammatory cytokine TNF-α in macrophage cells stimulated with lipopolysaccharide (LPS).

tnf_alpha_assay Cell_Culture Culture RAW 264.7 Macrophages Pre_treatment Pre-treat with Dicarboxylic Acid Cell_Culture->Pre_treatment Stimulation Stimulate with LPS Pre_treatment->Stimulation Incubation Incubate for Specified Time Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection ELISA Measure TNF-α by ELISA Supernatant_Collection->ELISA Data_Analysis Data Analysis and IC50 Calculation ELISA->Data_Analysis

Caption: Workflow for a TNF-α suppression assay.

Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in appropriate culture medium until they reach a suitable confluency.

  • Pre-treatment: Pre-treat the cells with various concentrations of the dicarboxylic acid test compound for a defined period (e.g., 1-2 hours).

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and the production of TNF-α.

  • Incubation: Incubate the cells for a further period (e.g., 4-24 hours) to allow for TNF-α secretion into the culture medium.

  • Supernatant Collection: Collect the cell culture supernatant, which contains the secreted TNF-α.

  • ELISA: Quantify the concentration of TNF-α in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Determine the inhibitory effect of the dicarboxylic acid on TNF-α production and calculate the IC50 value if applicable.

Conclusion

Medium-chain dicarboxylic acids represent a diverse group of molecules with a range of pharmacological properties relevant to drug development. While this guide provides a foundational comparison of their physicochemical characteristics and known biological activities, there is a clear need for more direct, quantitative comparative studies to fully elucidate their relative performance. The provided experimental protocols offer a framework for conducting such investigations, which will be crucial for unlocking the full therapeutic potential of these promising compounds.

References

Safety Operating Guide

Proper Disposal of 9(Z)-Octadecenedioic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of 9(Z)-Octadecenedioic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

While this compound is generally not classified as a hazardous substance, standard laboratory safety protocols must be followed to mitigate any potential risks.[1]

Personal Protective Equipment (PPE)

Before handling or disposing of this compound, ensure the appropriate personal protective equipment is worn.

PPE ItemSpecification
Eye Protection Wear appropriate protective eyeglasses or chemical safety goggles.
Hand Protection Wear suitable chemical-resistant gloves tested according to standards like EN 374.[1]
Protective Clothing Wear appropriate protective clothing to prevent skin exposure.[1][2]
Respiratory Protection Use a NIOSH or European Standard EN 149 approved respirator if there is a risk of dust formation or aerosolization, especially in poorly ventilated areas.[1]

Step-by-Step Disposal Protocol

This protocol outlines the procedural steps for the safe disposal of this compound and associated contaminated materials.

Section 1: Initial Assessment
  • Evaluate Contamination: Determine if the this compound waste is mixed with any hazardous substances. The disposal route will differ significantly if it is contaminated with other chemicals.

  • Quantify Waste: Assess the amount of waste to be disposed of. Small, uncontaminated quantities may have different disposal options compared to large volumes.

Section 2: Uncontaminated Waste Disposal

For small quantities of pure this compound:

  • Containment:

    • For spills, absorb the material onto an inert substance like vermiculite, dry sand, or earth.[1]

    • Sweep up the absorbed material or solid acid.[3] Avoid creating dust.[2][3]

  • Packaging: Place the waste into a suitable, sealed, and clearly labeled chemical waste container.[1][3]

  • Disposal: The material can be sent to a licensed chemical destruction facility or disposed of via controlled incineration with flue gas scrubbing.[2] Do not empty into drains or sewer systems.[4][2]

Section 3: Contaminated Waste and Packaging Disposal
  • Contaminated Materials: Handle materials contaminated with this compound, such as labware or PPE, in the same manner as the substance itself.[4]

  • Packaging Disposal:

    • Empty containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning.[2]

    • Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[2]

    • Combustible packaging materials may be incinerated.[2]

Section 4: Environmental Precautions
  • Prevent Environmental Release: Crucially, avoid the release of this compound into the environment.[4] Do not allow the chemical to enter drains, surface water, or ground water.[4][2][3]

  • Spill Response: In the event of a spill, prevent further leakage if it is safe to do so.[2] Collect and arrange for disposal, keeping the material in suitable, closed containers.[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste assess Assess Waste: - Contaminated? - Quantity? start->assess uncontaminated Uncontaminated & Small Quantity assess->uncontaminated No contaminated Contaminated or Large Quantity assess->contaminated Yes absorb Absorb on Inert Material (e.g., Vermiculite) uncontaminated->absorb package_haz Package in Labeled, Sealed Container as Hazardous Waste contaminated->package_haz package_nonhaz Package in Labeled, Sealed Container absorb->package_nonhaz disposal_nonhaz Dispose as Non-Hazardous Chemical Waste per Local Regulations package_nonhaz->disposal_nonhaz disposal_haz Dispose via Licensed Chemical Destruction Plant or Controlled Incineration package_haz->disposal_haz end End of Process disposal_nonhaz->end disposal_haz->end

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling 9(Z)-Octadecenedioic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 9(Z)-Octadecenedioic acid, ensuring the safety of laboratory personnel and compliance with standard safety protocols.

I. Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory when handling this compound.

Protection Type Recommended Equipment Specification/Standard
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards.ANSI Z87.1 certified
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). A lab coat or chemical-resistant apron is mandatory.ASTM F739 tested for chemical resistance
Respiratory Protection A NIOSH/MSHA-approved dust respirator is recommended, especially when handling the powder form and if there is a risk of dust formation.[1]NIOSH/MSHA approved
Foot Protection Closed-toe shoes.-

II. Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Ventilation: Always work in a well-ventilated chemical fume hood.[1][2]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.

  • Work Surface: Cover the work surface with absorbent, disposable bench paper.[2]

  • Spill Kit: Have a chemical spill kit readily available.

2. Weighing and Dispensing:

  • Minimize Dust: Handle the solid to minimize the creation of dust.[1][3]

  • Transfer Tools: Use a micro-spatula for transferring the solid.

  • Weighing Procedure:

    • Place an empty, covered container on the balance and tare it.

    • Transfer the container to the fume hood.

    • Add the this compound to the container and securely close the lid.

    • Return the container to the balance to record the weight.

    • Perform any necessary weight corrections or dilutions within the fume hood.

3. Dissolving and Reactions:

  • Addition: Add the solid to the solvent slowly to prevent splashing.

  • Heating: If heating is necessary, use a controlled heating mantle and a condenser to prevent the release of vapors.

4. Post-Handling:

  • Cleaning: Thoroughly clean the work area with an appropriate solvent, followed by soap and water.

  • Decontamination: Decontaminate all equipment used.

  • Hand Washing: Wash hands thoroughly after handling the compound, even if gloves were worn.[1]

III. Disposal Plan

Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Unused/Expired Compound:

  • Dispose of as hazardous chemical waste in a clearly labeled, sealed container.

  • Follow all local, state, and federal regulations.

2. Contaminated Materials:

  • Disposable items such as gloves, bench paper, and weigh paper that have come into contact with the chemical should be placed in a designated hazardous waste container.

3. Aqueous Waste Neutralization Protocol:

This protocol details the steps for neutralizing aqueous waste containing this compound before disposal.

  • Materials:

    • Aqueous waste containing this compound

    • Sodium bicarbonate or other suitable base

    • pH paper or a calibrated pH meter

    • Stir bar and stir plate

    • Appropriate PPE (lab coat, gloves, eye protection)

  • Procedure:

    • Place the container with the acidic aqueous waste in a chemical fume hood.

    • Begin stirring the solution gently with a stir bar.

    • Slowly add small portions of sodium bicarbonate to the solution. Be cautious as effervescence (fizzing) may occur due to the release of carbon dioxide gas.

    • Continuously monitor the pH of the solution using pH paper or a pH meter.

    • Continue adding the base until the pH is between 5.5 and 9.0.[4][5]

    • Once neutralized, the solution can be disposed of down the drain with a copious amount of water, in accordance with local regulations.[4][5]

IV. Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_emergency Verify Emergency Equipment Accessibility prep_workspace->prep_emergency weigh Weigh Compound prep_emergency->weigh dissolve Dissolve/React weigh->dissolve decontaminate Decontaminate Equipment & Workspace dissolve->decontaminate dispose_solid Dispose of Solid Waste decontaminate->dispose_solid dispose_liquid Neutralize & Dispose of Liquid Waste decontaminate->dispose_liquid remove_ppe Remove PPE dispose_solid->remove_ppe dispose_liquid->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。